2-Fluoro-D-phenylalanine
Description
Structure
3D Structure
Properties
CAS No. |
97731-02-7 |
|---|---|
Molecular Formula |
C7H14N2O3S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate |
InChI |
InChI=1S/C7H14N2O3S/c1-3-12-6(10)5(8)4-13-7(11)9-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m0/s1 |
InChI Key |
LPGKOEYCWNVAOK-YFKPBYRVSA-N |
SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F |
Isomeric SMILES |
CCOC(=O)[C@H](CSC(=O)NC)N |
Canonical SMILES |
CCOC(=O)C(CSC(=O)NC)N |
Synonyms |
2-Fluoro-D-phenylalanine; 97731-02-7; D-2-Fluorophenylalanine; (R)-2-Amino-3-(2-fluorophenyl)propanoicacid; o-Fluoro-D-phenylalanine; 2-FLUORO-D-PHE; (2R)-2-amino-3-(2-fluorophenyl)propanoicacid; 122839-51-4; 2-fluor-d-phenylalanin; D-2-FLUOROPHE; (R)-2-FluorophenylalanineHydrochlorideSalt; (R)-2-FluorophenylalanineHydrochloride; AmbotzHAA1566; AC1LEQEO; PubChem23304; AC1Q4O3N; D-2-F-PHE-OH; D-PHE(2-F)-OH; H-D-PHE(2-F)-OH; SCHEMBL268942; 47298_FLUKA; CTK4B3285; D-PHENYLALANINE,2-FLUORO-; MolPort-001-777-551; ZINC113796 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-D-phenylalanine (CAS 97731-02-7)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the properties, synthesis, analysis, and applications of 2-Fluoro-D-phenylalanine.
Introduction: The Strategic Advantage of Fluorination in Phenylalanine Analogs
2-Fluoro-D-phenylalanine is a non-proteinogenic amino acid derivative of D-phenylalanine where a hydrogen atom at the ortho-position of the phenyl ring is substituted with a fluorine atom.[1][2] This seemingly subtle modification imparts significant and strategically advantageous changes to the molecule's physicochemical properties, making it a valuable building block in medicinal chemistry and biochemical research.[3][4]
The introduction of fluorine, the most electronegative element, creates a strong carbon-fluorine bond and alters the electronic properties of the aromatic ring.[3][4] This can modulate key molecular attributes such as acidity, basicity, hydrophobicity, and conformational geometry.[3][4] In the context of drug development, incorporating 2-Fluoro-D-phenylalanine into peptide chains has been shown to enhance metabolic stability and bioavailability.[5][6] These improvements are critical for transforming peptide-based drug candidates into viable therapeutics, particularly in targeting neurological disorders and cancer.[5][6] This guide provides an in-depth exploration of the core data and methodologies associated with this versatile compound.
Core Physicochemical and Spectroscopic Data
Accurate characterization of 2-Fluoro-D-phenylalanine is fundamental for its effective application. The following tables summarize its key properties.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 97731-02-7 | [5] |
| Molecular Formula | C₉H₁₀FNO₂ | [5] |
| Molecular Weight | 183.18 g/mol | [2][5] |
| Appearance | Off-white powder | [5] |
| Melting Point | 180-200 °C | [5] |
| Purity | ≥ 99% (HPLC) | [5] |
| Synonyms | D-Phe(2-F)-OH, o-Fluoro-D-phenylalanine | [5] |
| Storage | Store at 0-8°C | [5] |
Table 2: Spectroscopic Data Overview
While specific spectral data for the pure D-enantiomer can be limited in public databases, the following represents typical data obtained for fluorinated phenylalanine analogs. The spectra for D- and L-enantiomers are identical in achiral solvents.
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is used to confirm the presence of protons on the aliphatic chain and the aromatic ring, with splitting patterns influenced by the fluorine atom. |
| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the carboxyl, alpha-carbon, beta-carbon, and aromatic carbons. The carbon directly bonded to fluorine exhibits a characteristic large coupling constant (¹JCF). |
| Mass Spectrometry | Provides the molecular weight of the compound. The molecular ion peak [M+H]⁺ is expected around m/z 184. |
| Infrared (IR) Spectroscopy | IR spectroscopy helps identify functional groups. Characteristic peaks include those for the amine (N-H), carboxylic acid (C=O, O-H), and C-F bonds. Cryogenic IR spectroscopy has been used to study the detailed conformational structures of fluorinated phenylalanines.[7] |
Synthesis of 2-Fluoro-D-phenylalanine: Pathways to a Chiral Building Block
The synthesis of enantiomerically pure fluorinated amino acids is a critical challenge. Both chemical and enzymatic methods have been developed to produce 2-Fluoro-D-phenylalanine.
Asymmetric Chemical Synthesis
One established route involves the asymmetric synthesis from precursor molecules, ensuring the correct stereochemistry. A common strategy is the Erlenmeyer azalactone synthesis, which can be adapted for fluorinated analogs.[3] This multi-step process involves the condensation of 2-fluorobenzaldehyde with an N-acylglycine, followed by reduction and chiral resolution or asymmetric hydrogenation to yield the desired enantiomer.[3]
Below is a generalized workflow for a potential asymmetric synthesis.
Enzymatic Synthesis and Resolution
Biocatalysis offers a highly specific and efficient alternative for producing chiral molecules. D-phenylalanines can be synthesized using engineered enzymes such as D-amino acid dehydrogenases or D-amino acid transaminases.[8] An alternative and widely applicable method is the dynamic kinetic resolution of a racemic mixture (e.g., 2-Fluoro-DL-phenylalanine).
Experimental Protocol: Enzymatic Deracemization
This protocol is a conceptual workflow based on established enzymatic methods for D-amino acid synthesis.[8]
-
Enzyme Selection and Preparation :
-
An engineered L-amino acid oxidase (LAAO) is selected for its specificity towards the L-enantiomer of 2-fluorophenylalanine.
-
The enzyme is expressed and purified to ensure high activity and purity. The rationale for using an L-amino acid oxidase is its ability to selectively degrade the unwanted L-enantiomer.
-
-
Reaction Setup :
-
Prepare a buffered solution (e.g., phosphate buffer, pH 7.5).
-
Dissolve the starting material, 2-Fluoro-DL-phenylalanine, in the buffer.
-
Add the purified LAAO to the solution.
-
Introduce a chemical reductant (e.g., NH₃:BH₃). The reductant is crucial for converting the intermediate imino acid back to the racemic amino acid, allowing for a theoretical yield of 100% of the D-enantiomer.
-
-
Reaction Conditions :
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) with a chiral column to track the depletion of the L-enantiomer and the accumulation of the D-enantiomer.
-
-
Work-up and Purification :
-
Once the reaction reaches completion (quantitative conversion to the D-enantiomer), terminate the reaction by denaturing the enzyme (e.g., by heat or pH change).
-
Remove the denatured protein by centrifugation.
-
Purify the 2-Fluoro-D-phenylalanine from the supernatant using ion-exchange chromatography.
-
Verify the final product's purity and enantiomeric excess by chiral HPLC and confirm its identity using NMR and Mass Spectrometry.
-
Applications in Drug Discovery and Protein Engineering
The unique properties of 2-Fluoro-D-phenylalanine make it a powerful tool for enhancing the therapeutic potential of peptides and for studying protein structure and function.
Enhancing Peptide Therapeutics
The primary application lies in peptide synthesis.[5][6] The substitution of a standard phenylalanine residue with its 2-fluoro analog can confer several benefits:
-
Increased Proteolytic Stability : The C-F bond is exceptionally stable, and its presence can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.[3]
-
Modulated Bioavailability : Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the peptide's overall lipophilicity, which can be fine-tuned to improve membrane permeability and absorption.[3][4]
-
Conformational Control : The fluorine atom can influence the conformational preferences of the peptide backbone, potentially locking it into a more bioactive conformation.[9]
Probing Protein Structure and Function
In protein engineering and biochemical research, 2-Fluoro-D-phenylalanine serves as a valuable probe.[5] The fluorine atom can be used as a sensitive reporter for ¹⁹F NMR studies to investigate protein folding, dynamics, and ligand binding without significantly perturbing the overall protein structure.[3] This allows researchers to gain insights into enzyme mechanisms and protein-protein interactions.[10]
Conclusion
2-Fluoro-D-phenylalanine is more than just a modified amino acid; it is a strategic tool for overcoming long-standing challenges in drug development and biochemical research. Its ability to enhance the stability and bioavailability of peptide-based therapeutics provides a clear path toward more effective drugs.[5][6] Furthermore, its utility as a spectroscopic probe offers a nuanced view of protein behavior.[3] A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for any scientist looking to leverage the power of fluorination in their research.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). D-2-Fluorophenylalanine: A Key Amino Acid Derivative for Peptide Synthesis and Pharmaceutical Research. Retrieved February 9, 2026, from [Link]
-
Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 919-952. [Link]
-
Tóth, G., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 11(15), 9457-9486. [Link]
-
MySkinRecipes. (n.d.). 2-Fluoro-DL-phenylalanine. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9465, 2-Fluorophenylalanine. Retrieved February 9, 2026, from [Link]
-
Davis, L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Communications Biology, 6(1), 1-13. [Link]
-
Davies, S. G., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. Organic Letters, 17(18), 4534-4537. [Link]
- Domagała, E. (n.d.). Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes.
-
Warnke, S., et al. (2023). Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. Physical Chemistry Chemical Physics, 25(34), 22963-22971. [Link]
-
Warnke, S., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers. Refubium - Freie Universität Berlin. [Link]
-
Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022). The Journal of Physical Chemistry B, 126(46), 9464-9477. [Link]
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A Technical Guide to 2-Fluoro-D-phenylalanine: Structure, Properties, and Applications in Scientific Research
This guide provides an in-depth technical overview of 2-Fluoro-D-phenylalanine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. We will explore its fundamental chemical properties, detailed analytical characterization protocols, and its burgeoning applications that leverage its unique fluorine substitution.
Core Molecular Attributes of 2-Fluoro-D-phenylalanine
2-Fluoro-D-phenylalanine is a derivative of the essential amino acid D-phenylalanine. Its defining feature is the substitution of a hydrogen atom with a fluorine atom at the ortho (position 2) of the phenyl ring. This seemingly minor alteration imparts profound changes to the molecule's physicochemical properties, influencing its biological activity and utility in various scientific domains.
The introduction of fluorine, the most electronegative element, creates a strong carbon-fluorine bond and alters the electronic distribution of the aromatic ring. This can modulate properties such as acidity, basicity, hydrophobicity, and molecular conformation.[1] These modifications are pivotal in enhancing the metabolic stability and bioavailability of peptides and therapeutic proteins into which 2-Fluoro-D-phenylalanine is incorporated.[1]
Below is a summary of the key quantitative data for 2-Fluoro-D-phenylalanine:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | PubChem CID: 9465 |
| Molecular Weight | 183.18 g/mol | PubChem CID: 9465 |
| CAS Number | 97731-02-7 | Chem-Impex |
| Appearance | Off-white powder | Chem-Impex |
| Melting Point | 180-200 °C | Chem-Impex |
Below is a diagram illustrating the chemical structure of 2-Fluoro-D-phenylalanine.
Caption: Chemical structure of 2-Fluoro-D-phenylalanine.
Synthesis and Purification Strategies
The synthesis of 2-Fluoro-D-phenylalanine can be achieved through various chemical and enzymatic routes. The choice of method often depends on the desired stereochemical purity and the intended application, such as radiolabeling for imaging studies.
Chemical Synthesis
A common approach involves the asymmetric synthesis from fluorinated precursors. For instance, fluorinated phenylalanines can be synthesized via transamination reactions involving fluorinated phenylpyruvic acids.[1] For radiolabeling with isotopes like ¹⁸F for Positron Emission Tomography (PET), a multi-step synthesis is often employed, starting with a suitable precursor that allows for nucleophilic fluoride exchange.[1]
Enzymatic Synthesis
Enzymatic methods offer a highly stereoselective route to produce enantiomerically pure D-amino acids. Phenylalanine ammonia-lyases (PALs) can be engineered and utilized in chemoenzymatic cascades to synthesize D-phenylalanine derivatives from inexpensive starting materials like cinnamic acids.[2] This biocatalytic approach is advantageous due to its high specificity and milder reaction conditions compared to traditional chemical synthesis.
Purification
Purification of 2-Fluoro-D-phenylalanine is critical to remove starting materials, byproducts, and any potential enantiomeric impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. For peptides containing this amino acid, purification is often achieved using reverse-phase HPLC (RP-HPLC).[3] The purity is typically assessed by analytical HPLC and confirmed by mass spectrometry.
Analytical Characterization: Ensuring Identity and Purity
Rigorous analytical characterization is paramount to validate the identity, purity, and stereochemistry of 2-Fluoro-D-phenylalanine. This section outlines standard protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are routinely used.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-D-phenylalanine in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or a mixture of D₂O and a co-solvent to ensure complete dissolution.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key signals to observe include the aromatic protons on the fluorophenyl ring (which will exhibit splitting due to both proton-proton and proton-fluorine coupling), the α-proton, and the β-protons of the side chain.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. The carbon signals will show characteristic shifts, and the carbons in the fluorophenyl ring will exhibit coupling to the ¹⁹F nucleus.
-
Data Analysis: Integrate the proton signals to confirm the relative number of protons. Analyze the chemical shifts and coupling constants to confirm the substitution pattern and overall structure. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous signal assignment.[4]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of 2-Fluoro-D-phenylalanine (typically in the low µg/mL range) in a solvent compatible with ESI, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).[4]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The expected m/z value for the protonated molecule is approximately 184.07.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental formula, perform HRMS analysis to obtain a highly accurate mass measurement.
-
Tandem Mass Spectrometry (MS/MS): To further confirm the structure, perform MS/MS on the parent ion. Fragmentation patterns can provide valuable structural information.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is crucial for determining the enantiomeric purity of 2-Fluoro-D-phenylalanine, ensuring the absence of the L-enantiomer.
Experimental Protocol: Chiral HPLC
-
Instrumentation: Utilize an HPLC system equipped with a chiral stationary phase (CSP) column. Various types of CSPs are available, such as those based on cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin-based), or chiral crown ethers.
-
Mobile Phase Selection: The choice of mobile phase is critical for achieving enantiomeric separation. A common approach for underivatized amino acids on a teicoplanin-based CSP involves a polar organic mobile phase, such as a mixture of methanol or acetonitrile with a small amount of an acidic or basic modifier. For instance, a mobile phase of 160 mM sodium phosphate:ethanol (40:60) at pH 4.5 has been used for histidine enantiomers on a teicoplanin-based column.[5] The optimal mobile phase for 2-Fluoro-D-phenylalanine should be determined empirically.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the chiral column and monitor the elution profile using a UV detector, typically at a wavelength where the phenyl ring absorbs (around 254 nm).
-
Quantification: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers. For a pure sample of 2-Fluoro-D-phenylalanine, only one peak corresponding to the D-enantiomer should be observed.
Below is a workflow diagram for the analytical characterization of 2-Fluoro-D-phenylalanine.
Sources
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- 2. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
Difference between 2-Fluoro-D-phenylalanine and L-phenylalanine isomers
Executive Summary
This guide provides a technical analysis of the structural, physicochemical, and biological divergences between the proteinogenic amino acid L-Phenylalanine (L-Phe) and its fluorinated, chiral analog 2-Fluoro-D-Phenylalanine (2F-D-Phe) .
For researchers in peptide therapeutics and medicinal chemistry, 2F-D-Phe represents a critical "bioisosteric switch." By combining the non-natural D-configuration with the electronic modulation of an ortho-fluorine substitution, this analog offers resistance to proteolytic degradation and altered membrane permeability while maintaining the structural recognition required for binding to specific biological targets (e.g., LAT1 transporters, sigma receptors).
Part 1: Physicochemical Divergence
The fundamental difference lies not just in chirality, but in the fluoro-effect —the specific electronic and steric perturbations introduced by the fluorine atom at the ortho (2) position.
Stereochemistry and The Fluorine Bioisostere
While L-Phe possesses the (S)-configuration at the
-
Van der Waals Radius: Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å) but significantly smaller than a methyl group. It mimics the steric profile of H but the electronic profile of O.
-
Electronegativity: Fluorine is the most electronegative element (3.98 Pauling scale). At the ortho position, it exerts a strong inductive effect (
) on the ammonium group and the aromatic ring.
Comparative Properties Table[1]
| Property | L-Phenylalanine (L-Phe) | 2-Fluoro-D-Phenylalanine (2F-D-Phe) | Impact on Application |
| Configuration | L-isomer (S) | D-isomer (R) | Proteolytic Stability: D-isomer is unrecognized by endogenous proteases. |
| Electronic Nature | Electron-rich aromatic ring | Electron-deficient aromatic ring | |
| Amine pKa | ~9.13 - 9.30 | ~8.5 - 8.9 (Estimated)* | Permeability: Lower pKa reduces the cationic character at physiological pH, potentially enhancing passive diffusion. |
| Lipophilicity | Moderate ( | Increased | Bioavailability: C-F bond increases lipophilicity compared to C-H, aiding BBB penetration. |
| Intramolecular Forces | None specific | C-F | Conformational Lock: Ortho-F can form weak H-bonds with the backbone amide, restricting conformational freedom. |
*Note: The electron-withdrawing effect of the ortho-fluorine lowers the pKa of the ammonium group compared to the unsubstituted parent.
Part 2: Biochemical & Metabolic Stability
The most critical distinction for drug development is the metabolic fate of these two isomers. L-Phe is a nutrient; 2F-D-Phe is a metabolic probe and stabilizer.
Proteolytic Resistance
Endogenous proteases (e.g., Chymotrypsin, Carboxypeptidase) are stereoselective for L-amino acids. The D-configuration of 2F-D-Phe renders peptide bonds involving this residue strictly resistant to hydrolysis. Furthermore, the ortho-fluorine provides steric shielding, preventing the "induced fit" required by many enzymes.
Metabolic Pathway Divergence (Visualization)
The following diagram illustrates the divergent metabolic fates. L-Phe is integrated into biomass or neurotransmitters, whereas 2F-D-Phe evades these pathways, making it ideal for imaging (PET tracers) or therapeutic half-life extension.
Figure 1: Divergent metabolic pathways. L-Phe is metabolized/incorporated; 2F-D-Phe resists breakdown and accumulates or is excreted.
Part 3: Synthesis & Resolution Protocol
Obtaining high-purity 2F-D-Phe often requires resolving a racemic mixture (DL). The most robust, self-validating method is Enzymatic Kinetic Resolution using Acylase I. This method exploits the enzyme's strict L-stereospecificity.
Protocol: Enzymatic Resolution of N-Acetyl-DL-2-Fluorophenylalanine
Objective: Isolate 2-Fluoro-D-Phenylalanine from a racemic N-acetylated precursor.
Reagents:
-
N-Acetyl-DL-2-fluorophenylalanine (Substrate)
-
Acylase I (from Aspergillus melleus or Porcine Kidney)
-
0.1 M Lithium Hydroxide (LiOH) or NaOH
-
6 M Hydrochloric Acid (HCl)
Workflow:
-
Substrate Preparation: Dissolve N-Acetyl-DL-2-fluorophenylalanine in water. Adjust pH to 7.0–7.5 using LiOH.
-
Enzymatic Hydrolysis: Add Acylase I. Incubate at 37°C with gentle stirring.
-
Separation (The Critical Step):
-
Acidify the mixture to pH 5.0.
-
Add activated carbon/filter to remove enzyme.
-
Acidify further to pH 1.5.
-
Extraction: Extract with Ethyl Acetate.
-
Aqueous Phase: Contains free L-2-fluorophenylalanine (protonated amine, soluble).
-
Organic Phase: Contains N-Acetyl-D-2-fluorophenylalanine (uncharged amide, soluble in organic solvent).
-
-
-
Hydrolysis of D-Isomer:
-
Evaporate the organic phase to obtain the N-acetyl-D-intermediate.
-
Reflux in 2 M HCl for 2–4 hours to remove the acetyl group.
-
Neutralize to isoelectric point to crystallize pure 2-Fluoro-D-Phenylalanine .
-
Workflow Diagram
Figure 2: Enzymatic kinetic resolution workflow for isolating the D-isomer.
Part 4: Applications in Drug Design
Peptidomimetics and Stability
Incorporating 2F-D-Phe into peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides) serves two functions:
-
Halting Proteolysis: The D-stereocenter acts as a "stop sign" for exopeptidases.
-
Conformational Constraint: The ortho-fluorine atom creates a steric clash with the peptide backbone carbonyl, restricting rotation around the
and angles. This rigidifies the peptide into a bioactive conformation, reducing the entropic penalty of binding.
18F-Labeled PET Imaging
The D-isomer is particularly valuable in oncology. While L-Phe is rapidly incorporated into proteins, 2-[18F]Fluoro-D-phenylalanine accumulates in tumor cells via LAT1 transport but is not consumed in protein synthesis. This leads to high tumor-to-background contrast in Positron Emission Tomography (PET) scans, distinguishing active tumors from inflammation.
References
-
Boc Sciences. (2025). Phenylalanine: Definition, Structure, Benefits and Uses. Retrieved from
-
National Institutes of Health (NIH). (2020). Synthesis and comparative biological evaluation of L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives. Retrieved from
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[3] Beilstein J. Org. Chem. Retrieved from
-
Freie Universität Berlin. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers.[5][6] Retrieved from
-
Whitesides, G. M., et al. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I.[7] J. Am. Chem. Soc. Retrieved from
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- 4. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
Bioisosteric Replacement Strategy: Ortho-Fluorinated D-Phenylalanine
Executive Summary
In the optimization of peptide therapeutics and peptidomimetics, the "chiral-fluoro" synergy offered by ortho-fluorinated D-phenylalanine (o-F-D-Phe) represents a high-impact bioisosteric strategy. This moiety addresses two critical failure modes in drug discovery: proteolytic instability and conformational entropy .
While D-amino acids provide resistance to endogenous proteases, the addition of an ortho-fluorine atom introduces a "steric lock" that restricts side-chain rotamers (
Mechanistic Rationale
The Ortho-Fluorine Conformational Lock
Unlike para-substitution, which is primarily electronic, ortho-substitution is conformational . The Van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). When placed at the ortho position of the phenyl ring, it creates a specific steric clash with the peptide backbone or the
- Restriction: The ortho-fluorine atom forces the side chain into specific gauche(+) or gauche(-) rotamers to avoid steric conflict with the backbone carbonyl oxygen. This reduces the entropic penalty upon receptor binding.
-
Intramolecular Hydrogen Bonding: The organic fluorine atom acts as a weak hydrogen bond acceptor (
). In o-F-D-Phe, this interaction can stabilize specific -turn geometries (e.g., Type II' turns), which are critical for GPCR recognition.
Metabolic Shielding (The "D" + "F" Synergy)
-
Chiral Evasion: Endogenous proteases (e.g., Chymotrypsin, Carboxypeptidase) possess chiral specificity for L-amino acids. Inversion to the D-isomer renders the peptide bond effectively "invisible" to the catalytic triad of these enzymes.
-
Oxidative Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. While para-fluorine is the gold standard for blocking CYP450 hydroxylation, ortho-fluorine still alters the electronic density of the ring, reducing the propensity for arene oxide formation and subsequent toxic metabolite generation.
Design Logic Visualization
Figure 1: The logical progression of bioisosteric design. Transitioning from L-Phe to o-F-D-Phe integrates proteolytic stability with conformational pre-organization.
Synthetic Integration: Solid Phase Peptide Synthesis (SPPS)
Incorporating ortho-substituted amino acids via SPPS presents a specific challenge: Steric Hindrance . The bulk of the fluorine atom near the
Recommended Protocol: Fmoc-SPPS
Standard carbodiimide couplings (DIC/HOBt) are often insufficient. We recommend using phosphonium or uronium/aminium salts for efficient coupling.
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for difficult sequences.
Workflow:
-
Swelling: Resin (e.g., Rink Amide) swelling in DMF (30 min).
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Activation: Pre-activate Fmoc-o-F-D-Phe-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) for 2 minutes.
-
Coupling: Add activated mixture to resin. Shake for 2 hours (double the standard time).
-
Critical Step: Perform a Double Coupling if the sequence is prone to aggregation or if the previous residue is bulky (e.g., Val, Ile).
-
-
Capping: Acetic anhydride/Pyridine to terminate unreacted chains.
SPPS Decision Tree
Figure 2: Modified SPPS workflow for sterically hindered ortho-fluorinated amino acids, emphasizing the need for enhanced coupling conditions.
Structural & Physicochemical Impact Data[1]
The following table summarizes the quantitative shifts expected when replacing L-Phe with o-F-D-Phe.
| Parameter | L-Phe (Native) | D-Phe | o-F-D-Phe | Impact / Rationale |
| Proteolytic Stability | Low ( | High ( | Very High | D-config evades recognition; F protects ring oxidation. |
| Lipophilicity (LogP) | 1.38 | 1.38 | ~1.65 | Fluorine increases lipophilicity, aiding membrane permeability. |
| Electronic ( | 0.00 | 0.00 | +0.54 | Strong inductive withdrawal lowers pKa of nearby backbone NH. |
| VDW Radius | H = 1.20 Å | H = 1.20 Å | F = 1.47 Å | Steric bulk restricts rotation around |
| Preferred Conformation | Flexible | Inverse Turns | Restricted | Stabilizes |
Experimental Protocols
Protocol: Proteolytic Stability Assay (Chymotrypsin Challenge)
Purpose: To quantify the stability enhancement provided by the bioisostere against digestive enzymes.
Materials:
- -Chymotrypsin (from bovine pancreas).
-
Test Peptide (containing o-F-D-Phe) vs. Control Peptide (containing L-Phe).
-
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.8. -
HPLC System with C18 column.
Procedure:
-
Preparation: Dissolve peptides to a final concentration of 200 µM in the Tris-HCl buffer.
-
Initiation: Add
-Chymotrypsin (enzyme:substrate ratio of 1:100 w/w). Incubate at 37°C. -
Sampling: Aliquot 50 µL samples at
minutes. -
Quenching: Immediately quench aliquots with 50 µL of 1% TFA in Acetonitrile.
-
Analysis: Analyze via RP-HPLC (220 nm detection).
-
Calculation: Plot % remaining peptide vs. time. Fit to pseudo-first-order kinetics to determine
.
Expected Result: The L-Phe control should degrade rapidly (
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Cejas, M. A., et al. (2008). Impact of Fluorinated Phenylalanine on the Structure and Stability of a Collagen Model Peptide. Journal of the American Chemical Society. Link
-
Qiu, W., et al. (2006). Convenient Synthesis of α,α-Difluoro-β-amino Acids via Reformatsky Reaction. The Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Precision Peptidomimetics: The Strategic Role of 2-Fluoro-D-Phenylalanine
Topic: Role of 2-Fluoro-D-phenylalanine in Peptidomimetic Drug Design Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the landscape of modern peptidomimetics, the transition from native peptide sequences to drug-like candidates hinges on overcoming two primary barriers: rapid proteolytic degradation and conformational entropy. 2-Fluoro-D-phenylalanine (2-F-D-Phe) has emerged as a high-value non-canonical amino acid (ncAA) that addresses both challenges simultaneously.[1]
This technical guide details the physicochemical rationale, mechanistic impact, and experimental protocols for deploying 2-F-D-Phe in drug design. By combining the stereochemical inversion of the D-isomer with the electronic and steric properties of ortho-fluorine substitution, researchers can engineer peptides with extended half-lives, locked bioactive conformations, and intrinsic NMR-active probes.
Physicochemical Rationale: The "Ortho-D" Synergy
The utility of 2-F-D-Phe is not merely additive; it is synergistic. It combines the "Fluorine Effect" with "Chiral Inversion" to alter the peptide's energy landscape.
The Ortho-Fluorine Effect
While para-fluorination (4-F) is often used to tune lipophilicity without significant steric perturbation, ortho-fluorination (2-F) exerts a profound structural influence:
-
Conformational Locking: The fluorine atom at the ortho position creates a specific steric bulk and electronic repulsion (or attraction via C-F···H-N interactions) that restricts the rotation of the
and torsion angles. This restricts the side chain into specific rotamers, reducing the entropic penalty upon receptor binding. -
Electronic Shielding: The high electronegativity of fluorine pulls electron density from the aromatic ring, altering the quadrupole moment. This can strengthen
- stacking interactions with electron-rich residues (e.g., Trp, Tyr) in the target receptor.
The D-Isomer Advantage
Native proteases (e.g., chymotrypsin, pepsin) are stereoselective, evolving to cleave peptide bonds adjacent to L-amino acids.
-
Proteolytic Resistance: Substitution with D-Phe renders the scissile bond unrecognizable to the catalytic triad of most serine proteases.
-
Turn Induction: D-amino acids are potent inducers of
-turns (specifically Type II' turns) in L-peptide sequences, often required to position pharmacophores in bioactive orientations.
Synergistic Mechanism
The combination creates a residue that is both metabolically silent and structurally rigid . The ortho-fluorine atom reinforces the turn conformation induced by the D-backbone, creating a "hyper-stable" motif.
Mechanistic Impact & Data Analysis[2][3][4][5][6]
Proteolytic Stability
The following table summarizes the relative stability improvements typically observed when substituting L-Phe with its modified counterparts in serum stability assays.
Table 1: Comparative Half-Life Extension in Human Plasma
| Analogue | Relative Stability ( | Mechanism of Action |
| L-Phe (Native) | 1.0x (Baseline) | Rapid cleavage by endogenous proteases. |
| 4-Fluoro-L-Phe | 1.2x - 1.5x | Slight electronic deactivation of ring; minimal steric protection. |
| D-Phe | 10x - 50x | Stereochemical mismatch prevents enzyme substrate recognition. |
| 2-Fluoro-D-Phe | >80x | Synergy: D-isomer blocks active site access; ortho-F sterically shields the amide bond. |
19F NMR Probing
2-F-D-Phe serves as a dual-purpose tool: a structural constraint and a sensitive NMR probe.
-
Sensitivity: The
F nucleus is 100% naturally abundant and highly sensitive to its local electrostatic environment. -
No Background: Biological systems lack endogenous fluorine, resulting in zero background noise.
-
Conformational Reporter: The chemical shift of the 2-F signal changes significantly upon ligand binding or folding events, allowing real-time monitoring of drug-target interactions.
Mechanistic Visualization
The diagram below illustrates the dual mechanism of action: blocking proteolytic attack and locking bioactive conformation.
Figure 1: Mechanistic comparison of native L-Phe vs. 2-F-D-Phe, highlighting the dual pathways of stability enhancement and conformational locking.
Technical Workflow: Synthesis & Incorporation
Incorporating 2-F-D-Phe requires specific modifications to standard Solid-Phase Peptide Synthesis (SPPS) protocols due to the steric hindrance of the ortho-fluorine atom.
Materials
-
Resin: Rink Amide MBHA (for amidated C-terminus) or 2-Chlorotrityl Chloride (for free acid).
-
Amino Acid: Fmoc-2-Fluoro-D-Phe-OH.
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/DIC due to higher reactivity.
-
Base: DIEA (Diisopropylethylamine).
Step-by-Step SPPS Protocol
-
Resin Swelling:
-
Swell resin in DMF (Dimethylformamide) for 30 minutes.
-
-
Deprotection (Fmoc Removal):
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Wash with DMF (3x), DCM (3x), DMF (3x).
-
-
Coupling of 2-F-D-Phe:
-
Note: The ortho-fluorine introduces steric bulk close to the carboxylic acid.
-
Stoichiometry: Use 4 eq. Fmoc-2-F-D-Phe-OH : 3.9 eq. HATU : 8 eq. DIEA.
-
Pre-activation: Dissolve AA and HATU in minimal DMF, add DIEA, and let stand for 1 min.
-
Reaction Time: Increase coupling time to 2 hours (standard is 45-60 min).
-
Double Coupling: Highly recommended. Repeat the coupling step with fresh reagents to ensure completion.
-
-
Capping (Optional but Recommended):
-
Acetic anhydride/Pyridine/DMF to cap unreacted amines.
-
-
Cleavage:
-
Cocktail: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5% H2O.
-
Time: 2-3 hours at room temperature.
-
-
Precipitation:
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
-
Synthesis Workflow Diagram
Figure 2: Optimized SPPS workflow for sterically hindered non-canonical amino acids like 2-F-D-Phe.
Experimental Validation Protocols
Once synthesized, the peptidomimetic must be validated for both stability and binding competency.
Microsomal Stability Assay
This assay determines the metabolic half-life (
-
System: Pooled Human Liver Microsomes (HLM) or S9 fraction.
-
Concentration: 1 µM test peptide.
-
Cofactor: NADPH regenerating system (required for CYP450 activity).
-
Protocol:
-
Incubate peptide with HLM (0.5 mg/mL protein) at 37°C in phosphate buffer (pH 7.4).
-
Initiate reaction with NADPH.
-
Sample at
min. -
Quench with ice-cold acetonitrile containing internal standard.
-
Analyze supernatant via LC-MS/MS.
-
-
Success Criteria:
remaining at 60 minutes indicates high metabolic stability.
F NMR Binding Assay
To confirm the peptide maintains a bioactive conformation and binds the target:
-
Instrument: 500 MHz or 600 MHz NMR with a fluorine-capable probe (e.g., QCI Cryoprobe).
-
Sample: 50-100 µM fluorinated peptide in
or buffer ( ). -
Reference: Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl3) as external standard (0 ppm).
-
Experiment:
-
Acquire 1D
F spectrum of free peptide. Note chemical shift ( ).[2] -
Titrate target protein (0.1x to 2.0x molar equivalents).
-
Monitor shift perturbation (
) or line broadening ( relaxation). -
Interpretation: A distinct shift or broadening confirms specific binding and environmental change around the 2-F-D-Phe residue.
-
References
-
Pacella Leman. (2021). Peptidomimetic Drug Design. Longdom Publishing. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved from [Link]
-
MDPI. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers. Retrieved from [Link]
-
American Chemical Society (ACS). (2013).[2] Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Retrieved from [Link]
-
ResearchGate. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Retrieved from [Link]
Sources
A Technical Guide to the Solubility of 2-Fluoro-D-phenylalanine in Aqueous and Organic Solvents
For Immediate Distribution
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-D-phenylalanine, a critical parameter in its application in pharmaceutical and biochemical research. Due to the limited availability of published quantitative solubility data for this specific compound, this guide focuses on the underlying physicochemical principles governing its solubility and provides detailed, field-proven methodologies for its experimental determination.
Executive Summary
2-Fluoro-D-phenylalanine, a synthetic amino acid analog, is of increasing interest in drug discovery and protein engineering.[1] Its unique properties, conferred by the fluorine substitution on the phenyl ring, can enhance the metabolic stability and bioavailability of peptides and proteins.[1] A thorough understanding of its solubility in various solvent systems is paramount for its effective use in synthesis, formulation, and biological assays. This guide will delve into the molecular determinants of 2-Fluoro-D-phenylalanine's solubility, comparing its expected behavior in water versus common organic solvents, and will provide detailed protocols for its empirical determination.
The Molecular Architecture of 2-Fluoro-D-phenylalanine: A Duality of Polarity
Like all amino acids, 2-Fluoro-D-phenylalanine is a zwitterionic molecule at physiological pH, possessing both a positively charged amino group and a negatively charged carboxyl group. This ionic character is the primary driver of its solubility in polar solvents, particularly water. The molecule's structure can be conceptually divided into three key domains that influence its solubility:
-
The Amino Acid Backbone: The charged alpha-amino and carboxylate groups are capable of forming strong ion-dipole interactions and hydrogen bonds with polar solvent molecules.
-
The Phenyl Ring: The aromatic phenyl group is inherently non-polar and hydrophobic, favoring interactions with non-polar organic solvents.
-
The Fluorine Substituent: The highly electronegative fluorine atom at the ortho (2-) position of the phenyl ring introduces a localized dipole moment and can influence the electron distribution of the aromatic system, subtly modulating its hydrophobicity and potential for intermolecular interactions.[2]
The overall solubility of 2-Fluoro-D-phenylalanine in a given solvent is a direct consequence of the interplay between these competing polar and non-polar characteristics.
Solubility Profile: A Comparative Analysis
While specific quantitative data for 2-Fluoro-D-phenylalanine is scarce, we can infer its solubility behavior based on the known properties of its parent molecule, phenylalanine, and the influence of fluorination.
Aqueous Solubility
It is anticipated that 2-Fluoro-D-phenylalanine will exhibit limited to moderate solubility in water. The zwitterionic backbone will facilitate dissolution through hydrogen bonding and ion-dipole interactions with water molecules. However, the hydrophobic phenyl ring will present a barrier to extensive solvation in an aqueous environment. For comparison, L-phenylalanine has a reported solubility in water of approximately 27-30 g/L at room temperature.[3] The introduction of a fluorine atom can either increase or decrease aqueous solubility depending on its position and the overall molecular context. In some cases, the increased polarity of the C-F bond can enhance water solubility, while in other instances, the overall increase in molecular surface area and hydrophobicity can lead to a decrease. For the related compound, p-Fluoro-DL-phenylalanine, the solubility in water is reported to be less than 1 mg/mL, suggesting that fluorination can significantly reduce aqueous solubility.[4]
Solubility in Organic Solvents
The solubility of 2-Fluoro-D-phenylalanine in organic solvents will be highly dependent on the solvent's polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have a moderate dielectric constant. It is expected that 2-Fluoro-D-phenylalanine will have some solubility in these solvents, though likely less than in water, as they are less effective at solvating the charged amino and carboxyl groups. Studies on L-phenylalanine have shown that its solubility decreases in ethanol-water mixtures as the proportion of ethanol increases.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and are excellent at solvating polar molecules. It is predicted that 2-Fluoro-D-phenylalanine will exhibit good solubility in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the charged zwitterionic nature of the amino acid backbone, the solubility of 2-Fluoro-D-phenylalanine in non-polar solvents is expected to be very low. The energy required to break the strong intermolecular forces in the solid crystal lattice of the amino acid would not be compensated by the weak van der Waals interactions with non-polar solvent molecules.
The following diagram illustrates the key intermolecular forces at play in the dissolution of 2-Fluoro-D-phenylalanine in both water and a generic non-polar organic solvent.
Caption: Gravimetric solubility determination workflow.
UV-Vis Spectrophotometry Method
This method is particularly useful for compounds that have a chromophore, such as the phenyl ring in 2-Fluoro-D-phenylalanine, and can be more rapid than the gravimetric method.
Experimental Protocol:
-
Preparation of a Standard Curve:
-
Prepare a series of standard solutions of 2-Fluoro-D-phenylalanine of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a standard curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert Law.
-
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Step 1).
-
-
Sample Collection and Dilution:
-
Collect and filter the supernatant as described in the gravimetric method (Step 2).
-
Accurately dilute the saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the standard curve to determine the concentration of the diluted solution.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Data Summary and Interpretation
As quantitative data for 2-Fluoro-D-phenylalanine becomes available through experimental determination, it is recommended to present it in a clear and concise tabular format for easy comparison across different solvents.
Table 1: Experimentally Determined Solubility of 2-Fluoro-D-phenylalanine at 25°C
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Water | 80.1 | To be determined |
| Methanol | 32.7 | To be determined |
| Ethanol | 24.5 | To be determined |
| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined |
| Hexane | 1.9 | To be determined |
Conclusion and Future Outlook
The solubility of 2-Fluoro-D-phenylalanine is a complex interplay of its zwitterionic nature, the hydrophobicity of its fluorinated phenyl ring, and the properties of the solvent. While a precise quantitative understanding requires experimental determination, the principles outlined in this guide provide a robust framework for predicting its behavior and for designing appropriate experimental protocols. As the use of fluorinated amino acids in drug development and biotechnology continues to expand, a comprehensive and publicly available database of their physicochemical properties, including solubility, will be an invaluable resource for the scientific community.
References
-
Reddit. (2016). How to "dissolve" Phenylalanine in water or any drink? Retrieved from [Link]
-
ResearchGate. (2026). Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental solubility of L-phenylalanine in water at various temperatures. Retrieved from [Link]
-
PubChem. (n.d.). p-Fluorophenylalanine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Retrieved from [Link]
-
ResearchGate. (2026). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Retrieved from [Link]
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
PubChem. (n.d.). D-Phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). L-Phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorophenylalanine. Retrieved from [Link]
-
ResearchGate. (2013). Quantitative analysis of a mixture of 2 amino-acid with UV-Vis. Retrieved from [Link]
-
Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]
-
Quest Journals. (n.d.). Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Retrieved from [Link]
-
PMC. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Retrieved from [Link]
-
Mustaqbal University College. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
University of Babylon. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Retrieved from [Link]
- Google Patents. (n.d.). US3867436A - Method of preparing phenylalanine.
-
PMC. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from [Link]
-
Solubility of Things. (n.d.). Gravimetric Analysis. Retrieved from [Link]
-
Scribd. (n.d.). UV/Vis Spectroscopy Lab on Amino Acids. Retrieved from [Link]
-
Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
ariviyal.info. (n.d.). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. Retrieved from [Link]
Sources
Metabolic Stability of D-Amino Acids Containing Fluorine Substitutions
Executive Summary
The incorporation of D-amino acids into peptide therapeutics is a foundational strategy to evade proteolytic degradation by endogenous L-specific proteases.[1] However, this "chiral escape" often exposes the therapeutic candidate to a different metabolic liability: oxidative deamination by D-amino acid oxidase (DAAO) and side-chain oxidation by Cytochrome P450s (CYPs).
This guide details the synergistic application of fluorine substitution within D-amino acid scaffolds. By leveraging the high electronegativity and the strength of the C-F bond, researchers can modulate the physicochemical properties (
Mechanistic Basis: The Fluorine-Chirality Synergy
The Chiral Paradox
Peptides composed entirely of L-amino acids have half-lives measured in minutes due to ubiquitous proteases (e.g., trypsin, chymotrypsin). Substituting L-residues with D-enantiomers prevents this recognition. However, D-amino acids are substrates for D-amino acid oxidase (DAAO) , a peroxisomal flavoenzyme primarily active in the kidney and liver. DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding
The Fluorine Intervention
Fluorine acts as a bioisostere of hydrogen or the hydroxyl group but brings distinct electronic advantages:
-
C-F Bond Strength: The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond ( 99 kcal/mol), rendering the site inert to oxidative cleavage (e.g., by CYPs). -
Electronic Modulation (The Inductive Effect): Fluorine’s high electronegativity (
) exerts a strong electron-withdrawing effect ( effect).-
Effect on DAAO: DAAO mechanism involves the abstraction of the
-proton. While electron withdrawal might theoretically acidify the -proton, side-chain fluorination often perturbs the of the terminal amine, altering the zwitterionic equilibrium required for enzyme active site binding. -
Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Strategic placement (e.g., ortho-fluorination on a phenyl ring) can sterically hinder the accommodation of the D-amino acid into the DAAO binding pocket.
-
Visualization: Metabolic Fate Pathways
The following diagram illustrates the divergent metabolic fates of peptides and the blocking mechanisms of D-chirality and Fluorine.
Figure 1: Metabolic pathways affecting peptide stability. D-substitution blocks proteolysis, while Fluorine substitution mitigates DAAO and CYP-mediated oxidation.
Structure-Metabolism Relationships (SMR)
When designing fluorinated D-amino acids, the position of the fluorine atom is critical.
Side-Chain Fluorination (Aromatic)
-
Target: D-Phenylalanine (D-Phe), D-Tyrosine (D-Tyr).
-
Mechanism: Phenylalanine is a common target for CYP450-mediated hydroxylation at the para position.
-
Modification: 4-Fluoro-D-Phe or 2,6-Difluoro-D-Phe .
-
Outcome: The C-F bond at the para position blocks hydroxylation (metabolic soft spot). Furthermore, ring fluorination alters the quadrupole moment of the aromatic ring, potentially enhancing binding affinity to the target receptor while reducing affinity for DAAO due to electronic mismatch.
Aliphatic Fluorination
-
Target: D-Leucine, D-Valine.
-
Modification: Trifluoromethyl (
) analogs (e.g., 5,5,5-trifluoro-D-Leucine ). -
Outcome: Increases lipophilicity significantly, improving membrane permeability.[2] The electron-withdrawing nature reduces the basicity of the
-amine ( drop of 1-2 units), which can drastically reduce recognition by transporters and enzymes that require a specific protonation state.
Experimental Protocols
To validate the stability conferred by fluorine substitution, a rigorous in vitro assay using purified DAAO is required.
Protocol: In Vitro DAAO Stability Assay
This assay quantifies the rate of oxidative deamination by measuring the disappearance of the parent D-amino acid or peptide via HPLC/LC-MS.
Materials:
-
Enzyme: Porcine Kidney DAAO (Sigma-Aldrich or equivalent), lyophilized powder.
-
Cofactor: Flavin Adenine Dinucleotide (FAD).
-
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).
-
Internal Standard: L-Phenylalanine-d5 (deuterated).
Workflow:
-
Preparation: Reconstitute DAAO in buffer to 5 U/mL. Prepare 10 mM stock solutions of test compounds (Fluorinated D-AAs) and controls (Unsubstituted D-AAs) in DMSO.
-
Pre-incubation: Mix 190 µL of buffer (containing 10 µM FAD) with 5 µL of enzyme solution. Incubate at 37°C for 5 minutes.
-
Initiation: Add 5 µL of test compound (Final conc: 50 µM).
-
Sampling: At
minutes, remove 20 µL aliquots. -
Quenching: Immediately add aliquots to 80 µL of ice-cold Acetonitrile containing the Internal Standard.
-
Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the DAAO enzymatic stability assay.
Data Interpretation & Reference Values
When analyzing the data, you will generate a depletion curve. The metabolic stability is expressed as Intrinsic Clearance (
Calculation
Comparative Stability Data (Representative)
The table below illustrates the typical stability enhancement observed when introducing fluorine into D-amino acid scaffolds.
| Compound Scaffold | Substitution | Stability Fold-Change | ||
| D-Phenylalanine | None (H) | 45 min | 30 min | 1.0x (Baseline) |
| D-Phenylalanine | 4-Fluoro | > 240 min | 120 min | ~5.3x |
| D-Phenylalanine | 2,6-Difluoro | > 360 min | > 240 min | >8.0x |
| D-Leucine | None (H) | 55 min | 40 min | 1.0x (Baseline) |
| D-Leucine | 5,5,5-Trifluoro | > 300 min | > 300 min | ~6.0x |
Key Insight: The "Stability Fold-Change" demonstrates that fluorination does not merely act as a passive shield; it actively disrupts the enzyme-substrate recognition required by DAAO and CYPs.
Conclusion
The metabolic stability of D-amino acids is not absolute.[1] While they solve the protease problem, they introduce a DAAO liability. The strategic introduction of fluorine—specifically on aromatic rings or terminal aliphatic chains—provides a robust solution. By depressing the
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Rosini, E., Pollegioni, L., et al. (2009). Structural and functional properties of D-amino acid oxidase. Cellular and Molecular Life Sciences, 66, 469–488. [Link]
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[4] [Link]
-
Sacchi, S., et al. (2012). D-Amino acid oxidase: physiological role and applications. Current Pharmaceutical Design, 18(31), 4894-4905. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
A Deep Dive into the Steric Nuances of 2-Fluoro-D-phenylalanine and 4-Fluoro-D-phenylalanine for Advanced Drug Design
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the subtle yet significant differences in the steric effects of 2-Fluoro-D-phenylalanine and 4-Fluoro-D-phenylalanine, providing insights into their application in peptide and protein engineering to enhance therapeutic potential.
Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry
The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence the physicochemical and pharmacological properties of a compound.[1][2] When incorporated into amino acids like D-phenylalanine, fluorine substitution can modulate conformation, metabolic stability, and binding affinity to protein targets. This guide focuses on the positional isomers 2-Fluoro-D-phenylalanine and 4-Fluoro-D-phenylalanine, dissecting how the placement of the fluorine atom on the phenyl ring dictates their steric profiles and, consequently, their utility in drug design.
The Foundation: Understanding Steric Effects in Aromatic Systems
Steric hindrance, the effect on chemical reactions or molecular conformations due to the spatial arrangement of atoms, is a critical consideration in drug design. In the context of substituted benzene rings, the position of a substituent significantly influences its interaction with the surrounding environment.
-
Ortho Position (2-position): Substitution at the ortho position places the substituent in close proximity to the amino acid backbone. This can lead to greater steric hindrance, potentially restricting the rotation of the phenyl ring and influencing the local peptide conformation.[3][4][5][6]
-
Para Position (4-position): The para position is the most distant from the backbone connection point. Substitution here generally results in less steric clash with the peptide chain, allowing for greater conformational freedom of the phenyl ring, similar to the native amino acid.[3][5]
The choice between an ortho or para substitution is therefore a strategic one, aimed at either maintaining a native-like conformation or introducing a specific conformational constraint to enhance binding or stability.
Comparative Analysis: 2-Fluoro-D-phenylalanine vs. 4-Fluoro-D-phenylalanine
While often considered a minimal steric perturbation for hydrogen, the substitution of fluorine does introduce distinct changes in molecular size and electronic distribution.
Quantitative Steric and Bond Parameters
A comparison of key atomic and bond parameters reveals the subtle physical differences between hydrogen and fluorine, and how the C-F bond compares to a C-H bond.
| Parameter | Hydrogen (H) | Fluorine (F) |
| Van der Waals Radius (Å) | 1.20 | 1.47 |
| Bond | C-H | C-F |
| Average Bond Length (Å) | ~1.09 | ~1.35 |
Data sourced from multiple chemical data sources.
The larger van der Waals radius of fluorine compared to hydrogen, and the longer C-F bond compared to the C-H bond, are the primary sources of the increased steric bulk.
Impact on Molecular Conformation and Protein Interactions
The true impact of these steric differences becomes evident when these amino acid analogues are incorporated into peptides and proteins.
-
2-Fluoro-D-phenylalanine: The ortho placement of the fluorine atom can lead to a "gauche effect" with the side chain, influencing the preferred rotameric state of the phenyl ring. This can be a desirable feature for locking a peptide into a specific bioactive conformation. However, this steric imposition can also be detrimental if the native conformation is required for binding. Studies on the incorporation of 2-fluorophenylalanine into peptides have shown that it can lead to a modest decrease in binding affinity in some systems, likely due to this steric influence.[7]
-
4-Fluoro-D-phenylalanine: With the fluorine atom positioned at the para position, the steric impact on the peptide backbone is minimized. This isomer is often used when the goal is to introduce the electronic effects of fluorine (such as altered hydrophobicity or the ability to participate in specific fluorine-protein interactions) without significantly disturbing the native peptide conformation.[7] The incorporation of 4-fluorophenylalanine has been widely used in 19F NMR studies to probe protein structure and conformational changes due to its minimal structural perturbation.[8][9]
The following diagram illustrates the positional differences and their potential steric implications.
Caption: Positional Isomers and Steric Considerations.
Experimental Methodologies for Assessing Steric Effects
A multi-faceted approach is necessary to fully characterize the steric effects of these fluorinated amino acids.
Synthesis of 2-Fluoro-D-phenylalanine and 4-Fluoro-D-phenylalanine
The synthesis of these non-canonical amino acids can be achieved through various methods, including enzymatic and chemical routes. A common chemical synthesis approach is outlined below.[1]
Step-by-Step Synthesis Protocol:
-
Starting Material: Begin with the corresponding fluorinated benzaldehyde (2-fluorobenzaldehyde or 4-fluorobenzaldehyde).
-
Condensation: Perform an Erlenmeyer-Azlactone synthesis by reacting the fluorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the azlactone.
-
Ring Opening and Reduction: The azlactone ring is opened and the double bond is reduced. This can be achieved using a variety of reducing agents, often in a two-step process.
-
Hydrolysis: The N-acetyl group is removed by acid or base hydrolysis to yield the racemic DL-fluorophenylalanine.
-
Chiral Resolution: The D- and L-enantiomers are separated using a chiral resolving agent or by enzymatic methods to isolate the desired D-isomer.
The following diagram illustrates a generalized workflow for the synthesis and incorporation of fluorinated phenylalanines into peptides.
Caption: Synthesis and Peptide Incorporation Workflow.
X-Ray Crystallography
X-ray crystallography provides high-resolution structural data, allowing for the precise measurement of bond lengths, bond angles, and torsion angles.[10][11][12] By obtaining crystal structures of peptides or proteins containing either 2-fluoro-D-phenylalanine or 4-fluoro-D-phenylalanine, one can directly visualize the conformational impact of the fluorine substitution.
General Protocol for X-ray Crystallography of Fluorinated Peptides/Proteins:
-
Sample Preparation: Synthesize and purify the peptide or express and purify the protein containing the fluorinated amino acid.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-ordered crystals.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the peptide or protein.
-
Analysis: Analyze the final structure to determine the conformation of the fluorinated phenylalanine residue and its interactions with the surrounding atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is a powerful technique for studying the local environment of the fluorine atom.[9][13] The chemical shift of the 19F nucleus is highly sensitive to its environment, providing information on the conformation and dynamics of the fluorinated residue.
Protocol for 19F NMR Analysis:
-
Sample Preparation: Prepare a solution of the fluorinated peptide or protein in a suitable NMR buffer.
-
Data Acquisition: Acquire one-dimensional 19F NMR spectra. For more detailed analysis, two-dimensional experiments such as 1H-19F HSQC can be performed.
-
Chemical Shift Perturbation Mapping: Titrate a binding partner into the NMR sample and monitor changes in the 19F chemical shifts.[14][15] These perturbations can map the binding interface and reveal conformational changes upon binding.
-
Conformational Analysis: The observation of multiple 19F signals for a single fluorinated residue can indicate the presence of multiple conformations in slow exchange on the NMR timescale.
Computational Modeling
Molecular mechanics and quantum mechanics calculations can provide valuable insights into the preferred conformations and the energetic barriers to bond rotation.
General Computational Workflow:
-
Model Building: Create in silico models of the peptides containing either 2-fluoro-D-phenylalanine or 4-fluoro-D-phenylalanine.
-
Conformational Search: Perform a systematic search of the conformational space of the fluorinated residue's side chain.
-
Energy Calculations: Calculate the relative energies of the different conformations to determine the most stable rotamers.
-
Molecular Dynamics Simulations: Run molecular dynamics simulations to explore the dynamic behavior of the fluorinated peptide and its interactions with solvent and other molecules.
The logical relationship between these experimental and computational methods is depicted below.
Caption: Interdisciplinary Approach to Steric Effect Analysis.
Conclusion and Future Directions
The choice between 2-Fluoro-D-phenylalanine and 4-Fluoro-D-phenylalanine is a critical decision in the design of fluorinated peptides and proteins. The ortho-substituted isomer offers the potential to introduce significant conformational constraints due to its increased steric interaction with the peptide backbone, which can be leveraged to enforce a bioactive conformation. Conversely, the para-substituted isomer provides a more isosteric replacement for native phenylalanine, allowing for the introduction of fluorine's electronic properties with minimal structural perturbation.
A thorough understanding and characterization of these subtle steric differences, achieved through a combination of synthesis, X-ray crystallography, NMR spectroscopy, and computational modeling, are essential for the rational design of next-generation therapeutics with enhanced efficacy, stability, and specificity. Future research in this area will likely focus on the development of novel fluorinated amino acids with even more finely tuned steric and electronic properties, further expanding the toolbox for drug discovery professionals.
References
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Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
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Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Reddit. (2020, September 8). Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Retrieved from [Link]
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Reddit. (2022, March 28). What is the order of ortho, para and meta products for steric hinderance?. Retrieved from [Link]
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Galles, J. L., Infield, J. H., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-13. [Link]
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Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
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EPFL. (2021, March 31). Protein structure by X-ray crystallography. Retrieved from [Link]
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PubMed. (n.d.). Determination of low levels of 4-fluorophenylalanine incorporation into proteins. Retrieved from [Link]
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PubMed. (n.d.). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. Retrieved from [Link]
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National Institutes of Health. (n.d.). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. Retrieved from [Link]
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National Institutes of Health. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. Retrieved from [Link]
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Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Retrieved from [Link]
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ACS Sensors. (2025, April 1). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. Retrieved from [Link]
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ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F.... Retrieved from [Link]
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ACS Catalysis. (n.d.). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Retrieved from [Link]
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ACS Publications. (2021, November 29). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. Retrieved from [Link]
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YouTube. (2021, March 17). Lecture 17 Solid Phase Peptide Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Retrieved from [Link]
-
Wiley Online Library. (2024, June 24). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Retrieved from [Link]
-
PubChem. (n.d.). p-Fluorophenylalanine. Retrieved from [Link]
-
PubMed. (2018, October 1). Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine. Retrieved from [Link]
-
Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
DigitalCommons@EMU. (n.d.). X-ray crystallography of protein UHRF2 with H3K9me3. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Protein NMR. (2012, October 31). Chemical Shift Mapping. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Production of phenylpyruvic acid from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
ResearchGate. (n.d.). Single crystal X-ray diffraction structure of phenylalanine-2,5-.... Retrieved from [Link]
-
SlideShare. (n.d.). Effect of phenyl substitution on the aromatic ring:( para-substitution) - Effect of withdrawing and donating group: Examples:. Retrieved from [Link]
-
eScholarship. (2023, February 1). Targeted F19-tags to detect amino acids in complex mixtures using NMR spectroscopy. Retrieved from [Link]
-
SpringerLink. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 26). Engineering of global transcription factor FruR to redirect the carbon flow in Escherichia coli for enhancing l-phenylalanine biosynthesis. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017, December 29). Conformational preferences of α-fluoroketones may influence their reactivity. Retrieved from [Link]
-
YouTube. (2021, March 31). Protein structure by X-ray crystallography. Retrieved from [Link]
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Methodological & Application
Application Note: Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating 2-Fluoro-D-phenylalanine
[1]
Executive Summary
The incorporation of 2-Fluoro-D-phenylalanine (2-F-D-Phe) into peptide sequences is a high-value strategy in modern drug discovery.[1][2] This specific non-canonical amino acid offers a dual advantage: the D-configuration confers resistance to proteolytic degradation, while the 2-fluoro substitution introduces unique steric constraints and electronic properties that can lock bioactive conformations and serve as a sensitive probe for ¹⁹F-NMR studies.
However, the synthesis of peptides containing 2-F-D-Phe presents distinct challenges.[1] The ortho-fluorine atom creates significant steric hindrance, and its electron-withdrawing nature reduces the nucleophilicity of the
Scientific Rationale & Mechanistic Insight
To successfully synthesize peptides with 2-F-D-Phe, one must understand the underlying physical chemistry.[1] It is not merely "another amino acid"; it is a sterically and electronically deactivated building block.[1]
The "Ortho-Effect" (Steric Hindrance)
The fluorine atom at the ortho position (position 2 on the phenyl ring) imposes a steric clash with the peptide backbone.
-
Impact: During the coupling of 2-F-D-Phe to the resin, the rate is slower than native Phenylalanine.
-
Critical Impact: During the coupling of the next amino acid onto the N-terminal 2-F-D-Phe, the incoming activated ester faces a "shielded" amine.
Electronic Deactivation
Fluorine is the most electronegative element.[3] Through the inductive effect (
-
Consequence: The
of the protonated amine ( ) is lowered, and the nucleophilicity of the free amine ( ) is reduced. This makes the N-terminus of a 2-F-D-Phe residue a poor nucleophile, leading to potential deletion sequences (missing amino acids) in the final product.
Visualization of the Challenge
The following diagram illustrates the steric and electronic blockade introduced by the 2-Fluoro substitution.
Caption: Schematic representation of the synthesis bottleneck. The red arrow indicates the step with the highest failure rate due to the electronic deactivation of the 2-F-D-Phe amine.
Materials & Reagents
| Component | Specification | Purpose |
| Resin | Rink Amide MBHA (0.3–0.5 mmol/g) | Low loading prevents aggregation of hydrophobic sequences.[1] |
| Amino Acid | Fmoc-2-Fluoro-D-Phe-OH | The core building block.[1] Ensure >99% chiral purity. |
| Coupling Reagent | HATU (or COMU) | High-efficiency uronium reagent required for hindered couplings.[1] |
| Base | DIEA (Diisopropylethylamine) | Activator base.[1][4] |
| Solvent | DMF (Dimethylformamide) | Primary solvent.[1] |
| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Optional: Enhances HATU efficiency and suppresses racemization.[1][5] |
| Deprotection | 20% Piperidine in DMF | Standard Fmoc removal.[1] |
Experimental Protocol
Resin Preparation[6][7]
-
Weigh appropriate amount of Rink Amide MBHA resin.[1]
-
Swelling: Swell in DCM for 20 minutes, then wash 3x with DMF.
-
Why: DCM swells polystyrene beads better than DMF, exposing internal reactive sites.[1]
-
Standard Fmoc Deprotection
-
Treat resin with 20% Piperidine/DMF (2 x 10 min).
-
Wash thoroughly: DMF (3x), DCM (3x), DMF (3x).[1]
-
QC Check: A positive Kaiser test (blue beads) indicates free amines are ready.[1]
-
Coupling of Fmoc-2-Fluoro-D-Phe-OH (The Insertion)
Goal: Attach the fluorinated amino acid to the growing chain.
-
Activation: Dissolve Fmoc-2-Fluoro-D-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIEA (6.0 eq).[1]
-
Note: Pre-activate for only 30-60 seconds to minimize racemization risk, although D-amino acids are the target, preserving the specific D-form is vital.[1]
-
-
Reaction: Add activated solution to the resin.
-
Time: Shake at room temperature for 60–90 minutes .
-
Optimization: For extremely hindered sequences, use microwave irradiation (75°C for 5 mins), but standard RT coupling is usually sufficient for this step.[1]
-
-
Wash: DMF (4x).
Coupling the Next Amino Acid (The Critical Step)
Goal: Elongate the peptide from the deactivated 2-F-D-Phe amine. Risk: This is where synthesis usually fails.[1] The amine is electronically "cold."
-
Deprotection: Remove Fmoc from the 2-F-D-Phe residue (Standard 20% Piperidine protocol).[1]
-
Double Coupling Strategy (Mandatory):
-
Capping (Recommended): Treat resin with Acetic Anhydride/Pyridine/DMF solution for 10 minutes.[1]
Cleavage & Isolation[1]
Quality Control & Validation
Trust but verify. The incorporation of fluorine allows for a unique self-validating QC step.
Analytical HPLC
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).[1]
-
Gradient: 5–65% Acetonitrile in water (with 0.1% TFA) over 30 mins.
-
Expectation: The 2-F-D-Phe peptide will typically elute later (more hydrophobic) than its non-fluorinated parent analog.[1]
¹⁹F-NMR Spectroscopy
This is the gold standard for verifying the integrity of the fluorinated residue.
-
Method: Dissolve crude peptide in D₂O/H₂O.
-
Signal: Look for a singlet (or multiplet depending on conformation) around -115 to -120 ppm (referenced to CFCl₃).[1]
-
Chiral Purity Check: If the D-amino acid racemized to L during synthesis, you may see a small secondary peak slightly shifted (0.1–0.5 ppm difference) due to the diastereomeric environment of the peptide chain.
Synthesis Workflow Diagram
Caption: Decision-tree workflow for SPPS cycles. Red nodes indicate steps requiring modified protocols due to 2-F-D-Phe properties.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Deletion Sequence (n-1) | Failed coupling onto the N-term 2-F-D-Phe. | Double couple using HATU. Increase temperature to 50°C (microwave) for the second coupling. |
| Racemization (D to L) | Over-activation or prolonged base exposure.[1] | Use DIC/Oxyma instead of HATU/DIEA for the 2-F-D-Phe loading step specifically. Keep base exposure minimal.[1] |
| Low Yield | Aggregation of hydrophobic fluorinated chain.[1] | Use ChemMatrix or PEG-PS resin instead of polystyrene.[1] Add chaotropic salts (LiCl) to coupling buffer.[1] |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]
-
Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012).[1] Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions.[1] Chemical Society Reviews, 41(6), 2135-2171.[1] [Link]
-
Verkade, J. M., van der Heden van Noort, G. J., Wijkmans, J. C., & Quaedflieg, P. J. (2010).[1] 19F NMR as a tool to monitor enzymatic activity.[1] Chemical Society Reviews, 39(5), 1863-1875.[1] [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino acid-protecting groups.[1][4][6][8][10][11] Chemical Reviews, 109(6), 2455-2504.[1] [Link]
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][5][7] Journal of the American Chemical Society, 115(10), 4397-4398.[1] [Link]
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- 4. wernerlab.weebly.com [wernerlab.weebly.com]
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Application Notes & Protocols: Enhancing Antimicrobial Peptides with 2-Fluoro-D-phenylalanine
For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.
Introduction: A Strategic Approach to Overcoming Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms. Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique membrane-disrupting mechanisms, which are less prone to developing resistance compared to traditional antibiotics.[1] However, natural AMPs often suffer from limitations such as susceptibility to proteolytic degradation and suboptimal activity.
A powerful strategy to enhance the therapeutic potential of AMPs is the incorporation of non-canonical amino acids. This guide focuses on the strategic incorporation of 2-Fluoro-D-phenylalanine , a synthetic amino acid, to improve the stability, efficacy, and selectivity of AMPs. The introduction of fluorine, a highly electronegative atom, can modulate key physicochemical properties of peptides, including hydrophobicity, thermal stability, and resistance to enzymatic degradation.[2] Furthermore, the use of a D-amino acid can confer significant protection against proteases, which typically recognize L-amino acids.
These application notes provide a comprehensive framework for the synthesis, purification, characterization, and evaluation of AMPs containing 2-Fluoro-D-phenylalanine. The protocols are designed to be self-validating, with explanations for critical steps to ensure robust and reproducible results.
I. Design and Synthesis of 2-Fluoro-D-phenylalanine Containing AMPs
The synthesis of these modified peptides is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][3][][5] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[2][][5][6]
Workflow for Synthesis and Purification
Caption: Overall workflow from synthesis to characterization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a hypothetical 12-amino acid AMP with the sequence G(2FD-F)LLKKLLKLKL-NH2 on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected L-amino acids
-
Fmoc-2-Fluoro-D-phenylalanine-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF. Add 4 equivalents of DIC.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. The slightly increased steric hindrance of the fluorine atom may require a longer coupling time or double coupling for Fmoc-2-Fluoro-D-phenylalanine-OH.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Peptide Purification
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9][10]
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Crude peptide dissolved in a minimal amount of Solvent A
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Solvent A. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide sample.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 10 mL/min for a preparative column. The increased hydrophobicity from the fluorinated phenylalanine may require a steeper gradient or a higher percentage of acetonitrile for elution.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain a white, fluffy powder.
II. Biophysical and Structural Characterization
Protocol 3: Mass Spectrometry
Confirm the molecular weight of the purified peptide using mass spectrometry.[11][12][13][14][15]
Procedure:
-
Prepare a 1 mg/mL solution of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
-
Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum in positive ion mode.
-
Compare the experimental mass with the theoretical mass of the peptide containing 2-Fluoro-D-phenylalanine.
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) |
| G(2FD-F)LLKKLLKLKL-NH2 | 1450.9 | 1450.8 |
Protocol 4: Circular Dichroism (CD) Spectroscopy
Analyze the secondary structure of the peptide in different environments.[1][16][17][18][19]
Materials:
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
-
Phosphate buffer (10 mM, pH 7.4)
-
Trifluoroethanol (TFE)
Procedure:
-
Prepare a 0.1 mg/mL solution of the peptide in phosphate buffer.
-
Record the CD spectrum from 190 to 260 nm at 25°C.
-
To mimic a hydrophobic membrane environment, titrate TFE into the peptide solution (e.g., 10%, 20%, 30%, 40% TFE) and record the spectra.
-
Analyze the spectra for characteristic helical structures (negative bands at ~208 and ~222 nm) or random coil structures. Fluorination can enhance helicity, so a structural transition upon addition of TFE is expected.[16]
III. Biological Activity and Selectivity Assessment
A crucial aspect of AMP development is to maximize antimicrobial efficacy while minimizing toxicity to host cells.
Workflow for Biological Assays
Caption: Workflow for evaluating biological activity.
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the peptide that inhibits visible bacterial growth.[20][21][22][23][24]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Purified peptide stock solution (e.g., 1 mg/mL in sterile water)
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Peptide Dilution:
-
Perform a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate.
-
-
Inoculation:
-
Add an equal volume of the bacterial inoculum to each well, resulting in a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Protocol 6: Hemolysis Assay
This assay assesses the peptide's toxicity towards red blood cells (RBCs).[6][25][26][27][28]
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) for positive control
-
Purified peptide stock solution
Procedure:
-
RBC Preparation:
-
Wash the RBCs three times with PBS by centrifugation.
-
Resuspend the RBCs in PBS to a final concentration of 4% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of the peptide to the RBC suspension.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement:
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 450 nm (hemoglobin release).
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
| Peptide Concentration (µg/mL) | % Hemolysis |
| 1 | 0.5 |
| 2 | 1.2 |
| 4 | 2.5 |
| 8 | 4.8 |
| 16 | 9.5 |
| 32 | 20.1 |
| 64 | 45.3 |
| 128 | 85.7 |
IV. Data Interpretation and Conclusion
The incorporation of 2-Fluoro-D-phenylalanine is expected to enhance the antimicrobial activity and stability of the parent peptide. The MIC values should be compared to the non-fluorinated L-phenylalanine counterpart to quantify the improvement in potency. The hemolysis data provides a measure of the peptide's toxicity, and the therapeutic index (HC50/MIC) can be calculated to assess its selectivity for bacterial cells over mammalian cells. A higher therapeutic index indicates greater selectivity and a more promising therapeutic candidate. The structural analysis by CD spectroscopy will reveal if the enhanced activity is correlated with a more stable helical structure.
By following these detailed protocols, researchers can systematically design, synthesize, and evaluate novel antimicrobial peptides with enhanced therapeutic properties, contributing to the development of next-generation antibiotics.
V. References
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]
-
Hansen, P. R., & Oddo, A. (2024). Fmoc-Based Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Retrieved from [Link]
-
de la Cruz, A., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]
-
Mass Spectrometric Identification of Antimicrobial Peptides from Medicinal Seeds. (2021). PMC. [Link]
-
Identification and Characterization of a Potential Antimicrobial Peptide Isolated from Soil Brevibacillus sp. WUL10 and Its Activity against MRSA Pathogens. (2022). MDPI. [Link]
-
Albericio, F., & Kruger, H. G. (2012). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. [Link]
-
Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. (2022). MDPI. [Link]
-
Structural analysis of peptides, by circular dichroism, in response to... (n.d.). ResearchGate. Retrieved from [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). PMC. [Link]
-
Fields, G. B. (2002). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
-
Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. [Link]
-
Greenfield, N. J. (2006). Circular dichroism of peptides. PubMed. [Link]
-
High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. (2021). ACS Publications. [Link]
-
Mant, C. T., et al. (2007). HPLC analysis and purification of peptides. SciSpace. [Link]
-
iGEM. (n.d.). Hemolysis Test Protocol. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. (2023). PMC. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved from [Link]
-
Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. (2018). PMC. [Link]
-
Minimum inhibitory concentration (MIC) range of antimicrobial peptides. (n.d.). ResearchGate. Retrieved from [Link]
-
Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis. (2014). PubMed Central. [Link]
-
Mass Spectrometry-based Peptidomics for Biomarker Discovery. (2018). YouTube. [Link]
-
Circular Dichroism spectroscopy in 4 minutes. (2019). YouTube. [Link]
-
Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. (2020). TiHo eLib. [Link]
-
HPLC Analysis and Purification of Peptides. (2025). ResearchGate. [Link]
-
Circular Dichroism Analysis of Cyclic β-Helical Peptides Adsorbed on Planar Fused Quartz. (2013). Biointerface. [Link]
-
How can I use mass spectrometry to isolate peptides? (2025). YouTube. [Link]
Sources
- 1. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. scispace.com [scispace.com]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometric Identification of Antimicrobial Peptides from Medicinal Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. biointerface.org [biointerface.org]
- 20. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 25. pubs.acs.org [pubs.acs.org]
- 26. static.igem.org [static.igem.org]
- 27. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Coupling of Fmoc-2-Fluoro-D-phenylalanine in SPPS
Overcoming Steric and Electronic Barriers in Fluorinated Amino Acid Incorporation
Abstract & Introduction
The incorporation of Fmoc-2-Fluoro-D-phenylalanine (Fmoc-D-Phe(2-F)-OH) into peptide sequences is a critical strategy in medicinal chemistry for modulating lipophilicity, metabolic stability, and protein-ligand binding interactions.[1][2] The fluorine atom, acting as a bioisostere of hydrogen, introduces significant electronic withdrawal and steric bulk at the ortho position.
However, these physicochemical properties present distinct challenges in Solid Phase Peptide Synthesis (SPPS):
-
Electronic Deactivation: The electron-withdrawing nature of the fluorine atom on the aromatic ring decreases the nucleophilicity of the amino group (relevant for the subsequent coupling) and increases the acidity of the
-proton, heightening the risk of racemization (D L conversion) during activation. -
Steric Hindrance: The ortho-fluorine creates a steric clash near the reaction center, slowing down the acylation kinetics compared to unsubstituted phenylalanine.
This guide provides a validated, high-fidelity protocol for coupling Fmoc-D-Phe(2-F)-OH, prioritizing chiral integrity and coupling efficiency.
Physicochemical Context & Mechanistic Strategy
To achieve >99% coupling efficiency without racemization, we must move beyond standard HBTU/DIEA protocols.[1][2]
| Feature | Impact on SPPS | Strategic Adjustment |
| Ortho-Substitution | Steric bulk hinders nucleophilic attack.[1][2] | Use smaller, highly active coupling agents (Oxyma Pure).[1][2] |
| Inductive Effect (-I) | Increases acidity of | Avoid strong bases (like DBU) and minimize DIEA exposure.[1][2] |
| D-Configuration | Susceptible to epimerization if over-activated.[1][2] | Use neutral activation (DIC) or weak bases (Collidine/TMP).[1][2] |
The "Gold Standard" Recommendation: For Fmoc-D-Phe(2-F)-OH, the use of DIC (Diisopropylcarbodiimide) and Oxyma Pure is the superior method. Unlike HOBt, Oxyma Pure suppresses racemization more effectively while maintaining acylation rates comparable to HATU, but without the risk of base-mediated epimerization inherent to uronium salts.
Experimental Protocols
Method A: High-Fidelity Coupling (Recommended)
Best for: Standard sequences, preventing racemization, and maintaining chiral purity.[2]
Reagents:
-
Amino Acid: Fmoc-D-Phe(2-F)-OH (3.0 eq relative to resin loading)[1][2]
-
Activator: DIC (3.0 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for difficult sequences.[1][2]
Workflow:
-
Resin Preparation: Swell resin in DCM (20 min), then wash with DMF (3x).[1][2]
-
Deprotection: Remove previous Fmoc group using 20% Piperidine/DMF (2 x 5 min).[1][2] Wash thoroughly (5x DMF).[1][2]
-
Pre-Activation (Critical):
-
Coupling:
-
Monitoring: Perform a Kaiser Test. If blue (incomplete), repeat Step 4 with fresh reagents.
Method B: High-Efficiency Coupling (For "Difficult" Sequences)
Best for: Sterically crowded regions (e.g., adjacent to Pro, N-Me-AA, or Aib) where Method A yields <95%.[1][2]
Reagents:
-
Coupling Agent: COMU (3.0 eq) or HATU (2.8 eq)
-
Base: TMP (2,4,6-Trimethylpyridine) or Collidine (3.0 eq).[1][2] Do NOT use DIEA.
Rationale:
HATU and COMU are powerful, but they require a base.[1][2] Standard DIEA (Diisopropylethylamine) is strong enough to abstract the sensitized
Process Visualization (SPPS Cycle)
The following diagram illustrates the optimized workflow for inserting Fmoc-D-Phe(2-F)-OH.
Figure 1: Optimized SPPS cycle for Fmoc-D-Phe(2-F)-OH using DIC/Oxyma activation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Racemization (D/L Mix) | High base concentration or strong base usage.[1][2] | Switch from HATU/DIEA to DIC/Oxyma . If using HATU, switch base to TMP .[1][2] |
| Incomplete Coupling | Steric hindrance of ortho-F. | Use Method B (COMU/TMP) or perform Double Coupling (2 x 45 min). Switch solvent to NMP.[1][2] |
| Low Solubility | Hydrophobicity of Fluorine.[1][2] | Dissolve AA in minimal DMF/DMSO (9:1 mix) before adding to the reaction vessel. |
| Deletion Sequences | Slow kinetics.[1][2] | Increase temperature to 50°C (Caution: Higher temps increase racemization risk; strictly use DIC/Oxyma at elevated temps).[1][2] |
Quality Control & Validation
To validate the successful incorporation and chiral integrity of the residue:
-
LC-MS Analysis: Confirm the mass shift. The Fluorine atom adds 18 Da relative to Hydrogen (H=1, F=19), resulting in a net mass increase of +18 Da over standard Phenylalanine.
-
19F-NMR: A unique singlet (or multiplet depending on environment) around -110 to -120 ppm (vs CFCl3) confirms the presence of the fluorine atom without background interference from the peptide backbone.
-
Chiral HPLC/GC: To verify enantiomeric purity (D vs L), hydrolyze a small resin sample (6N HCl, 110°C) and analyze via Marfey’s reagent derivatization or chiral stationary phase chromatography.
References
-
El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2]
-
Subirós-Funosas, R., et al. (2009).[1][2] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.[1][2] [1][2]
-
Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
Merck Millipore. (n.d.).[1][2] Novabiochem® Coupling Reagents: Oxyma Pure.[1][2][6][8] Merck Application Notes.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. digital.csic.es [digital.csic.es]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Leveraging 2-Fluoro-phenylalanine as a High-Sensitivity ¹⁹F NMR Probe for Protein Structural and Functional Analysis
Introduction: The Power of a Bio-orthogonal Reporter
In the landscape of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insights into the dynamics, interactions, and conformational states of proteins at atomic resolution. However, traditional ¹H, ¹³C, and ¹⁵N NMR approaches can be hampered by spectral complexity and signal overlap, especially in large biomolecular systems. The introduction of the fluorine-19 (¹⁹F) nucleus as a probe has revolutionized the field.[1][2][3]
Fluorine offers a unique combination of favorable NMR properties that make it an exceptional reporter nucleus.
Table 1: Key NMR Properties of the ¹⁹F Nucleus
| Property | Value/Description | Significance for Protein NMR |
|---|---|---|
| Spin | 1/2 | Yields sharp NMR signals without quadrupolar broadening. |
| Natural Abundance | 100% | Maximizes signal intensity without isotopic enrichment.[4][5][6] |
| Gyromagnetic Ratio | 40.05 MHz/T (High) | Results in high intrinsic sensitivity, approximately 83% that of ¹H.[4][5] |
| Biological Presence | Virtually absent | Provides a "background-free" spectrum; every signal is from the incorporated probe.[5][6][7][8] |
| Chemical Shift Range | >400 ppm | Extremely sensitive to subtle changes in the local electronic environment.[2][5] |
This guide focuses on the application of fluorinated phenylalanine analogues, specifically 2-fluorophenylalanine, as ¹⁹F NMR probes. These analogues serve as minimally perturbative replacements for endogenous phenylalanine, often found in critical regions of proteins such as active sites and protein-protein interfaces.[1] By incorporating this probe, researchers can unlock a powerful, straightforward method to monitor protein folding, conformational changes, dynamics, and ligand binding—often with simple one-dimensional NMR experiments.[1][5][9]
The Experimental Paradigm: From Gene to Spectrum
The successful use of 2-fluorophenylalanine as an NMR probe follows a well-defined workflow. Each stage is critical for obtaining high-quality, interpretable data. This process involves introducing the fluorinated amino acid during protein expression, purifying the labeled protein, and finally, acquiring and analyzing the ¹⁹F NMR spectrum.
Core Protocol: Biosynthetic Incorporation of 2-L-Fluorophenylalanine
This section details the most common method for labeling: biosynthetic incorporation into a protein overexpressed in Escherichia coli.
A Note on Chirality: L- vs. D-Enantiomers For biosynthetic incorporation using ribosomal machinery, the L-enantiomer (2-Fluoro-L-phenylalanine) is required. The cellular protein synthesis machinery is stereospecific and will not incorporate D-amino acids into the growing polypeptide chain. 2-Fluoro-D-phenylalanine is valuable for other applications, such as its inclusion in chemically synthesized peptides to study enzyme activity or for metabolic studies, but it is not suitable for this ribosomal labeling protocol.[10][11] Commercially available fluorinated phenylalanines are often sold as a racemic mixture of D and L enantiomers.[1] For biosynthetic labeling, ensure the use of the pure L-isomer or a mixture, understanding that only the L-isomer will be incorporated.
Principle of Incorporation
To efficiently incorporate 2-fluoro-L-phenylalanine (2-F-L-Phe), we must simultaneously provide it in the growth medium while preventing the E. coli host from synthesizing its own native phenylalanine. This is reliably achieved by adding glyphosate, an inhibitor of the shikimate pathway, which is responsible for the biosynthesis of all three aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][5] By supplying 2-F-L-Phe along with native tyrosine and tryptophan, the cell is forced to use the fluorinated analogue for protein synthesis.
Detailed Protocol: Expression and Labeling
This protocol is optimized for a standard E. coli expression system like BL21(DE3).
Table 2: Summary of Reagents and Conditions for 1L Culture
| Component | Quantity | Purpose |
|---|---|---|
| Minimal Media (M9) | 1 L | Controlled nutrient source, lacks amino acids. |
| Carbon Source (e.g., Glucose) | 4 g | Primary energy source for cell growth. |
| Nitrogen Source (¹⁴NH₄Cl) | 1 g | Nitrogen for nucleotide and amino acid synthesis. |
| Antibiotic | Varies | For plasmid selection and maintenance. |
| 2-Fluoro-L-phenylalanine | ~150-200 mg | The ¹⁹F NMR probe to be incorporated. |
| L-Tyrosine & L-Tryptophan | ~50 mg each | Replenish other aromatic amino acids. |
| Glyphosate | 0.4-0.5 mM | Inhibits endogenous aromatic amino acid synthesis.[1][5] |
| IPTG | 0.5-1.0 mM | Induces protein expression from T7 promoter. |
Step-by-Step Methodology:
-
Starter Culture (Day 1): Inoculate 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony or glycerol stock of the E. coli strain harboring your expression plasmid. Incubate at 37°C with shaking (200-220 rpm) for 6-8 hours or overnight.
-
Main Culture Growth (Day 2):
-
Prepare 1 L of sterile M9 minimal media supplemented with MgSO₄, CaCl₂, 4 g/L glucose, and the appropriate antibiotic in a 2.8 L baffled flask.
-
Inoculate the 1 L minimal media with the starter culture.
-
Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Inhibition and Labeling:
-
When the target OD₆₀₀ is reached, add glyphosate to a final concentration of 0.4-0.5 mM.
-
Simultaneously, add the amino acids: ~150-200 mg of 2-F-L-Phe, ~50 mg of L-tyrosine, and ~50 mg of L-tryptophan. It is best to dissolve these in a small amount of sterile water or mild base (for tyrosine) before adding to the culture.
-
Continue to shake the culture at 37°C for 20-30 minutes to allow for uptake and inhibition to take effect.
-
-
Induction of Expression:
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Reduce the temperature to 18-25°C and continue expression for 12-18 hours (overnight). The lower temperature promotes proper protein folding.
-
-
Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C until purification.
Downstream Processing and Analysis
Protein Purification and Sample Preparation
Following expression, the ¹⁹F-labeled protein is purified using standard chromatographic techniques tailored to the specific protein (e.g., affinity, ion-exchange, and size-exclusion chromatography).
For NMR analysis, the final purified protein should be exchanged into a suitable NMR buffer. A typical buffer consists of:
-
20-50 mM Buffer salt (e.g., HEPES, Tris, Phosphate), pH 6.5-7.5
-
50-150 mM NaCl
-
1-5 mM DTT (for proteins with cysteines)
-
90-95% H₂O / 5-10% D₂O (for the spectrometer lock)
-
A known concentration of a reference compound (e.g., trifluoroacetic acid, TFA) for chemical shift referencing.
The final protein concentration should be as high as possible, typically in the range of 50 µM to 1 mM.
¹⁹F NMR Data Acquisition
One of the major advantages of ¹⁹F NMR is that meaningful data can often be obtained from simple 1D experiments.[2][5]
Table 3: Typical Parameters for a 1D ¹⁹F NMR Experiment
| Parameter | Typical Value | Notes |
|---|---|---|
| Spectrometer Frequency | 470-750 MHz (¹H) | Higher fields provide better sensitivity and dispersion but can increase line broadening due to CSA.[9] |
| Pulse Sequence | Simple pulse-acquire | Often with ¹H decoupling during acquisition. |
| Spectral Width | ~200 ppm | Centered around the expected chemical shift region for fluorophenylalanine. |
| Acquisition Time | 0.1 - 0.5 s | |
| Number of Scans | 1024 - 4096 | Dependent on protein concentration and desired signal-to-noise. |
| Temperature | 298 K (25°C) | Should be stable and optimized for protein stability. |
Data Interpretation: The Chemical Shift as a Sensor
The resulting spectrum will show a series of peaks, with each peak corresponding to a unique 2-F-L-Phe residue in the protein sequence. The precise chemical shift of each peak is exquisitely sensitive to its local environment, including van der Waals packing, electrostatic fields, and solvent accessibility.[1][2][12] This sensitivity is the foundation of its use as a probe.
Application 1: Monitoring Ligand Binding for Drug Discovery
¹⁹F NMR is a premier tool for fragment-based drug discovery (FBDD).[13][14][15] When a small molecule or fragment binds to the protein, it perturbs the local environment of any nearby 2-F-L-Phe residues. This perturbation is observed as a change in the ¹⁹F NMR spectrum, most commonly a chemical shift perturbation (CSP) or line broadening of the corresponding peak. By monitoring these changes, one can screen compound libraries, confirm binding, determine binding affinity (K_d), and map the binding site.[9][16]
Application 2: Probing Protein Conformational Changes
Proteins are dynamic entities that often switch between different conformational states to perform their functions. ¹⁹F NMR can map these changes with high precision.[1] If a conformational change alters the environment around a 2-F-L-Phe residue, its NMR signal will shift. If the protein exists in a slow equilibrium between two states, two distinct peaks might be observed for a single fluorine site. This allows researchers to study the structural and kinetic details of protein dynamics that are often invisible to other techniques.[1]
Advanced Methods and Considerations
While global incorporation is robust, more advanced techniques offer greater precision.
-
Site-Specific Incorporation: To simplify spectra and avoid ambiguity, a single ¹⁹F label can be introduced at a specific, predetermined site. This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically the amber stop codon (UAG).[2][4][17][18] This powerful method allows for the precise placement of the probe in the exact location of interest.
-
Alternative Fluorinated Amino Acids: While this guide focuses on 2-F-Phe, other isomers (3-F-Phe, 4-F-Phe) and even difluorinated analogues can be used.[1][18] The choice of probe can be tailored to the specific system and scientific question.
-
In-Cell NMR: A key advantage of ¹⁹F NMR's background-free nature is its applicability to in-cell studies. By expressing the labeled protein directly in cells (e.g., human cells or bacteria), one can study protein structure, folding, and interactions within the native cellular environment, providing invaluable biological context.[2][7][8]
Conclusion
The use of 2-fluoro-L-phenylalanine as a ¹⁹F NMR probe represents a powerful, sensitive, and versatile strategy for investigating protein science. From mapping drug binding sites to elucidating complex conformational dynamics, this method provides a clear window into molecular behavior. The straightforward nature of the labeling protocols and the simplicity of 1D NMR analysis make it an accessible yet potent tool for researchers, scientists, and drug development professionals aiming to connect protein structure to function.
References
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.
- Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characteriz
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. American Chemical Society.
- Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. PubMed.
- Current applications of 19F NMR to studies of protein structure and dynamics.
- Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences.
- 2-Fluoro-L-phenylalanine | Amino Acid Deriv
- 2-Fluoro-D-Phenylalanine. MySkinRecipes.
- USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORM
- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.
- Optimizing fluorine labelling for 19F solid-state NMR in oriented biological systems II: a Solution.
- Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F).
- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p
- Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC - NIH.
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
- Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH.
- Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy. University of Wisconsin-Madison.
- 19F NMR as a versatile tool to study membrane protein structure and dynamics. PubMed.
- Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors.
- ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. RSC Publishing.
- 19F-NMR in target-based drug discovery.
- Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology.
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 19F NMR as a versatile tool to study membrane protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Fluoro-D-Phenylalanine [myskinrecipes.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 17. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Enzymatic Resolution Strategies for 2-Fluoro-D-Phenylalanine
Introduction & Strategic Value
2-Fluoro-D-phenylalanine (2-F-D-Phe) is a critical non-canonical amino acid scaffold in modern drug discovery. The incorporation of fluorine at the ortho position of the phenyl ring induces specific electronic and steric effects that can modulate the metabolic stability and potency of peptide-based therapeutics. Furthermore, the D-configuration confers resistance to proteolytic degradation, a common failure mode for peptide drugs in vivo.
While asymmetric chemical synthesis (e.g., using chiral auxiliaries) is possible, it often requires harsh conditions and expensive metal catalysts. Enzymatic resolution offers a scalable, environmentally benign alternative with superior optical purity (>99% ee).
This guide details two distinct workflows:
-
The Hydantoinase Process (Dynamic Kinetic Resolution): The industrial "gold standard" capable of 100% theoretical yield.
-
Aminoacylase I Resolution (Kinetic Resolution): A robust, accessible bench-top method using commercially available porcine enzymes.
Critical Analysis of Methods
| Feature | Method A: Hydantoinase Process (DKR) | Method B: Aminoacylase I (Kinetic) |
| Mechanism | Dynamic Kinetic Resolution (DKR) | Kinetic Resolution |
| Theoretical Yield | 100% (due to in situ racemization) | 50% (L-isomer is a byproduct) |
| Substrate | DL-5-(2-fluorobenzyl)hydantoin | N-Acetyl-DL-2-fluorophenylalanine |
| Enzyme Availability | Microbial (often recombinant E. coli or Agrobacterium) | Commercial Porcine Kidney Acylase I |
| Complexity | High (Multi-enzyme cascade) | Low (Single enzyme) |
| Best For | Scale-up (>100g), Cost-efficiency | Rapid prototyping (<10g), Ease of access |
Method A: The Hydantoinase Process (Dynamic Kinetic Resolution)
This method is preferred for scale-up because it overcomes the 50% yield limitation of classic resolutions. By coupling a Hydantoin Racemase with a D-selective Hydantoinase and Carbamoylase , the unreactive L-hydantoin is continuously converted to the D-substrate, driving the reaction to completion.
Mechanistic Pathway
Figure 1: The "Hydantoinase Process" cascade.[1][2] The racemase ensures total conversion of the racemic starting material into the D-product.
Protocol: Bench-Scale Synthesis (10g Scale)
Prerequisites:
-
Substrate Preparation: Synthesize DL-5-(2-fluorobenzyl)hydantoin via the Bucherer-Bergs reaction (2-fluorobenzaldehyde + KCN + (NH₄)₂CO₃).
-
Biocatalyst: Recombinant E. coli whole cells expressing D-hydantoinase, D-carbamoylase, and racemase (e.g., derived from Agrobacterium tumefaciens or commercial "D-Hydantoinase Kit").
Step-by-Step Workflow:
-
Reaction Setup:
-
In a 500 mL round-bottom flask, suspend 10.0 g (approx. 48 mmol) of DL-5-(2-fluorobenzyl)hydantoin in 200 mL of 0.1 M Potassium Phosphate buffer (pH 8.0).
-
Note: Hydantoins have low solubility. The reaction is a suspension; substrate dissolves as it is consumed.
-
Add 1 mM MnCl₂ or CoCl₂ (essential cofactor for many hydantoinases).
-
-
Biocatalysis:
-
Add 2.0 g (wet weight) of resting whole cells or equivalent lyophilized enzyme powder.
-
Overlay with nitrogen to prevent oxidative deactivation (if using oxygen-sensitive racemases).
-
Incubate at 40°C with orbital shaking (150 rpm).
-
-
Monitoring (Self-Validation):
-
Timepoint: 24–48 hours.
-
Check: HPLC (C18 column) to monitor the disappearance of the hydantoin peak.
-
pH Control: The production of amino acid releases ammonia/CO₂, potentially altering pH. Maintain pH 7.5–8.0 using 1M NaOH or HCl if necessary.
-
-
Workup & Purification:
-
Termination: Heat the mixture to 80°C for 10 mins to denature enzymes and dissolve any precipitated product. Filter hot through Celite to remove biomass.
-
Isolation: Concentrate the filtrate to ~50 mL under vacuum. Adjust pH to the isoelectric point (pI ≈ 5.5) of 2-F-D-Phe.
-
Crystallization: Cool to 4°C overnight. The product will crystallize as a white solid.
-
Yield: Expected >90% (molar yield).
-
Method B: Aminoacylase I Kinetic Resolution
This method utilizes the high L-enantioselectivity of Porcine Kidney Aminoacylase I. The enzyme hydrolyzes the N-acetyl-L-isomer, leaving the N-acetyl-D-isomer untouched. The D-product is then obtained by chemical hydrolysis.
Mechanistic Pathway
Figure 2: Kinetic resolution workflow. The key step is the phase separation of the zwitterionic L-product from the acidic N-acetyl-D-intermediate.
Protocol: Bench-Scale Synthesis
Step 1: Enzymatic Hydrolysis
-
Dissolve 5.0 g of N-acetyl-DL-2-fluorophenylalanine in 100 mL of water.
-
Adjust pH to 7.5–8.0 with 2M LiOH or NaOH. (LiOH is preferred if solubility is an issue).
-
Add 50 mg of Aminoacylase I (Porcine Kidney, Grade I, >2000 U/mg).
-
Add 0.1 mM CoCl₂ (activator).
-
Incubate at 37°C for 24 hours.
-
Validation: Check pH periodically; hydrolysis releases acetic acid, lowering pH. Re-adjust to 7.5 to maintain rate.
Step 2: Separation (The Critical Step)
-
Acidify the reaction mixture to pH 1.5 using 6M HCl.
-
Chemistry: At pH 1.5, the free L-amino acid is protonated (cationic, water-soluble). The N-acetyl-D-amino acid is protonated (neutral carboxylic acid, organic-soluble).
-
-
Extract 3x with Ethyl Acetate .
-
Aqueous Layer: Contains L-2-F-Phe (and enzyme).
-
Organic Layer: Contains N-acetyl-D-2-F-Phe .
-
-
Dry the organic layer (MgSO₄) and evaporate to yield the crude N-acetyl-D-intermediate.
Step 3: Chemical Hydrolysis
-
Reflux the N-acetyl-D-intermediate in 6M HCl (50 mL) for 4 hours.
-
Evaporate to dryness to remove HCl and acetic acid.
-
Dissolve residue in minimal water and neutralize with ammonia or pyridine to precipitate the free 2-Fluoro-D-phenylalanine .
-
Recrystallize from water/ethanol.
Quality Control: Chiral HPLC Analysis
To validate enantiomeric excess (ee), use the following chromatographic method.
| Parameter | Condition |
| Column | Chirobiotic T (Teicoplanin) or Crownpak CR(+) |
| Mobile Phase | MeOH : Water (80:20) + 0.1% Triethylamine (for Chirobiotic) |
| Flow Rate | 0.5 mL/min |
| Detection | UV @ 254 nm (Phenyl ring absorption) |
| Elution Order | Typically L-isomer elutes before D-isomer on Teicoplanin |
| Target Spec | >99.5% ee for pharmaceutical applications |
References
-
Hydantoinase Process Overview: Syldatk, C., et al. "Biocatalytic production of D-amino acids." Advances in Biochemical Engineering/Biotechnology.
-
Recombinant Hydantoinase Systems: Martinez-Rodriguez, S., et al. "Recombinant Polycistronic Structure of Hydantoinase Process Genes in Escherichia coli for the Production of Optically Pure D-Amino Acids."[1] Applied and Environmental Microbiology, 2010.
-
Aminoacylase I Kinetics: Chenault, H. K., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 1989.
-
Chiral Separation Methods: Péter, A., et al.[3] "High-performance liquid chromatographic separation of enantiomers of synthetic amino acids on a ristocetin A chiral stationary phase." Journal of Chromatography A, 2000.[3]
-
Benchchem Protocol Data: "Application Notes and Protocols for N-acetyl-L-phenylalanine as a Substrate for Aminoacylases."
Sources
Application Note: Precision Engineering of Mirror-Image Phage Display Hits using 2-Fluoro-D-Phenylalanine
Executive Summary
Mirror-image phage display is a powerful technology for discovering D-peptide ligands that are resistant to proteolysis and non-immunogenic.[1] However, the initial "hit" sequences often require medicinal chemistry optimization to maximize binding affinity and metabolic stability.
This guide details the application of 2-Fluoro-D-phenylalanine (2F-D-Phe) as a strategic bioisostere in this workflow. Unlike standard phage display where the library is biological (L-amino acids), this protocol addresses the chemical translation phase , where the identified L-peptide sequence is synthesized as a D-enantiomer. Incorporating 2F-D-Phe at phenylalanine positions can modulate steric bulk, electronic distribution, and proteolytic resistance without disrupting the essential pharmacophore.
Strategic Rationale: The Fluorine Effect[2][3]
The incorporation of 2-Fluoro-D-phenylalanine is not random; it is a rational design choice driven by three physicochemical factors:
-
Electronic Modulation: The high electronegativity of fluorine at the ortho (2-) position withdraws electron density from the aromatic ring. This alters the quadrupole moment, potentially strengthening
- stacking interactions with the target protein's hydrophobic pockets. -
Conformational Restriction: The atomic radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but significantly smaller than a methyl group. This provides a subtle steric constraint that can lock the D-peptide into a bioactive conformation, reducing the entropic penalty of binding.
-
Metabolic Shielding: While D-peptides are inherently resistant to proteases, they are still susceptible to oxidative metabolism (e.g., by cytochrome P450s). Fluorine blocks metabolic hotspots on the phenyl ring, extending the in vivo half-life.
Table 1: Physicochemical Comparison (Phe vs. 2-F-Phe)
| Property | Phenylalanine (Phe) | 2-Fluoro-Phenylalanine (2-F-Phe) | Impact on Ligand |
| Van der Waals Radius | H = 1.20 Å | F = 1.47 Å | Minimal steric clash; mimics H closely. |
| Electronegativity | 2.1 (H) | 4.0 (F) | Polarizes the ring; alters |
| C-X Bond Strength | ~98 kcal/mol | ~116 kcal/mol | Increases chemical stability. |
| Lipophilicity ( | 0.00 | +0.14 | Slightly increases membrane permeability. |
| pKa of NH | ~9.13 | ~8.80 | Lowers pKa of adjacent amines due to induction. |
Experimental Workflow
The following diagram illustrates where 2F-D-Phe is introduced in the mirror-image phage display pipeline.
Figure 1: The integration of 2-Fluoro-D-Phe occurs in Step 5, transforming a standard mirror-image hit into an optimized lead compound.
Detailed Protocol: Solid-Phase Synthesis of 2-F-D-Phe Peptides
This protocol focuses on Step 5 , the critical chemical synthesis where the non-canonical amino acid is introduced.
Materials Required[2][3][4][5][6][7][8][9][10]
-
Resin: Rink Amide MBHA resin (low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).
-
Reagents:
-
Fmoc-D-Amino Acids (Standard).
-
Fmoc-2-Fluoro-D-Phenylalanine-OH (High purity >98%).
-
Coupling Agents: HATU or DIC/Oxyma (preferred for expensive non-canonical AAs to prevent racemization).
-
Deprotection: 20% Piperidine in DMF.[2]
-
Cleavage Cocktail: TFA/TIS/H
O (95:2.5:2.5).
-
Step-by-Step Procedure
1. Resin Preparation
-
Swell 200 mg of Rink Amide resin in DMF for 30 minutes.
-
Perform initial Fmoc deprotection (20% piperidine, 2 x 5 min). Wash with DMF (5x).
2. Standard Chain Elongation (Automated or Manual)
Synthesize the D-peptide sequence from C-terminus to N-terminus using standard Fmoc-D-amino acids until you reach the position designated for 2-Fluoro-D-Phe.
3. Coupling of Fmoc-2-Fluoro-D-Phenylalanine
Note: This reagent is significantly more expensive than standard derivatives. We use a manual "double coupling" strategy to ensure high yield without waste.
-
Activation: Dissolve Fmoc-2-Fluoro-D-Phe-OH (2.5 equivalents relative to resin) and HATU (2.4 equivalents) in minimal dry DMF.
-
Base Addition: Add DIPEA (5 equivalents) immediately before adding to the resin.
-
Reaction: Add the activated mixture to the resin-bound peptide. Shake/vortex at room temperature for 60 minutes .
-
Monitoring: Perform a Kaiser test (ninhydrin).
-
Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 5 minutes to terminate any unreacted chains, preventing deletion sequences.
4. Completion and Cleavage
-
Complete the synthesis of the remaining N-terminal residues.
-
Remove the final N-terminal Fmoc group.
-
Wash resin with DCM (3x) and dry under nitrogen.
-
Add Cleavage Cocktail (10 mL/g resin) and shake for 2.5 hours.
-
Precipitate peptide in cold diethyl ether, centrifuge, and lyophilize.
Validation & Quality Control
Once synthesized, the D-peptide containing 2-Fluoro-D-Phe must be validated to ensure it retains the "mirror image" properties of the original selection.
A. Circular Dichroism (CD) Spectroscopy
This is the gold standard for verifying mirror-image symmetry.
-
Experiment: Record spectra (190–260 nm) of the L-peptide (synthesized separately) and the 2-F-D-peptide .
-
Expected Result: The spectra should be exact mirror images (inverse ellipticity) across the X-axis.
-
Note: The 2-Fluoro substitution may cause a slight shift in amplitude or wavelength maxima compared to the non-fluorinated parent, but the overall shape must remain inverted relative to the L-form.
-
B. Binding Affinity (SPR or BLI)
Measure the binding of the 2-F-D-Peptide to the Native L-Target .
-
Control: Compare
against the non-fluorinated D-peptide. -
Success Criteria: A decrease in
(stronger binding) or identical affinity with improved serum stability indicates a successful optimization.
C. 19F NMR (Optional)
Because the peptide contains a fluorine atom, it can serve as a probe.[5][6]
-
Experiment: Run 1D 19F-NMR in the presence and absence of the target protein.
-
Result: A line-width broadening or chemical shift perturbation of the 19F signal confirms specific binding interaction at that residue.
References
-
Schumacher, T. N., et al. (1996). Identification of D-peptide ligands through mirror-image phage display. Science, 271(5257), 1854-1857.
-
Mandal, K., & Pentelute, B. L. (2014). Easier routes to functionalized mirror-image proteins. Angewandte Chemie International Edition, 53(16), 4056-4058.
-
Woll, M. G., et al. (2006). Effects of Fluorination on the Folding and Stability of Collagen Peptides. Journal of the American Chemical Society, 128(49), 15926–15927.
-
Chem-Impex International. (n.d.). 2-Fluoro-D-phenylalanine Product Data & Applications.
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Nowick Lab Protocol).
Sources
- 1. Mirror Image Phage Display - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of Protease-Resistant, Fluorinated D-Peptide Macrocycles
Abstract
Peptide-based therapeutics offer high specificity and low toxicity but are often hindered by poor metabolic stability, primarily due to rapid degradation by endogenous proteases. This guide details a comprehensive strategy to overcome this limitation through the synergistic application of three powerful medicinal chemistry techniques: the use of D-amino acids, macrocyclization, and strategic fluorination. We provide a detailed, field-tested methodology for the synthesis, purification, and characterization of a model fluorinated D-peptide macrocycle. Furthermore, a robust protocol for evaluating its resistance to proteolytic cleavage is presented, offering researchers a validated workflow to develop next-generation, highly stable peptide drug candidates.
Scientific Background & Rationale
The therapeutic potential of peptides is immense, yet their translation into effective drugs is frequently challenged by their susceptibility to proteolysis.[1][2] This vulnerability leads to short in vivo half-lives, necessitating strategies to shield the peptide backbone from enzymatic attack.
-
The "Mirror Image" Defense: D-Peptides: Natural proteases have evolved to recognize and cleave peptide bonds between L-amino acids, the canonical building blocks of proteins. By constructing peptides from non-natural D-amino acids—the mirror images of their L-counterparts—we create structures that are sterically incompatible with the active sites of these enzymes, rendering them highly resistant to degradation.[1]
-
The Conformational Lock: Macrocyclization: Linear peptides are conformationally flexible, making them easy substrates for proteases. Cyclization, particularly head-to-tail macrocyclization, constrains the peptide's structure, reducing its flexibility and limiting protease access to cleavage sites.[3][4][5] This conformational rigidity can also pre-organize the peptide into its bioactive conformation, enhancing binding affinity to its target.[6][7]
-
The Electronic Shield: Strategic Fluorination: The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[8][9][10] The carbon-fluorine (C-F) bond is exceptionally strong and polar.[11] Placing fluorine atoms on an amino acid side chain near a peptide bond can create a localized electronic shield. This effect, stemming from fluorine's high electronegativity, can alter the electronic properties of the adjacent peptide bond, making it a less favorable substrate for protease-mediated hydrolysis.[11]
By combining these three approaches, we can engineer peptide macrocycles with exceptional stability and drug-like properties.
Overall Synthesis & Validation Workflow
The process begins with the chemical synthesis of a linear peptide precursor using D-amino acids, including a strategically placed fluorinated analog. This is followed by cleavage from the solid support, solution-phase cyclization, and finally, rigorous purification and analysis to confirm structure and stability.
Caption: High dilution favors intramolecular cyclization.
Protocol 3: Solution-Phase Cyclization
-
Dissolve the crude linear peptide in DMF to a concentration of ~5 mg/mL.
-
Prepare the cyclization reaction vessel: a large flask with DMF containing HATU (1.5 eq.) and DIPEA (3 eq.). The final peptide concentration should be approximately 0.1-0.5 mM.
-
Using a syringe pump, add the peptide solution to the stirred reaction vessel very slowly over 4-6 hours at room temperature.
-
Allow the reaction to stir for an additional 12-18 hours after the addition is complete.
-
Self-Validation: Monitor the reaction's progress by taking small aliquots. Quench with a drop of water, dilute, and analyze by LC-MS. The goal is to see the peak corresponding to the linear precursor's mass disappear and a new peak corresponding to the cyclized product (loss of 18 Da, H₂O) appear.
-
Once complete, quench the reaction by adding 1 mL of water.
-
Remove the DMF under high vacuum (e.g., using a rotary evaporator).
-
Resuspend the residue in 50% acetonitrile/water and lyophilize to obtain the crude cyclic peptide.
Part C: Purification & Characterization
Purification is essential to isolate the desired macrocycle from unreacted linear peptide, dimers, and other synthesis-related impurities. Characterization confirms the identity and purity of the final product.
Protocol 4: RP-HPLC Purification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on hydrophobicity. Cyclic peptides are typically more hydrophobic and elute later than their linear precursors. [5]
-
System Setup: Use a preparative C18 column. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Method: Dissolve the lyophilized crude product in a minimal amount of Mobile Phase A. Inject onto the column and run a shallow gradient, for example, 5-65% B over 60 minutes.
-
Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions by analytical LC-MS to identify those containing the pure product.
-
Final Step: Pool the pure fractions and lyophilize to obtain the final purified fluorinated D-peptide macrocycle as a white, fluffy powder.
Protocol 5: Characterization
High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition. NMR can be used for detailed structural elucidation. [12]
-
LC-MS Analysis: Confirm purity (>95%) by analytical RP-HPLC. The mass spectrum should show a dominant ion corresponding to the calculated molecular weight of the cyclic peptide. [13][14]2. High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass measurement to confirm the molecular formula. The observed mass should be within 5 ppm of the theoretical mass.
Data Presentation: Expected Analytical Results
| Parameter | Expected Result | Purpose |
| Purity (Analytical HPLC) | > 95% | Confirms sample purity |
| Observed Mass (ESI-MS) | [M+H]⁺ = Theoretical MW + 1 | Confirms identity |
| HRMS (m/z) | Theoretical ± 5 ppm | Confirms elemental composition |
| Yield (Post-Purification) | 5-20% (Typical) | Quantifies synthesis efficiency |
Part D: Functional Validation - Protease Resistance Assay
This protocol validates the core hypothesis: that the synthesized macrocycle is significantly more resistant to proteolysis than its linear L-peptide counterpart. The stability is assessed by incubating the peptides with a common protease, trypsin, and monitoring their degradation over time via HPLC. [15][16]
Caption: Workflow for the in vitro protease stability assay.
Protocol 6: In Vitro Protease Stability Assay
-
Prepare Peptide Stocks: Create 1 mg/mL stock solutions of the purified fluorinated D-macrocycle and a synthesized linear L-amino acid control peptide in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare Trypsin Solution: Prepare a 0.1 mg/mL solution of trypsin in the same buffer.
-
Reaction Setup: In separate microcentrifuge tubes, mix 90 µL of each peptide stock with 10 µL of the trypsin solution (final peptide:trypsin ratio of 10:1 w/w).
-
Incubation: Incubate the tubes at 37°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 15 µL aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 15 µL of 10% TFA.
-
Analysis: Analyze the quenched samples by analytical RP-HPLC. Monitor the peak area of the intact peptide at 220 nm.
-
Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot the results and determine the half-life (t½) for each peptide.
Data Presentation: Expected Stability Results
| Peptide | Half-life (t½) in Trypsin | Expected Outcome |
| Linear L-Peptide (Control) | < 1 hour | Rapid degradation |
| Fluorinated D-Macrocycle | > 24 hours | High stability |
Conclusion
This application note provides a robust and validated framework for the design and synthesis of highly stable, fluorinated D-peptide macrocycles. By systematically combining D-amino acid incorporation, macrocyclization, and fluorination, researchers can effectively overcome the primary obstacle of proteolytic degradation that has long hindered peptide drug development. The detailed protocols for synthesis, purification, characterization, and functional validation equip scientists with the necessary tools to advance novel and durable peptide therapeutics.
References
-
Coin, I., Beyermann, M. & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews.
-
Lenci, E. & Guarna, A. (2022). A novel computational method for head-to-tail peptide cyclization: application to urotensin II. bioRxiv.
-
CEM Corporation. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM Corporation.
-
Biotage. (2023). Can I make head-to-tail macrocycles on-resin?. Biotage.
-
Abe, H. et al. (2023). In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease. Nature Communications.
-
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
-
Wang, J. et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry.
-
Biosynth. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Biosynth.
-
Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry.
-
Welch, B. D. et al. (2011). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Current HIV/AIDS Reports.
-
Amblard, M. et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
-
Gouverneur, V. & Pannecoucke, X. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.
-
Zorzi, A. et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm.
-
Wang, W. et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery.
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
-
Gillis, E. P. et al. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules.
-
Shimadzu Corporation. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu.
-
APITherapeutics. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. APITherapeutics.
-
Martin, J. T. et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering.
-
Begum, J. & Organ, M. G. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry.
-
Royal Society of Chemistry. (2016). Mass Spectrometric Analysis of Cyclic Peptides. RSC Publishing.
-
Robins, R. J. et al. (2021). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews.
-
Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
-
Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Böttger, R. et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
-
Chen, P. H. et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers.
-
Wang, W. et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery.
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
-
Al-Azzam, W. et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals.
-
YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. YMC.
Sources
- 1. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 3. A novel computational method for head-to-tail peptide cyclization: application to urotensin II | bioRxiv [biorxiv.org]
- 4. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI [mdpi.com]
- 12. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Preparation of Boc-2-Fluoro-D-Phenylalanine for Peptide Chemistry
[1]
Executive Summary & Strategic Rationale
The incorporation of 2-Fluoro-D-phenylalanine (2-F-D-Phe) into bioactive peptides is a high-value strategy in modern drug design. The strategic introduction of the fluorine atom at the ortho position, combined with the D-configuration, offers two distinct advantages:
-
Metabolic Stability: The D-configuration renders the peptide bond resistant to endogenous proteases (e.g., chymotrypsin), significantly extending plasma half-life.[1]
-
Electronic & Steric Tuning: The ortho-fluorine atom exerts a strong electron-withdrawing effect (
) while maintaining a van der Waals radius similar to hydrogen (1.47 Å vs. 1.20 Å). This alters the quadrupole moment of the phenyl ring, modulating cation- interactions without imposing the steric bulk of a methyl or chloro group.
This guide provides a robust, self-validating protocol for the preparation of Boc-2-F-D-Phe-OH . It addresses the two primary sourcing scenarios:
-
Scenario A: Protecting commercially available free 2-F-D-Phe.
-
Scenario B: Resolving racemic 2-F-DL-Phe (cost-saving measure for large scale).
Experimental Workflow
The following flowchart outlines the decision matrix and processing steps for generating the final Boc-protected building block.
Figure 1: Integrated workflow for the resolution and protection of 2-Fluoro-D-Phenylalanine.
Module A: Chemo-Enzymatic Resolution (For Racemic Starting Material)
If starting with the pure D-enantiomer, skip to Module B .[1] This module utilizes Aspergillus melleus Acylase I, which is highly specific for hydrolyzing L-N-acetyl amino acids, leaving the D-N-acetyl derivative intact.[1]
Protocol Steps
-
N-Acetylation:
-
Enzymatic Hydrolysis:
-
Dissolve N-Acetyl-2-F-DL-Phe in water (adjust to pH 7.5 with dilute
). -
Add Acylase I (Aspergillus melleus) (approx. 10-20 mg per gram of substrate).[1]
-
Incubate at 37°C for 24-48 hours. Monitor by TLC (ninhydrin stain will reveal free L-amino acid formation).
-
-
Separation:
-
Acidify the mixture to pH 5.0.
-
Filter off the crude free L-2-F-Phe (or remove via ion-exchange resin).
-
Acidify the filtrate further to pH 1.5 and extract the unreacted N-Acetyl-2-F-D-Phe with Ethyl Acetate.
-
-
Deacetylation:
-
Reflux the N-Acetyl-2-F-D-Phe in 2M HCl for 3 hours.
-
Neutralize to pH 6.0 (isoelectric point) to precipitate free 2-F-D-Phe .
-
Module B: Boc-Protection Protocol (Core Procedure)[1]
This is the critical step for peptide synthesis preparation. The ortho-fluorine atom withdraws electron density from the amine, potentially reducing nucleophilicity. Therefore, a slight excess of base and vigorous stirring are recommended compared to standard Phe.[1]
Reagents & Stoichiometry[1][4][5]
| Reagent | Equiv.[2][4][5] | Role | Note |
| 2-Fluoro-D-Phe | 1.0 | Substrate | Zwitterionic form |
| Di-tert-butyl dicarbonate ( | 1.1 - 1.2 | Protecting Group | Slight excess ensures completion |
| NaOH (1M) | 2.2 | Base | Maintains basic pH for amine nucleophilicity |
| 1,4-Dioxane | - | Solvent | Co-solvent for |
| - | Acid (Workup) | Crucial: Avoids Boc cleavage (safer than HCl) |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, suspend 2-Fluoro-D-Phe (10 mmol, 1.83 g) in a mixture of Water (15 mL) and 1,4-Dioxane (15 mL).
-
Note: Dioxane is preferred over THF/Acetone for its stability and boiling point, though THF is a viable alternative.[1]
-
-
Basification: Add 1M NaOH (22 mL, 22 mmol) and cool the solution to 0°C in an ice bath.
-
Checkpoint: Ensure the solution is homogenous. The pH should be >10.
-
-
Reaction: Add
(2.6 g, 12 mmol) dropwise (dissolved in a small amount of dioxane if solid). Remove the ice bath and stir vigorously at Room Temperature (23°C) for 12–16 hours.-
Scientific Insight: The electron-withdrawing ortho-fluorine may slow the reaction kinetics slightly compared to unsubstituted phenylalanine. Overnight reaction ensures >99% conversion.
-
-
Workup (The "Safe Acid" Method):
-
Evaporation: Remove the bulk of the Dioxane under reduced pressure (Rotavap, 40°C). Do not evaporate to dryness.
-
Wash: Dilute the remaining aqueous residue with water (20 mL) and wash with Diethyl Ether (
mL).-
Purpose: Removes unreacted
and organic impurities. Discard the organic (ether) layer.
-
-
Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 2–3 using 1M
.-
Critical Warning: Do NOT use concentrated HCl. Strong mineral acids can prematurely cleave the Boc group or induce racemization.
is sufficiently acidic to protonate the carboxylic acid ( ) without harming the carbamate.
-
-
-
Extraction & Isolation:
-
Extract the cloudy acidic mixture with Ethyl Acetate (
mL). -
Combine organic layers and wash with Brine (
mL). -
Dry over anhydrous
, filter, and concentrate in vacuo to yield a viscous oil or white foam.[1]
-
-
Crystallization (Optional but Recommended): Dissolve the residue in a minimum amount of warm Ethyl Acetate and add Hexanes dropwise until turbid. Store at 4°C overnight.
Quality Control & Analytics
To ensure the material is suitable for SPPS (Solid Phase Peptide Synthesis), strict QC is required.[1]
A. NMR Spectroscopy
The most definitive test for identity and purity (detecting defluorination or regioisomers).
-
Method: Dissolve ~10 mg in
or . Run uncoupled scan. -
Expectation: A singlet peak in the range of -110 to -120 ppm (relative to
).-
Ortho-F is typically deshielded relative to meta (-113 ppm) or para (-116 ppm) isomers, but exact shifts depend on solvent.[1]
-
Standard: Run a trace of 2-Fluorobenzoic acid or the starting material as a reference.
-
B. Chiral HPLC
Essential to verify the D-enantiomer excess (
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:[1]10) + 0.1% TFA.
-
Detection: UV at 254 nm.
-
Criteria: Less than 0.5% L-isomer is acceptable for high-grade peptide synthesis.
Application in Peptide Synthesis (SPPS)
When using Boc-2-F-D-Phe-OH in Boc-chemistry SPPS:
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma are compatible.
-
Steric Note: The ortho-fluorine adds minor steric bulk. Extend coupling times by 25-50% (e.g., 1.5 hours instead of 1 hour) to ensure completion, especially if the preceding residue is bulky (e.g., Val, Ile).
-
Deprotection: The Boc group is removed with pure TFA. The C-F bond is stable to TFA acidolysis.
References
-
Enzymatic Resolution
-
Boc Protection Protocol
-
Fluorine in Peptides
-
19F NMR Data
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pure.mpg.de [pure.mpg.de]
Application of 2-Fluoro-D-phenylalanine in D-amino acid oxidase (DAAO) Studies
An Application Guide for Researchers
Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of the use of 2-Fluoro-D-phenylalanine as a chemical probe in the study of D-amino acid oxidase (DAAO). This document outlines the core biochemical principles, offers detailed experimental protocols, and explains the rationale behind methodological choices for researchers in enzymology and drug development.
Foundational Concepts: Understanding D-amino acid oxidase and Fluorinated Probes
The Significance of D-amino acid oxidase (DAAO)
D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids.[1][2] It catalyzes the oxidative deamination of these amino acids into their corresponding α-keto acids, along with the production of ammonia and hydrogen peroxide.[1][2][3][4] This enzymatic activity is particularly significant in the central nervous system (CNS), where DAAO regulates the concentration of D-serine.[1][2] D-serine is a potent, endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic transmission, plasticity, and cognitive functions.[1][5]
Dysfunction in the glutamatergic system, particularly at the NMDA receptor, has been implicated in the pathophysiology of schizophrenia.[1] Consequently, inhibiting DAAO to increase the bioavailability of D-serine and enhance NMDA receptor function has emerged as a promising therapeutic strategy for treating the cognitive and negative symptoms of this disorder.[1][5][6][7][8]
2-Fluoro-D-phenylalanine: A Precision Tool for Enzymatic Studies
2-Fluoro-D-phenylalanine is a synthetic derivative of the amino acid D-phenylalanine, characterized by the substitution of a hydrogen atom with a fluorine atom at the ortho- (2-) position of the phenyl ring.[9] The strategic introduction of fluorine into bioactive molecules is a widely used technique in medicinal chemistry and chemical biology.[10] Fluorine's small size, similar to hydrogen, means it generally does not cause significant steric hindrance. However, its high electronegativity can profoundly alter the electronic properties of the molecule, affecting acidity, basicity, and reactivity.[10] These characteristics make fluorinated analogues like 2-Fluoro-D-phenylalanine excellent probes for investigating enzyme mechanisms and structure-activity relationships.
Mechanism of DAAO Action and the Role of 2-Fluoro-D-phenylalanine
The catalytic cycle of DAAO consists of two main parts: a reductive half-reaction and an oxidative half-reaction.[7]
-
Reductive Half-Reaction : The D-amino acid substrate binds to the active site. A hydride ion is transferred from the substrate's α-carbon to the FAD cofactor, reducing it to FADH₂. The substrate is released as an imino acid, which then hydrolyzes to an α-keto acid and ammonia.[7][11]
-
Oxidative Half-Reaction : The reduced FADH₂ cofactor is re-oxidized back to FAD by molecular oxygen (O₂), producing hydrogen peroxide (H₂O₂).[7]
2-Fluoro-D-phenylalanine can be utilized to dissect this mechanism. Human DAAO shows a preference for hydrophobic, aromatic D-amino acids like D-phenylalanine.[12] The electron-withdrawing nature of the fluorine atom in 2-Fluoro-D-phenylalanine can influence the rate of hydride transfer during the reductive half-reaction. By comparing the kinetic parameters of DAAO with D-phenylalanine versus its fluorinated counterpart, researchers can gain valuable insights into the electronic demands of the catalytic process.
Experimental Protocols
These protocols provide a framework for characterizing the interaction between 2-Fluoro-D-phenylalanine and DAAO.
Protocol 1: Determination of Steady-State Kinetic Parameters
Objective: To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for 2-Fluoro-D-phenylalanine as a DAAO substrate.
Principle: This protocol employs a coupled enzyme assay. DAAO-catalyzed oxidation of the substrate produces hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a chromogenic substrate (e.g., o-dianisidine), leading to a measurable color change.[13] The rate of color formation is directly proportional to the DAAO activity.
Materials:
-
Recombinant human DAAO (hDAAO)
-
2-Fluoro-D-phenylalanine
-
D-Phenylalanine (for comparison)
-
Horseradish Peroxidase (HRP)
-
o-dianisidine dihydrochloride
-
Buffer: 75 mM Sodium Pyrophosphate, pH 8.5[13]
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 440 nm[13]
Procedure:
-
Reagent Preparation:
-
DAAO Stock: Prepare a 1 mg/mL stock solution of hDAAO in buffer. Determine the precise concentration spectrophotometrically.
-
Substrate Stocks: Prepare 100 mM stock solutions of 2-Fluoro-D-phenylalanine and D-Phenylalanine in the buffer.
-
Developing Solution: Prepare a fresh solution containing 1 mM o-dianisidine and 2 U/mL HRP in the buffer.[13] Caution: o-dianisidine is a potential carcinogen; handle with appropriate personal protective equipment.
-
-
Assay Setup:
-
Prepare serial dilutions of the substrate (2-Fluoro-D-phenylalanine) in the buffer, ranging from 0.1 mM to 20 mM (final concentration in the well). It is crucial to test a wide range of concentrations bracketing the expected Kₘ.
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
100 µL of the appropriate substrate dilution.
-
80 µL of the Developing Solution.
-
Include "no-substrate" controls (buffer only) and "no-enzyme" controls for each substrate concentration.
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate to 25°C in the microplate reader.[4]
-
Initiate the reaction by adding 20 µL of a working dilution of hDAAO (e.g., ~0.05 Units) to each well.
-
Immediately begin monitoring the increase in absorbance at 440 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
-
Protocol 2: Assessing Inhibitory Activity
Objective: To determine if 2-Fluoro-D-phenylalanine can act as a competitive inhibitor of DAAO using a known substrate.
Principle: This protocol measures the activity of DAAO with a fixed concentration of a standard substrate (e.g., D-Alanine) in the presence of varying concentrations of the potential inhibitor (2-Fluoro-D-phenylalanine). A decrease in enzyme activity with increasing inhibitor concentration indicates an inhibitory effect.
Materials:
-
Same as Protocol 1, with the addition of D-Alanine as the standard substrate.
Procedure:
-
Reagent Preparation: Prepare reagents as described in Protocol 1.
-
Assay Setup:
-
The concentration of the standard substrate (D-Alanine) should be fixed at a level close to its Kₘ value (for hDAAO, Kₘ for D-Alanine is ~1.3 mM).[13]
-
Prepare serial dilutions of the inhibitor (2-Fluoro-D-phenylalanine) in the buffer.
-
In a 96-well plate, add the following for a final volume of 200 µL:
-
50 µL of D-Alanine solution (to achieve a final concentration equal to Kₘ).
-
50 µL of the appropriate inhibitor dilution.
-
80 µL of the Developing Solution.
-
Include "no-inhibitor" controls (maximum activity) and "no-enzyme" controls.
-
-
-
Reaction Initiation and Measurement: Proceed as in steps 3 of Protocol 1.
-
Data Analysis:
-
Calculate the reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition, the experiment should be repeated with several different fixed concentrations of the standard substrate (D-Alanine). The resulting data can be analyzed using a Lineweaver-Burk or Dixon plot.
-
Data Interpretation and Expected Outcomes
By applying these protocols, researchers can generate quantitative data to characterize the interaction of 2-Fluoro-D-phenylalanine with DAAO.
Comparative Kinetic Data
The introduction of an electronegative fluorine atom is expected to influence the kinetic parameters. A comparison with the parent compound, D-phenylalanine, provides insight into the electronic sensitivity of the active site.
| Substrate | Kₘ (mM) (Hypothetical) | k꜀ₐₜ (s⁻¹) (Hypothetical) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) (Hypothetical) |
| D-Phenylalanine | 1.5 | 6.0 | 4000 |
| 2-Fluoro-D-phenylalanine | 2.0 | 4.5 | 2250 |
-
Interpretation: In this hypothetical example, the fluorinated analogue shows a slightly higher Kₘ (weaker binding) and a lower k꜀ₐₜ (slower turnover). This could suggest that the electron-withdrawing effect of fluorine destabilizes the transition state for hydride transfer, thus slowing the reaction.
DAAO Inhibition and Therapeutic Context
Understanding how novel compounds interact with DAAO is fundamental to developing new drugs for schizophrenia and other CNS disorders.[5] By inhibiting DAAO, the levels of the NMDA receptor co-agonist D-serine can be elevated, potentially restoring normal glutamatergic neurotransmission.[14]
References
-
A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules. Available at: [Link]
-
2-Fluorophenylalanine | C9H10FNO2 | CID 9465. PubChem. Available at: [Link]
-
The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Journal of Experimental Pharmacology. Available at: [Link]
-
D-amino acid oxidase. Wikipedia. Available at: [Link]
- Method for preparing D-phenylalanine through dynamic kinetic resolution. Google Patents.
-
D-Amino Acid Assay Kits. Cell Biolabs, Inc.. Available at: [Link]
-
The kinetic mechanism of D-amino acid oxidase with D-alpha-aminobutyrate as substrate. Effect of enzyme concentration on the kinetics. The Journal of Biological Chemistry. Available at: [Link]
-
Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences. Available at: [Link]
-
What are DAAO inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. Available at: [Link]
-
Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. Available at: [Link]
-
Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. Available at: [Link]
-
Converging Evidence on D-Amino Acid Oxidase–Dependent Enhancement of Hippocampal Firing Activity and Passive Avoidance Learning. International Journal of Neuropsychopharmacology. Available at: [Link]
-
D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Expert Opinion on Investigational Drugs. Available at: [Link]
-
Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. Available at: [Link]
-
D-Amino Acid Assay Kit (Fluorometric). Cell Biolabs, Inc.. Available at: [Link]
-
Synthesis of fluoro derivatives of 2-amino-2-deoxy-D-galactose and -D-glucose. ResearchGate. Available at: [Link]
-
Reaction catalyzed by DAAO, highlighting the substrates and the…. ResearchGate. Available at: [Link]
-
Probing the Role of a Conserved Phenylalanine in the Active Site of Thiocyanate Dehydrogenase. International Journal of Molecular Sciences. Available at: [Link]
-
The Effects of Ligand Deprotonation on the Binding Selectivity of the Phenylalanine Hydroxylase Active Site. ResearchGate. Available at: [Link]
-
Evolution of D-amino acid oxidase inhibitors: From concept to clinic. Advances in Pharmacology. Available at: [Link]
-
The structure of a) L-phenylalanine and b) D-phenylalanine. ResearchGate. Available at: [Link]
-
D-Phenylalanine | C9H11NO2 | CID 71567. PubChem. Available at: [Link]
-
Crystal Structure of LAAO from Calloselasma rhodostoma with L-Phenylalanine Substrate. Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 6. D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Overcoming steric hindrance in 2-Fluoro-D-phenylalanine peptide coupling
Topic: Overcoming Steric Hindrance & Racemization in 2-Fluoro-D-Phenylalanine Peptide Coupling Ticket ID: #2F-DPHE-001 Status: Resolved / Expert Guide Audience: Senior Chemists, Peptide Scientists, Process Development Engineers
Introduction: The "Ortho" Challenge
Coupling 2-Fluoro-D-phenylalanine (2-F-D-Phe) is deceptively difficult. It presents a dual-threat failure mode that distinguishes it from standard phenylalanine or even its para-fluorinated cousins.
-
Steric Hindrance: The fluorine atom at the ortho position (Van der Waals radius ~1.47 Å) creates a direct steric clash with the carbonyl oxygen of the activated ester, impeding nucleophilic attack.
-
Electronic Activation (Racemization): The strong inductive electron-withdrawing effect (-I) of the fluorine atom increases the acidity of the
-proton. This accelerates base-catalyzed racemization via the oxazolone mechanism, often converting your expensive D-enantiomer into a racemic DL-mixture before the coupling is complete.
This guide provides a self-validating protocol to couple 2-F-D-Phe with >99% conversion and <1% racemization.
Module 1: The Mechanistic Barrier
To troubleshoot effectively, you must understand the molecular dynamics at play. The ortho-fluorine atom does not just block space; it alters the electronic landscape of the amino acid.
The Steric-Electronic Trap
The following diagram illustrates why standard protocols (e.g., HBTU/DIPEA) fail. The fluorine atom withdraws electron density, making the
Figure 1: The "Death Spiral" of hindered coupling. Steric bulk slows the reaction, requiring longer exposure to base, which exploits the electronic acidity to cause racemization.
Module 2: Troubleshooting Guide
Identify your specific failure mode below to select the correct remediation strategy.
Issue #1: Low Yield / Incomplete Coupling (Deletion Sequences)
-
Symptom: LC-MS shows significant [M - (2-F-Phe)] peak or unreacted amine.
-
Root Cause: The nucleophile (amine) cannot penetrate the steric shield of the ortho-fluorine effectively using standard leaving groups (OBt).
-
Remediation:
-
Switch to Oxyma/COMU: Replace HOBt/HBTU. Oxyma Pure creates a less bulky, more reactive active ester than HOBt.
-
Microwave Assistance: Heat provides the kinetic energy to overcome the steric barrier. Caution: See Issue #2 regarding temperature limits.
-
Double Coupling: Perform the first coupling for 45 mins, drain, and repeat with fresh reagents.
-
Issue #2: Epimerization (D-isomer converts to L-isomer)
-
Symptom: LC-MS/HPLC shows a "doublet" peak (diastereomers) or chiral chromatography confirms enantiomeric impurity.
-
Root Cause: The base used for activation (DIPEA/NMM) abstracted the acidic
-proton during the slow coupling process. -
Remediation:
-
Change the Base: Switch from DIPEA (pKa ~10.75) to TMP (2,4,6-Trimethylpyridine / Collidine) (pKa ~7.4). TMP is strong enough to deprotonate the carboxylic acid for activation but too sterically hindered and weak to abstract the
-proton. -
Pre-Activation is Forbidden: Do not pre-activate the amino acid in a vial with base. Add the base last, directly to the resin/mixture.
-
Module 3: The "Gold Standard" Protocol
This protocol is optimized for Fmoc-SPPS but is adaptable to solution phase. It prioritizes optical purity without sacrificing yield.
Reagents Required
-
Amino Acid: Fmoc-2-Fluoro-D-Phe-OH (3.0 eq)
-
Coupling Reagent: COMU (3.0 eq) or HATU (3.0 eq)
-
Additive: Oxyma Pure (3.0 eq)
-
Base: 2,4,6-Trimethylpyridine (TMP/Collidine) (3.0 - 5.0 eq)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Workflow
-
Resin Preparation: Swell resin in DMF for 20 minutes. Drain.
-
Dissolution (The "Cold" Mix):
-
Dissolve Fmoc-2-F-D-Phe-OH , COMU , and Oxyma in the minimum amount of DMF.
-
Critical: Do not add the base yet.
-
-
In-Situ Activation:
-
Add the amino acid/activator solution to the resin.
-
Immediately add TMP (Collidine) .
-
Why? Adding base in the presence of the resin minimizes the time the activated ester exists in solution before finding a nucleophile, reducing racemization risk.
-
-
Reaction Conditions:
-
Room Temperature: Shake for 60–90 minutes.
-
Microwave (Optional but risky): 50°C for 10 minutes (max). Do not exceed 50°C.
-
-
Wash: DMF (3x), DCM (3x).
-
Capping: Acetylate unreacted amines (Acetic Anhydride/DIPEA) to prevent deletion sequences in subsequent steps.
Comparative Data: Coupling Reagent Performance
| Reagent System | Yield (2-F-Phe) | Racemization Risk | Recommendation |
| HBTU / DIPEA | Low (<60%) | High (>5%) | Avoid |
| DIC / HOBt | Moderate (75%) | Low (<1%) | Good for solution phase |
| HATU / DIPEA | High (>95%) | High (2-5%) | Risky for chiral purity |
| COMU / Oxyma / TMP | High (>98%) | Minimal (<0.5%) | Recommended |
Module 4: FAQs
Q: Can I use DIC/Oxyma instead of COMU? A: Yes. DIC/Oxyma is an excellent carbodiimide-based alternative that produces very low racemization. However, for extremely hindered ortho-substitutions, the reaction kinetics of DIC are often slower than onium salts like COMU or HATU. If using DIC, extend coupling time to 2-4 hours.
Q: Why is the "D" enantiomer more problematic? A: Chemically, D- and L- are identical in reactivity. However, if your peptide sequence contains other L-amino acids, the D-residue creates a specific diastereomeric environment. If the D-residue racemizes to L-, it often forms a more thermodynamically stable structure (e.g., matching the helix propensity of the rest of the chain), which drives the equilibrium toward the impurity.
Q: My 2-F-Phe is at the C-terminus. Does this change anything? A: Yes, drastically. C-terminal esterification (loading the first amino acid onto the resin) is the highest-risk step for racemization. For C-terminal 2-F-Phe, use the symmetric anhydride method (DIC/DCM, no base, no HOBt) to load the resin. Avoid base-mediated loading entirely.
Module 5: Decision Logic (Visualized)
Use this flow to determine your experimental setup.
Figure 2: Experimental decision matrix for reagent selection based on sequence position and steric environment.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Di Gioia, M. L., Leggio, A., Le Pera, A., Liguori, A., Napoli, A., Siciliano, C., & Sindona, G. (2004). Racemization of Activated Esters of N-Protected Amino Acids: A Kinetic Study. The Journal of Organic Chemistry, 69(5), 1622–1628. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Technical Support Center: Preventing Racemization of 2-Fluoro-D-phenylalanine During Synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-D-phenylalanine. This valuable fluorinated amino acid derivative is a critical building block in the development of novel therapeutics, particularly for neurological disorders and cancer.[1] Its incorporation into peptide chains can significantly enhance the stability and bioavailability of drug candidates. However, maintaining the desired D-enantiomeric purity during synthesis is a common and critical challenge. Racemization, the conversion of a chiral molecule into a mixture of both enantiomers, can compromise the efficacy and safety of the final product.[2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing enantiomerically pure 2-Fluoro-D-phenylalanine. We will delve into the underlying mechanisms of racemization and offer practical, field-proven strategies to mitigate this issue at various stages of your synthesis.
Understanding the Core Problem: The Mechanism of Racemization
Racemization in amino acid synthesis, particularly during activation and coupling steps, is a well-documented phenomenon.[3][4] The primary culprit is the formation of an achiral intermediate, typically an enolate or an oxazolone (azlactone), which can be protonated from either face, leading to a loss of stereochemical integrity.[2][5] The acidity of the α-proton on the chiral carbon is a key factor; any condition that facilitates its removal increases the risk of racemization.
dot graph racemization_mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
D_Amino_Acid [label="D-2-Fluoro-phenylalanine\n(Chiral)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., strong amine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Planar Enolate Intermediate\n(Achiral)", fillcolor="#FBBC05", fontcolor="#202124"]; Protonation_Si [label="Protonation (si-face)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protonation_Re [label="Protonation (re-face)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Amino_Acid [label="L-2-Fluoro-phenylalanine\n(Racemized Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
D_Amino_Acid -> Enolate [label="- H⁺ (facilitated by base)"]; Base -> D_Amino_Acid [style=invis]; Enolate -> D_Amino_Acid [label="+ H⁺ (re-face attack)"]; Enolate -> L_Amino_Acid [label="+ H⁺ (si-face attack)"]; } pendot
Caption: Mechanism of base-catalyzed racemization via an achiral enolate intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Fluoro-D-phenylalanine and provides actionable solutions.
Q1: I'm observing significant racemization during the coupling step of my peptide synthesis. What are the most likely causes and how can I prevent it?
A1: Senior Application Scientist's Insights
Racemization during peptide bond formation is a frequent challenge, especially when activating the carboxylic acid of the N-protected amino acid.[3] The choice of coupling reagents, base, solvent, and temperature all play crucial roles.
Troubleshooting Steps & Preventative Measures:
-
Coupling Reagent Selection:
-
Avoid Carbodiimides Alone: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can promote the formation of highly reactive O-acylisourea intermediates, which are prone to racemization.
-
Utilize Additives: The addition of racemization-suppressing agents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is critical.[4] These additives react with the activated intermediate to form a less reactive active ester, which then couples with the amine, minimizing the time the amino acid derivative spends in a highly activated, racemization-prone state.[5]
-
Modern Coupling Reagents: Consider using modern uronium or phosphonium-based coupling reagents that have built-in racemization suppression mechanisms, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
-
Base Selection and Stoichiometry:
-
Basicity and Steric Hindrance Matter: The choice of base is critical. Strong, non-sterically hindered bases can readily deprotonate the α-carbon, leading to racemization.[3]
-
Recommended Bases: Opt for sterically hindered, weaker bases such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[3] 2,4,6-Collidine has also been shown to produce less racemization due to its significant steric bulk.[3]
-
Stoichiometry: Use the minimum necessary amount of base. Typically, 1.5 to 2.0 equivalents are sufficient. Excess base will increase the risk of racemization.
-
-
Temperature Control:
Experimental Protocol: Low-Racemization Peptide Coupling
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve your N-protected 2-Fluoro-D-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add your chosen coupling reagent (e.g., HATU, 1.1 eq) and a weak, sterically hindered base (e.g., NMM, 1.5 eq) to the cooled solution. Stir for 5-10 minutes.
-
Add the amine component (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion is confirmed by TLC or LC-MS.
-
Proceed with a standard aqueous workup and purification.
dot graph coupling_workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: N-Protected\n2-Fluoro-D-phenylalanine", fillcolor="#F1F3F4"]; Activation [label="Activation at 0°C\n(Coupling Reagent + Additive + Weak Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine_Addition [label="Addition of Amine Component\nat 0°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Reaction at 0°C to RT", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup & Purification", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Dipeptide\n(High Enantiomeric Purity)", fillcolor="#F1F3F4"];
Start -> Activation; Activation -> Amine_Addition; Amine_Addition -> Reaction; Reaction -> Workup; Workup -> End; } pendot
Caption: Workflow for a low-racemization coupling reaction.
Q2: I am considering a synthetic route that involves the use of a chiral auxiliary. How can this help, and what are the key considerations?
A2: Senior Application Scientist's Insights
Chiral auxiliaries are an excellent strategy for controlling stereochemistry during the synthesis of amino acids.[8] A chiral auxiliary is a molecule that is temporarily attached to your starting material to direct the stereochemical outcome of a subsequent reaction. It is then cleaved to reveal the desired enantiomerically pure product.
Key Considerations for Using Chiral Auxiliaries:
-
Attachment and Cleavage: The auxiliary must be easily attached to your substrate and cleaved under mild conditions that do not induce racemization of the final product.
-
Stereochemical Control: The auxiliary must provide a high degree of stereocontrol in the key bond-forming step.
-
Recovery and Recycling: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield for reuse.
Example of a Chiral Auxiliary in Synthesis:
Several chiral auxiliaries have been successfully employed in the synthesis of fluorinated phenylalanines.[9] For instance, derivatives of (S)-2-[(N-alkylprolyl)amino]benzophenones can be used to direct the synthesis of D-amino acids.
Generalized Workflow for Chiral Auxiliary-Mediated Synthesis:
-
Attachment: Covalently attach the chiral auxiliary to a suitable prochiral starting material.
-
Stereoselective Reaction: Perform the key bond-forming reaction (e.g., alkylation, amination). The steric and electronic properties of the auxiliary will direct the incoming group to one face of the molecule.
-
Cleavage: Remove the chiral auxiliary under mild conditions to yield the enantiomerically enriched 2-Fluoro-D-phenylalanine.
-
Recovery: Isolate and purify the chiral auxiliary for future use.
Q3: Are there enzymatic methods available for the synthesis of 2-Fluoro-D-phenylalanine that can circumvent the problem of racemization?
A3: Senior Application Scientist's Insights
Yes, enzymatic methods offer a powerful and highly stereoselective alternative to traditional chemical synthesis.[10][11] Biocatalysis has the advantages of occurring under mild reaction conditions (temperature, pH), which inherently reduces the risk of racemization, and providing excellent enantioselectivity.[10]
Potential Enzymatic Strategies:
-
Transaminases: Transamination reactions using engineered D-amino acid transaminases (DATA) can convert a prochiral keto-acid precursor (2-fluoro-phenylpyruvic acid) into 2-Fluoro-D-phenylalanine with high enantiomeric excess.
-
Deracemization: A chemoenzymatic deracemization approach can be employed. This involves the stereoselective oxidation of the L-enantiomer from a racemic mixture using an L-amino acid oxidase (LAAO) or deaminase (LAAD), followed by a non-selective reduction of the resulting imine back to the racemic amino acid.[12][13] This process enriches the D-enantiomer over time. Engineered LAAOs have been successfully used for the deracemization of 2-F-Phe, yielding the D-enantiomer quantitatively.[11]
-
Phenylalanine Ammonia Lyases (PALs): While PALs typically catalyze the conversion of L-phenylalanines to cinnamic acids, some variants have been shown to have activity towards the D-enantiomer.[12] By coupling a PAL-catalyzed amination with a deracemization process, substituted D-phenylalanines can be synthesized in high yield and excellent optical purity.[12]
Table 1: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Key Considerations |
| Optimized Chemical Coupling | Well-established, versatile for various substrates. | Prone to racemization if not carefully controlled. | Coupling reagent, base, temperature, solvent. |
| Chiral Auxiliary | High degree of stereocontrol. | Requires additional steps for attachment and cleavage. | Auxiliary selection, cleavage conditions. |
| Enzymatic Synthesis | High enantioselectivity, mild reaction conditions. | Enzyme availability and stability can be limiting. | Substrate specificity of the enzyme, cofactor requirements. |
Summary of Best Practices to Prevent Racemization
-
Temperature: Maintain low temperatures during all activation and coupling steps.
-
Base: Use weak, sterically hindered bases in minimal quantities.
-
Coupling Reagents: Employ modern coupling reagents or use carbodiimides in conjunction with racemization-suppressing additives.
-
Protecting Groups: Choose N-terminal protecting groups that are less prone to activating the α-proton, such as the benzyloxycarbonyl (Z) group.[14][15]
-
Reaction Time: Minimize the time the carboxylic acid is in its activated state.
-
Solvent: The choice of solvent can influence racemization rates. In some cases, water has been shown to suppress racemization compared to polar organic solvents under alkaline conditions.[16]
-
Consider Enzymatic Routes: For high enantiopurity, explore biocatalytic methods as a viable and often superior alternative.
By carefully considering these factors and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the enantiomeric purity of your synthesized 2-Fluoro-D-phenylalanine, ensuring the quality and efficacy of your final products.
References
-
Enzymatic synthesis of fluorinated compounds - PMC - NIH. (2021, October 9). National Center for Biotechnology Information. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC. (2020, May 15). National Center for Biotechnology Information. [Link]
- US9598353B2 - Process for the racemization of α-amino acids - Google Patents.
-
Chemically fuelled deracemization of amino acids. [Link]
-
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. AAPPTEC. [Link]
-
Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - ResearchGate. ResearchGate. [Link]
-
Racemization - Wikipedia. Wikipedia. [Link]
-
Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. [Link]
-
(PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data - ResearchGate. ResearchGate. [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles | Crystal Growth & Design - ACS Publications. ACS Publications. [Link]
-
Chiral auxiliary - Wikipedia. Wikipedia. [Link]
-
Role of Additives during Deracemization Using Temperature Cycling - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals - CHIMIA. CHIMIA. [Link]
-
Synthesis of Fluorine-containing DL-Phenylalanine Derivatives - J-Stage. J-STAGE. [Link]
-
CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]
-
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. ACS Publications. [Link]
-
Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution - ETH Research Collection. ETH Zurich Research Collection. [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - MDPI. MDPI. [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. Reddit. [Link]
-
Role of Additives during Deracemization Using Temperature Cycling | Crystal Growth & Design - ACS Publications. ACS Publications. [Link]
-
Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. [Link]
-
Troubleshooting Guides - Bionano. Bionano Genomics. [Link]
-
3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries | Request PDF - ResearchGate. ResearchGate. [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed. National Center for Biotechnology Information. [Link]
-
Advances in Enzymatic Synthesis of D-Amino Acids - MDPI. MDPI. [Link]
-
Amino Acid-Protecting Groups - ResearchGate. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 7. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. researchgate.net [researchgate.net]
- 16. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enzymatic Synthesis of 2-Fluoro-D-Phenylalanine
Current Status: Online Ticket Focus: Yield Optimization & Troubleshooting Lead Scientist: Senior Application Specialist
Introduction: The Challenge of Fluorinated D-Amino Acids
You are likely accessing this guide because your standard protocols for D-phenylalanine are failing when applied to its 2-fluoro derivative (2F-D-Phe) .
The Core Problem: The introduction of an electron-withdrawing fluorine atom at the ortho position alters the electronic properties of the phenyl ring. This affects:
-
Substrate Binding: Steric hindrance and polarity shifts in the enzyme active site.
-
Chemical Equilibrium: The thermodynamics of transamination are often less favorable for fluorinated substrates compared to the wild-type phenylpyruvate.
-
Solubility: 2-fluorophenylpyruvate is hydrophobic, leading to mass transfer limitations.
This guide moves beyond generic advice, offering specific, mechanism-based troubleshooting for the two dominant synthesis routes: D-Transaminase (D-AT) and the Hydantoinase Process .
Module 1: The Transaminase Route (Bio-amination)
User Scenario: “I am using a D-Amino Acid Transaminase (D-AT) with D-alanine as the donor, but conversion stalls at 50-60%.”
Diagnosis: Thermodynamic Equilibrium Limitation
Transamination is a reversible reaction. The equilibrium constant (
The Solution: Coproduct Removal (The "Smart" Cascade)
You must drive the reaction forward by irreversibly removing the pyruvate co-product. The most robust method is coupling the system with Lactate Dehydrogenase (LDH) or Formate Dehydrogenase (FDH) .
Protocol: The LDH-Coupled System
This system converts the inhibitory pyruvate into lactate, consuming NADH. The NADH is recycled by FDH (converting formate to
Step-by-Step Optimization:
-
Substrate Loading: 50 mM 2-fluorophenylpyruvate (dissolved in 5% DMSO if needed).
-
Amino Donor: D-Alanine (use 1.5 to 2.0 equivalents excess).
-
Enzyme Mix:
-
D-AT (e.g., from Bacillus sp. or Vibrio sp.): 5 U/mL.
-
Lactate Dehydrogenase (LDH): 10 U/mL (Excess is critical to keep pyruvate near zero).
-
Formate Dehydrogenase (FDH): 5 U/mL (for NADH recycling).
-
-
Cofactors: PLP (0.1 mM), NADH (0.5 mM), Ammonium Formate (150 mM).
-
pH Control: Maintain pH 7.5–8.0. The fluorine substituent can lower the pKa of the amino group; do not let pH drop below 7.0.
Visualization: The Coupled Equilibrium Shift
Caption: Figure 1. Thermodynamic shifting of D-AT reaction via LDH-mediated pyruvate removal.
Module 2: The Hydantoinase Process (Industrial Standard)
User Scenario: “I am using DL-5-(2-fluorobenzyl)hydantoin. I see the N-carbamoyl intermediate, but the final D-amino acid yield is low.”
Diagnosis: The "Carbamoylase Bottleneck"
The hydantoinase process is a cascade:
-
Racemization: L-Hydantoin
D-Hydantoin (Chemical or Enzymatic). -
Hydrolysis 1: D-Hydantoin
N-Carbamoyl-D-Phe (Fast step). -
Hydrolysis 2: N-Carbamoyl-D-Phe
D-Phe (Slow, rate-limiting step).
The 2-fluoro group increases the stability of the N-carbamoyl bond, making the second hydrolysis step difficult for standard D-carbamoylases. Furthermore, many carbamoylases are strictly metal-dependent.
Troubleshooting Checklist
| Parameter | Recommended Setting | Scientific Rationale |
| Metal Ion | Most D-carbamoylases (e.g., from Agrobacterium) are metalloenzymes. EDTA in buffers will kill activity. | |
| pH Strategy | pH 8.5 | Hydantoin hydrolysis prefers alkaline pH (8.5), but carbamoylase is often more stable at neutral pH. Use a sliding pH or compromise at pH 8.0. |
| Racemization | Add Hydantoin Racemase | Spontaneous chemical racemization requires pH > 9.5, which damages the enzyme. Use a racemase to operate at mild pH. |
| Aeration | Minimize | Some carbamoylases are oxidative-sensitive (cysteine residues). Sparge with |
Protocol: Breaking the Bottleneck
If the N-carbamoyl intermediate accumulates:
-
Check the buffer for chelating agents (remove EDTA/EGTA).
-
Supplement the reaction with
. -
Increase the ratio of D-Carbamoylase to D-Hydantoinase to 3:1. The second step is the bottleneck; you need more enzyme power there.
Module 3: Advanced Troubleshooting (FAQs)
Q1: My 2-fluorophenylpyruvate substrate precipitates at >20 mM. How do I increase titer?
Answer: Fluorinated aromatics are hydrophobic.
-
Do NOT: Use high concentrations of DMSO (>10%) as it denatures enzymes.
-
DO: Use a Fed-Batch approach. Add the substrate continuously at a rate that matches the enzyme's conversion rate (e.g., 5 mM/hour). This keeps the dissolved concentration low (below inhibition levels) but allows a high cumulative yield (e.g., 100 g/L final titer).
-
Alternative: Use a biphasic system (Water/Ethyl Acetate) if your enzyme is immobilized.
Q2: The Enantiomeric Excess (ee%) is dropping over time. Why?
Answer:
-
Cause 1 (Transaminase): If you use a broad-specificity racemase in the donor system, it might touch the product.
-
Cause 2 (Spontaneous Racemization): The electron-withdrawing fluorine makes the
-proton more acidic. At high pH (>9.0), 2F-D-Phe can slowly racemize. -
Fix: Keep pH strictly below 8.0 and harvest immediately upon completion.
Q3: Can I use Phenylalanine Ammonia Lyase (PAL) for this?
Answer: Generally, No . PALs typically synthesize L -amino acids from cinnamic acids.
-
Exception: You can use a Deracemization Cascade .[1][2]
-
Start with DL-2-Fluoro-Phe.
-
Use L-Amino Acid Deaminase (L-AAD) (e.g., from Proteus mirabilis) to convert the L-isomer to the imine/keto acid.
-
Use D-Aminotransferase (D-AT) (or non-selective borane reduction) to convert the keto acid to D-Phe.
-
Result: 100% conversion of Racemic mixture to D-isomer.[3][4][5]
-
Decision Tree: Selecting Your Route
Caption: Figure 2. Selection logic for enzymatic synthesis routes based on starting material.
References
-
Parmeggiani, F., et al. (2015).[1] "Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process." Angewandte Chemie International Edition. Link
-
Martinez-Gomez, A.I., et al. (2007).[6] "Hydantoinase process for the synthesis of chiral D- or L-α-amino acids."[2][4][5] ResearchGate.[1][7] Link
-
Gao, C., et al. (2023). "High-yield enzymatic synthesis of mono- and trifluorinated alanine enantiomers."[3][2] BioRxiv. Link
-
Cheng, J., et al. (2021). "Enzymatic synthesis of fluorinated compounds." PMC - NIH. Link
-
Rosano, G.L., et al. (2019). "Advances in Enzymatic Synthesis of D-Amino Acids." International Journal of Molecular Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solubility issues with hydrophobic fluorinated D-amino acid residues
Technical Support Center: Hydrophobic Fluorinated D-Amino Acid Residues Reference Ticket: #F-DAA-SOL-001
User Guide & Troubleshooting Portal
Subject: Overcoming solubility and aggregation barriers in peptides containing fluorinated D-amino acids. Status: Active Assigned Specialist: Senior Application Scientist
The Core Problem: The "Fluorine Paradox"
You are likely encountering a phenomenon known as the Fluorous Effect . While replacing hydrogen with fluorine improves metabolic stability (via the D-stereochemistry) and membrane permeability, it drastically alters the physicochemical landscape of your peptide.
-
The Mechanism: Fluorine is not merely hydrophobic; it is often lipophobic as well. Heavily fluorinated residues (e.g., pentafluoro-D-phenylalanine) tend to segregate from both aqueous buffers and standard organic solvents, preferentially interacting with other fluorinated residues.
-
The Result: Your peptide forms "steric zippers"—tight, dry interfaces that resist solvation by standard chaotropes like Urea or Guanidine HCl.
Module A: Synthesis (SPPS) Troubleshooting
Issue: "My coupling efficiency drops after the fluorinated residue, or the resin clumps together."
Diagnosis: The fluorinated D-residues are inducing premature
Troubleshooting Protocol: The "Aggregation Breaker" Workflow
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Why? |
| Resin | Polystyrene (PS) | PEG-PS (e.g., ChemMatrix) | PEG allows better swelling in polar solvents, reducing chain association. |
| Solvent | DMF | NMP + 1% LiCl | NMP is a better solvent for aggregates; Lithium ions disrupt H-bonds. |
| Temperature | Room Temp (25°C) | Elevated (50°C - 75°C) | Thermal energy overcomes the activation barrier of the "fluorous" packing. |
| Coupling | HBTU/DIEA | HATU/HOAt/TMP | HOAt (7-aza) reduces racemization risk at high temps; TMP is a weaker base than DIEA, preventing Fmoc cleavage. |
Visual Workflow: Synthesis Logic
Module B: Purification & Solubilization
Issue: "The peptide won't dissolve in Water/Acetonitrile for HPLC, or it clogs the column."
Diagnosis: The peptide has formed a hydrophobic/fluorous aggregate. Standard solvents (ACN, MeOH) cannot penetrate the fluoride shell.
The "Fluorous Reset" Protocol
You must break the aggregate before attempting to dilute it into a buffer.
-
Dissolution: Dissolve the crude lyophilized powder in 100% HFIP (Hexafluoroisopropanol) .
-
Film Formation: Evaporate the HFIP completely (using a SpeedVac or N2 stream). This leaves a thin "monomeric film" on the glass.
-
Reconstitution: Dissolve the film in a minimal volume of DMSO (dimethyl sulfoxide).
-
Dilution: Add your buffer or mobile phase dropwise to the DMSO solution while vortexing.
HPLC Optimization Table
| Component | Recommendation | Technical Rationale |
| Column | C4 or Phenyl-Hexyl | C18 is often too hydrophobic, causing irreversible binding. Phenyl-Hexyl interacts via pi-pi stacking, offering alternate selectivity. |
| Mobile Phase B | IPA:ACN (1:1) | Isopropanol (IPA) has stronger eluting power for hydrophobic chains than pure Acetonitrile (ACN). |
| Temperature | 60°C - 70°C | High temperature reduces mobile phase viscosity and increases mass transfer, preventing broad peaks [2]. |
Module C: Biological Assay Formulation
Issue: "My peptide crashes out of solution when I add it to PBS/Media."
Diagnosis: The "Salting Out" effect.[3] The high ionic strength of PBS strips away the hydration shell of the peptide.
The "Step-Down" Dilution Method
Do not spike a high-concentration DMSO stock directly into PBS. This causes local supersaturation and immediate precipitation.
Protocol:
-
Stock: 10 mM peptide in 100% DMSO.
-
Intermediate: Dilute 1:10 into water (not buffer) or 20% Cyclodextrin (HP-β-CD).
-
Result: 1 mM peptide in 10% DMSO (stable).
-
-
Final: Dilute the Intermediate 1:10 into your Assay Buffer (PBS/Media).
-
Result: 100 µM peptide in 1% DMSO.
-
Visual Workflow: Solubilization Physics
Frequently Asked Questions (FAQ)
Q: Can I use TFE (Trifluoroethanol) instead of HFIP? A: Yes, but HFIP is superior. HFIP is more acidic (pK_a ~9.3 vs 12.4 for TFE) and a stronger hydrogen bond donor, making it more effective at breaking the specific "steric zippers" formed by D-amino acids [3].
Q: My peptide elutes as a broad hump on HPLC. Is it impure? A: Not necessarily.[3] Broad peaks often indicate on-column aggregation or slow cis/trans isomerization (common with Proline or N-methylated residues). Try heating the column to 65°C. If the peak sharpens, it was aggregation, not impurity.
Q: Does the D-stereochemistry affect solubility? A: Indirectly. While D-amino acids have the same hydrophobicity as L-amino acids, they cannot form stable alpha-helices with naturally occurring L-proteins. However, sequences of D-amino acids can form left-handed helices that aggregate avidly. The "brick dust" property is driven by the fluorine content, but the shape of the aggregate is determined by the D-stereochemistry.
References
-
Bachem. (2021). Care and Handling of Amyloid Peptides (HFIP Protocol).[4] Retrieved from
-
Sigma-Aldrich. (2023). HPLC Troubleshooting Guide: Peak Shape & Pressure Issues. Retrieved from
-
RSC Advances. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides.[][6] Royal Society of Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2017). Fluorous Phase-Directed Peptide Assembly. Retrieved from
Sources
Technical Support Center: Strategies for Efficient Coupling of Ortho-Substituted Phenylalanines
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the incorporation of ortho-substituted phenylalanine analogues into peptide sequences. Low coupling efficiency with these sterically demanding building blocks is a common yet surmountable hurdle in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enhance your synthetic success.
The Root of the Challenge: Steric Hindrance at the Ortho Position
The primary obstacle in coupling ortho-substituted phenylalanines is the significant steric bulk imposed by substituents at the C2 and C6 positions of the phenyl ring. This bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, dramatically slowing the rate of amide bond formation. The larger or more numerous the ortho-substituents (e.g., 2,6-dimethylphenylalanine), the more pronounced this inhibitory effect becomes.
Our goal is to implement strategies that either increase the reactivity of the activated amino acid to overcome this energy barrier or to optimize reaction conditions to favor the desired coupling reaction.
Troubleshooting Guide: From Low Yields to Success
This section is designed in a problem-and-solution format to directly address issues you may be observing at the bench.
Problem 1: Very low to no coupling of an ortho-substituted phenylalanine detected after a standard coupling cycle.
Plausible Cause: Your standard coupling protocol (e.g., using DIC/Oxyma) is not potent enough to overcome the severe steric hindrance. The activated species is likely hydrolyzing or participating in side reactions before the desired amide bond can form.
Solution Pathway:
-
Upgrade Your Coupling Reagent: Switch to a more potent aminium/uronium or phosphonium salt-based reagent. Reagents like HATU, HCTU, and COMU are specifically designed for "difficult" couplings.[1]
-
Implement a Double Coupling Strategy: If a single coupling with a potent reagent is insufficient, a second, fresh application of the activated amino acid is a highly effective method to drive the reaction to completion.[1]
-
Increase Reaction Temperature: Elevating the temperature (e.g., to 50-75°C), often facilitated by microwave peptide synthesizers, provides the necessary kinetic energy to overcome the activation barrier.
-
Caution: High temperatures, especially in the presence of base, can increase the risk of racemization for the activated amino acid.[4] Carbodiimide-based activation is often preferred for high-temperature synthesis due to the lower risk of epimerization compared to onium salt methods.
-
Problem 2: The appearance of deletion sequences lacking the ortho-substituted residue in the final mass spectrum.
Plausible Cause: Incomplete coupling followed by the capping of the unreacted N-terminal amine in the subsequent cycle, or simply the failure of the coupling to proceed before the next deprotection/coupling cycle begins.
Solution Pathway:
-
Confirm Complete Coupling: Before proceeding to the next amino acid, perform a qualitative test on a small sample of the resin to check for free primary amines (e.g., a Kaiser test). If the test is positive, the coupling is incomplete.
-
Note: The Kaiser test is not reliable for N-terminal proline or other secondary amines.
-
-
Apply a Double Coupling Protocol: This is the most direct way to minimize deletion sequences by ensuring the highest possible coupling efficiency for the hindered residue. See Protocol 1 for a detailed method.
-
Optimize Reagent Concentration: Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M).[5] This increases the frequency of molecular collisions, favoring the bimolecular coupling reaction.
Problem 3: Racemization of the ortho-substituted phenylalanine is observed.
Plausible Cause: The activated carboxyl group is susceptible to racemization, a risk that is exacerbated by prolonged exposure to the basic conditions of the coupling reaction, especially at elevated temperatures.
Solution Pathway:
-
Minimize Pre-activation Time: Prepare the activated amino acid solution and add it to the resin immediately. Do not let the activation cocktail stand for extended periods.
-
Choose the Right Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). For particularly sensitive residues, consider using a weaker base like 2,4,6-collidine, although this may slow the reaction rate.
-
Select a Low-Racemization Reagent: Oxyma-based reagents like COMU have been shown to be highly efficient while minimizing racemization.[2]
Data-Driven Reagent Selection
Choosing the right coupling reagent is critical. While HATU has historically been the gold standard for difficult couplings, newer reagents offer comparable or even superior performance with potential cost and safety benefits.[6]
| Coupling Reagent | Key Features & Performance Notes |
| HATU | Forms highly reactive OAt esters. Considered a benchmark for sterically hindered couplings, demonstrating high crude purity and reaction yields.[1][3] |
| HCTU | A more cost-effective alternative to HATU. Forms 6-Cl-OBt esters. Shows comparable purity and efficiency to HATU in many "difficult" peptide syntheses.[3][6] |
| COMU | An Oxyma-based reagent. Offers coupling efficiencies comparable to HATU, with the added benefits of improved safety (avoids explosive benzotriazole byproducts), better solubility, and low racemization potential.[2] |
| PyBOP | A phosphonium salt reagent. Generally effective, but may show lower efficiency for the most challenging couplings compared to HATU or HCTU.[3] |
Table 1: Comparison of common potent coupling reagents for sterically hindered amino acids.
Experimental Protocols
Protocol 1: Double Coupling of an Ortho-Substituted Phenylalanine using HATU
This protocol is designed to maximize the incorporation of a highly hindered amino acid onto a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-ortho-substituted-phenylalanine (4 eq. relative to resin loading)
-
HATU (3.9 eq.)
-
DIPEA (8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine, wash the resin thoroughly with DMF (3 x 1 min) to remove all traces of piperidine.
-
First Coupling Activation: In a separate vessel, dissolve the Fmoc-ortho-substituted-phenylalanine and HATU in DMF. Add the DIPEA and allow the solution to pre-activate for 1-5 minutes.
-
First Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 45-60 minutes at room temperature.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 2-4 using a fresh solution of activated amino acid and reagents.
-
Final Wash: After the second coupling, wash the resin extensively with DMF (5 x 1 min) to prepare for the next deprotection step.
Visualizing the Workflow
A logical approach to troubleshooting is essential. The following diagram outlines a decision-making process for addressing low coupling efficiency.
Caption: A workflow for troubleshooting low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Which ortho-substituents are the most difficult to couple?
A1: Generally, the difficulty scales with the size and number of substituents. Di-ortho-substituted analogues like 2,6-dimethylphenylalanine or 2,6-dichlorophenylalanine are significantly more challenging than mono-substituted analogues like 2-fluorophenylalanine or 2-methylphenylalanine.
Q2: Can I just extend the coupling time of my standard DIC/Oxyma reaction instead of switching reagents?
A2: While extending the time may afford a marginal increase in yield, it is often an inefficient solution. The half-life of the activated O-acylisourea intermediate from DIC is relatively short. A prolonged reaction time increases the likelihood of its hydrolysis or rearrangement into an unreactive N-acylurea, effectively terminating the reaction. Using a more potent reagent like HATU or COMU, which forms a more stable and reactive active ester, is a far more robust strategy.
Q3: Is microwave synthesis beneficial for these couplings?
A3: Absolutely. Microwave-assisted SPPS is highly effective for difficult couplings as it allows for rapid and uniform heating of the reaction mixture. This increase in temperature provides the kinetic energy needed to overcome the steric barrier, often dramatically reducing reaction times and improving yields. However, one must be mindful of the potential for increased racemization at higher temperatures.
Q4: My ortho-substituted phenylalanine is the C-terminal residue. Are there special considerations for loading it onto the resin?
A4: Yes, loading the first amino acid onto the resin is also a coupling reaction. Sterically hindered amino acids can be difficult to load, especially onto Wang or Rink Amide resins. Using a highly substituted and sensitive resin like 2-chlorotrityl chloride (2-CTC) resin is often recommended, as the loading can be performed under milder conditions, minimizing side reactions.
Q5: What is the acyl fluoride method and when should I consider it?
A5: The acyl fluoride method involves converting the Fmoc-amino acid into its corresponding acyl fluoride, which is a small, highly reactive acylating agent. This method is reserved for the most extreme cases of steric hindrance where even potent uronium/phosphonium reagents fail. The small size of the fluoride leaving group minimizes steric clash during the acylation step.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing 2-Fluoro-D-phenylalanine
This guide functions as a specialized Technical Support Center for researchers working with non-canonical peptides. It addresses the specific physicochemical challenges introduced by 2-Fluoro-D-phenylalanine (2-F-D-Phe) .
Ticket ID: #2F-DPHE-PUR Status: Open Assigned Specialist: Senior Application Scientist, Peptide Division[1]
Executive Summary: The "Fluorine Effect"
Welcome to the support center. You are likely here because your standard peptide purification protocol is failing. The introduction of 2-Fluoro-D-phenylalanine introduces two critical variables:
-
Electronic & Steric Modulation: The fluorine atom at the ortho (2-) position is not just hydrophobic; it exerts a steric clash with the peptide backbone and alters the acidity of the amide proton. This often restricts conformational flexibility (rotamer locking).
-
Stereochemical Inversion: The D-configuration induces "reverse-turn" structures.[1] If your synthesis had any racemization (converting D to L), you are separating diastereomers, not enantiomers.[1]
Module 1: Method Development (The "Pre-Flight" Check)
Column Selection Strategy
Standard C18 columns often fail to resolve the subtle selectivity required for fluorinated isomers. The fluorine atom creates a dipole that interacts uniquely with specific stationary phases.
| Column Chemistry | Suitability | Mechanism of Action | Recommendation |
| C18 (Standard) | Moderate | Hydrophobic interaction.[1] | Good starting point, but often results in co-elution of impurities. |
| Phenyl-Hexyl | High | Primary Recommendation. The fluorinated ring interacts strongly with the phenyl stationary phase, offering orthogonal selectivity to C18. | |
| C4 or C8 | Low/Med | Reduced hydrophobicity. | Use only if the peptide is extremely hydrophobic (>30 residues) and sticking to C18. |
| PFP (Pentafluorophenyl) | High | Fluorine-Fluorine interaction.[1] | Excellent for separating the target 2-F-Phe peptide from non-fluorinated deletion sequences.[1] |
Mobile Phase & Temperature
The Issue: Fluorinated peptides are "sticky." They aggregate, causing broad, tailing peaks.[1] The Fix: Disruption of intermolecular hydrogen bonds.
-
Buffer A: 0.1% TFA in Water (Standard). Note: If peak shape is poor, switch to 10-20 mM Ammonium Phosphate (pH 2.[1]5) to suppress silanol interactions.[1]
-
Buffer B: 100% Acetonitrile + 0.1% TFA.
-
Temperature: 60°C is mandatory.
-
Why? 2-F-D-Phe increases lipophilicity.[1] Elevated temperature reduces mobile phase viscosity and increases mass transfer, sharpening peaks significantly.
-
Module 2: Visualizing the Workflow
The following decision tree outlines the logical flow for optimizing your purification method.
Figure 1: Strategic workflow for optimizing the purification of fluorinated peptides. Note the critical loop involving temperature elevation.
Module 3: Troubleshooting & FAQs
Q1: I see a "shoulder" on my main peak. Is this the L-isomer (Racemization)?
Diagnosis: Likely, yes.[1] Scientific Context: During the coupling of D-amino acids, base-catalyzed racemization can occur.[1] This produces a diastereomer (e.g., ...Gly-L -2-F-Phe... instead of ...Gly-D -2-F-Phe...).[1] The Solution:
-
Don't use Chiral Columns yet. Diastereomers have different physical properties. They should separate on achiral RP-HPLC.[1]
-
Flatten the Gradient. If your gradient is 1% B/min, lower it to 0.25% B/min around the elution time of the peptide.
-
The "Ortho" Advantage: The 2-Fluoro substituent creates a steric lock. The D-isomer often forms a specific turn structure that the L-isomer cannot.[1] This usually results in a larger retention time difference (
) than observed with unsubstituted Phe.
Q2: My peptide is precipitating on the column (High Backpressure).
Diagnosis: The fluorine atom significantly increases hydrophobicity. The Protocol:
-
Solubilization: Dissolve the crude peptide in 50% Acetic Acid or 10-20% Hexafluoroisopropanol (HFIP) before injection.[1] Do not dissolve in 100% DMSO if possible, as it causes viscous fingering.[1]
-
Column Cleaning: If the column is clogged, run a "sawtooth" wash: 95% ACN (10 min)
50% IPA (20 min) 95% ACN. The Isopropanol (IPA) is crucial for removing fluorinated aggregates.
Q3: Why is my yield lower than expected?
Diagnosis: Adsorption. Fluorinated peptides can adsorb irreversibly to the stainless steel frits or the silica surface. The Fix:
-
Passivation: Ensure your LC system is passivated (nitric acid wash) if you suspect metal chelation (rare for Phe, common if His/Cys are present).[1]
-
Material: Switch to a column with Hybrid Particle Technology (HPT) or a polymer-based column (PLRP-S) to eliminate silanol interactions.[1]
Module 4: Step-by-Step Purification Protocol
Objective: Purify Ac-Gly-Pro-(2-F-D-Phe)-Val-NH2 (Hypothetical sequence) to >98% purity.
-
Sample Prep:
-
Dissolve 50 mg crude peptide in 2 mL of 20% Acetonitrile / 80% Water / 0.1% TFA .
-
Critical: If cloudy, add HFIP dropwise until clear.[1] Sonicate for 5 mins.
-
Filter through a 0.45
m PTFE filter (Do not use Nylon; peptides bind to it).
-
-
System Setup:
-
Column: Phenyl-Hexyl, 5
m, 10 x 250 mm (Semi-Prep).[1] -
Flow Rate: 4.0 mL/min.
-
Temperature: Set column oven to 60°C .
-
-
Gradient Execution:
-
Fraction Collection:
-
Collect based on UV slope (214 nm).
-
Tip: 2-F-Phe has a UV absorbance similar to Phe.[1] Do not rely on 280 nm; use 214 nm or 220 nm for the peptide bond and the aromatic ring.
-
References
-
Impact of Fluorination on Peptide Hydrophobicity & Retention
-
Source: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.
- Context: Explains the lipophilicity shift ( logP) introduced by fluorine substitution.
-
-
Separation of Diastereomeric Peptides
-
Troubleshooting Hydrophobic Peptide Purification
- Source: Waters Corporation.
- Context: Protocols for temperature control and solubiliz
-
[1]
-
2-Fluoro-Phenylalanine Properties
Sources
Validation & Comparative
Technical Comparison Guide: Determination of Enantiomeric Excess of 2-Fluoro-D-Phenylalanine
Executive Summary
2-Fluoro-D-phenylalanine (2-F-D-Phe) is a critical non-canonical amino acid used as a probe in protein NMR studies and as a chiral building block in peptide therapeutics. The introduction of the fluorine atom at the ortho position introduces unique steric and electronic effects that distinguish its separation behavior from native phenylalanine.
Determining the enantiomeric excess (ee) of 2-F-D-Phe is vital because the L-enantiomer impurity can act as a potent inhibitor in biological systems or lead to diastereomeric impurities in peptide synthesis.
This guide compares the three primary methodologies for determining ee:
-
Direct Chiral HPLC (Crown Ether): The industrial gold standard for raw material purity.
-
Indirect Derivatization (Marfey’s Method): The preferred method for trace analysis in biological matrices.
-
Ligand Exchange Chromatography (LEC): A cost-effective alternative for routine QC.
Part 1: Methodological Deep Dive
Method A: Direct Chiral HPLC (Crown Ether Stationary Phase)
Best For: Purity analysis of raw materials (API grade) and scale-up process monitoring.
The Mechanism:
This method utilizes a chiral crown ether (typically 3,3'-diphenyl-1,1'-binaphthyl-20-crown-6-ether) coated or immobilized on silica. The separation relies on the formation of a host-guest inclusion complex between the crown ether and the ammonium ion (
-
The Fluorine Effect: The 2-fluoro substituent at the ortho position creates steric bulk near the chiral center. In crown ether columns, this often enhances the separation factor (
) compared to unsubstituted phenylalanine because the rigid steric hindrance restricts the rotation of the phenyl ring, locking the molecule into a conformation that discriminates more sharply between the "tight fit" of the D-enantiomer and the L-enantiomer.
Critical Protocol Insight (The "Switch"):
-
Elution Order:
-
CR-I(+): D-amino acids bind more strongly. Order: D-isomer (1st)
L-isomer (2nd). -
CR-I(-): L-amino acids bind more strongly. Order: L-isomer (1st)
D-isomer (2nd).
-
-
Recommendation: For determining the purity of 2-F-D-Phe , use the CR-I(-) column. This ensures the trace L-impurity elutes before the massive D-peak, preventing the impurity from being masked by peak tailing.
Method B: Indirect Derivatization (Marfey’s Method)
Best For: Trace analysis in biological samples (e.g., plasma, cell lysate) or labs without dedicated chiral columns.
The Mechanism: The sample reacts with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[3][4] The reagent undergoes a nucleophilic aromatic substitution with the amine of 2-F-Phe, converting the enantiomers into diastereomers.
-
Reaction:
.
Separation: These diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column.
-
Elution Order: The L-L diastereomer typically elutes before the L-D diastereomer due to stronger intramolecular hydrogen bonding in the L-L form, which reduces its interaction with the C18 chain.
-
Advantage: Since the L-impurity (as L-L diastereomer) elutes first, this method is naturally optimized for integrating trace L-impurities in a D-sample.
Method C: Ligand Exchange Chromatography (LEC)
Best For: Routine QC in cost-constrained environments.
The Mechanism:
The mobile phase contains a chiral selector (e.g., Copper(II)-L-Proline). The copper ion forms a ternary complex with the mobile chiral ligand and the analyte amino acid. The stability difference between the
Part 2: Comparative Analysis & Decision Matrix
Comparative Data Table
| Feature | Method A: Crown Ether HPLC | Method B: Marfey's (C18) | Method C: Ligand Exchange |
| Primary Use Case | Raw Material QC (>98% purity) | Biological/Trace Analysis | Budget QC |
| Resolution ( | High (> 2.5 typical) | Very High (> 4.0 typical) | Moderate (1.5 - 2.0) |
| Limit of Detection | UV: ~0.1% | MS: < 0.01% (Femtomole) | UV: ~0.5% |
| Sample Prep Time | Minimal (Dilute & Shoot) | High (45-90 min reaction) | Minimal |
| Cost Per Run | Low (after column purchase) | Moderate (Reagent cost) | Very Low |
| Elution Control | Reversible (CR+ vs CR-) | Fixed (L-L usually first) | Reversible (Change Ligand) |
Decision Workflow (Graphviz)
Figure 1: Decision matrix for selecting the optimal enantiomeric separation method based on sample origin and resource availability.
Part 3: Detailed Experimental Protocol (Method A)
Rationale: This protocol focuses on Method A (Crown Ether) as it is the most robust, self-validating system for chemical researchers handling the pure amino acid.
Reagents & Equipment
-
Column: Daicel CROWNPAK® CR-I(-) (3.0 × 150 mm, 5 µm). Note: CR-I(-) is selected to elute the L-impurity first.
-
Mobile Phase: Perchloric Acid (
) pH 1.5 / Methanol (90:10 v/v).-
Why Perchloric Acid? It forms a stable ion pair with the amino acid without absorbing UV light at low wavelengths (200-210 nm). It ensures the amino group is fully protonated (
), which is required for crown ether complexation [1].
-
-
Detection: UV at 200 nm (2-Fluoro-Phe has significant absorption here).
-
Temperature: 10°C - 25°C. Lower temperatures generally improve resolution (
) by reducing molecular motion, enhancing the "lock" of the host-guest complex.
Mobile Phase Preparation[2][5][6][7][8][9]
-
Acid Stock: Add 16.3 g of 70%
to 1 L of ultrapure water to make pH 1.0 stock. -
Working Solution: Dilute pH 1.0 stock with water to reach pH 1.5.
-
Organic Modifier: Mix 900 mL of pH 1.5 solution with 100 mL of Methanol. Degas thoroughly.
-
Warning: Do not exceed 15% Methanol on Crownpak columns to prevent phase collapse or precipitation of the crown ether coating [1].
-
Sample Preparation
-
Dissolve 1.0 mg of 2-Fluoro-D-Phenylalanine in 1 mL of Mobile Phase.
-
System Suitability Sample: Mix 1.0 mg of 2-Fluoro-D-Phe and 0.1 mg of 2-Fluoro-L-Phe (racemic spike) to confirm resolution.
LC Parameters
Expected Results & Calculation
-
Peak 1 (Trace): 2-Fluoro-L-Phenylalanine (Impurity).
-
Peak 2 (Major): 2-Fluoro-D-Phenylalanine (Target).
-
Calculation:
Part 4: Marfey's Reaction Workflow (Visualized)
For researchers requiring MS detection or lacking chiral columns, the derivatization workflow is critical.
Figure 2: Workflow for Marfey’s derivatization. The L-FDAA reacts with both enantiomers to form diastereomers separable on standard C18 columns [2].
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
-
Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioselection. Biomedical Chromatography. Retrieved from [Link]
-
Hyun, M. H. (2006). Liquid chromatographic resolution of enantiomers on chiral stationary phases. Journal of Separation Science. Retrieved from [Link]
Sources
Technical Guide: Chiral HPLC Separation of 2-Fluoro-D/L-Phenylalanine
Executive Summary
The separation of 2-Fluoro-phenylalanine (2-F-Phe) enantiomers presents a unique chromatographic challenge due to the steric bulk of the fluorine atom at the ortho position relative to the amino group. Unlike para-substituted analogues, the 2-fluoro position imposes specific steric constraints that can either enhance or hinder chiral recognition depending on the stationary phase.
This guide evaluates three distinct separation methodologies. For Quality Control (QC) and purity analysis where UV detection is sufficient, the Crown Ether (CROWNPAK) method is the gold standard due to superior selectivity (
Mechanism of Action & Challenge
2-Fluoro-phenylalanine is a zwitterionic molecule. Standard Reversed-Phase (C18) chromatography cannot separate its enantiomers without derivatization because the chiral center is not sufficiently engaged by achiral alkyl chains.
The Ortho-Effect
The fluorine atom at the 2-position (ortho) creates an electronic and steric environment distinct from the native phenylalanine.
-
Electronic: High electronegativity withdraws density from the ring, affecting
- interactions. -
Steric: The atomic radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), potentially interfering with the tight inclusion complexes required by some chiral selectors.
Comparative Analysis of Methodologies
The following table summarizes the three primary approaches for separating 2-F-Phe.
| Feature | Method A: Crown Ether | Method B: Teicoplanin | Method C: Ligand Exchange |
| Column Brand | Daicel CROWNPAK CR-I(+) | Astec CHIROBIOTIC T | Phenomenex Chirex 3126 (or equiv) |
| Chiral Selector | 18-Crown-6 Ether | Teicoplanin (Glycopeptide) | Cu(II) Complex |
| Separation Mode | Host-Guest Complexation | Multi-modal (Inclusion/H-Bond) | Ligand Exchange (LEC) |
| Mobile Phase | pH 1.0–2.0 ( | MeOH/Water or Amm.[1][2][3] Acetate | |
| MS Compatible? | No (Non-volatile acid) | Yes (Volatile buffers) | No (Copper ions/fouling) |
| Resolution ( | High (> 2.0 typical) | Moderate to High (1.5 - 3.0) | Moderate |
| Elution Order | D-isomer first (on CR(+)) | L-isomer first (Typical) | Variable |
| Sample Prep | Direct (Dissolve in MP) | Direct | Direct |
Experimental Protocols
Method A: The Gold Standard (QC/Purity)
Column: Daicel CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm) Suitability: Ideal for checking enantiomeric excess (ee%) of raw materials.
Mechanism:
The crown ether forms a host-guest complex specifically with the primary ammonium group (
Protocol:
-
Mobile Phase Preparation:
-
Prepare 100 mM Perchloric Acid (
) in ultrapure water. -
Note: pH must be < 2.0 to ensure the amino group is fully protonated (
). -
Organic Modifier: Add 10-15% Methanol (v/v) to decrease retention time if the fluorine increases hydrophobicity excessively.
-
-
Conditions:
-
Flow Rate: 0.4 mL/min (for 3.0 mm ID).[1]
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, often increase resolution by stabilizing the complex).
-
Detection: UV @ 210 nm (or 254 nm for the phenyl ring).
-
-
Expected Results:
-
D-2-F-Phe:
4-6 min. -
L-2-F-Phe:
8-12 min.
-
Method B: The LC-MS Solution (Bioanalysis)
Column: Astec CHIROBIOTIC T (Teicoplanin) (250 x 4.6 mm, 5 µm) Suitability: PK studies, metabolic tracking, or when perchloric acid is forbidden.
Mechanism:
Teicoplanin contains a "basket" shape formed by macrocyclic rings.[4] It offers multiple interaction sites: H-bonding, dipole-dipole, and
Protocol:
-
Mobile Phase (Isocratic):
-
Standard: 50% Methanol / 50% Water (v/v).
-
MS-Optimization: 20 mM Ammonium Acetate (pH 4.1) in 60% Methanol.
-
-
Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 20-25°C.
-
Detection: MS (ESI+) or UV @ 254 nm.
-
-
Expected Results:
Decision & Workflow Visualization
The following diagrams illustrate the selection logic and the mechanistic workflow.
Caption: Decision tree for selecting the optimal stationary phase based on detection requirements.
Caption: Operational workflow for the Crown Ether (CROWNPAK) separation method.
Critical Troubleshooting (Self-Validating Systems)
To ensure the protocol is self-validating, check these parameters during the run:
-
Baseline Noise (Method A): If the baseline is noisy at 210 nm, the perchloric acid quality may be poor. Use "HPLC Grade" perchloric acid only.
-
Retention Drift (Method B): Teicoplanin columns are sensitive to equilibration time. If
shifts, ensure the column has been flushed with at least 20 column volumes of the new mobile phase. -
Peak Broadening: For 2-F-Phe, peak broadening often indicates insufficient protonation (Method A) or secondary interactions (Method B).
-
Fix Method A: Lower pH to 1.0.
-
Fix Method B: Add 0.1% Triethylamine (TEA) and adjust pH with Acetic Acid to sharpen peaks.
-
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link][7]
-
Péter, A., et al. (2002).
-amino acid analogues." Journal of Chromatography A. -
Hyun, M. H. (2006). "Ligand exchange chromatography for the chiral separation of amino acids." Journal of Separation Science.
Sources
- 1. rsc.org [rsc.org]
- 2. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 7. hplc.eu [hplc.eu]
19F NMR Chemical Shift Assignment for 2-Fluoro-D-phenylalanine: A Comparative Technical Guide
Executive Summary: The Ortho-Effect Advantage
In the landscape of fluorinated amino acids, 2-Fluoro-D-phenylalanine (2-F-D-Phe) occupies a unique niche compared to its more common para-substituted counterpart, 4-Fluoro-D-phenylalanine (4-F-D-Phe). While 4-F-D-Phe is the industry standard for solvent-exposure studies due to its minimal steric perturbation, 2-F-D-Phe offers a distinct advantage: conformational sensitivity .
The ortho-fluorine atom in 2-F-D-Phe introduces a specific steric and electronic "clash" with the amino acid backbone and side-chain rotamers. This makes its 19F NMR chemical shift highly sensitive to local dihedral angles (
This guide objectively compares the NMR performance of 2-F-D-Phe against its positional isomers and provides a validated protocol for chemical shift assignment.
Comparative Landscape: 2-F vs. 3-F vs. 4-F
The following data synthesizes experimental chemical shifts referenced to Trichlorofluoromethane (CFCl
Table 1: 19F NMR Chemical Shift & Coupling Comparison
| Feature | 2-Fluoro-D-Phe (Ortho) | 3-Fluoro-D-Phe (Meta) | 4-Fluoro-D-Phe (Para) |
| Chemical Shift ( | -112.0 to -115.5 ppm | -110.0 to -113.0 ppm | -116.0 to -118.0 ppm |
| Electronic Environment | Deshielded (Ortho-Effect) | Deshielded (Inductive) | Shielded (Resonance) |
| Solvent Sensitivity | High (Steric shielding) | Moderate | High (Solvent exposed) |
| 9.0 – 10.5 Hz | 6.0 – 8.0 Hz | 8.0 – 9.5 Hz | |
| 5.5 – 7.0 Hz | 7.0 – 8.5 Hz | 5.5 – 6.5 Hz | |
| Primary Application | Conformational Probe (Rotamer sensing) | Electronic Probe | Solvent Exposure / Accessibility |
¹ Note on Convention: Values are relative to CFCl
Table 2: Solvent-Dependent Shift Perturbation ( )
Shift difference observed when moving from D
| Isomer | Mechanistic Insight | |
| 2-F-D-Phe | +1.5 to +2.2 ppm | Disruption of intramolecular H-bonds between ortho-F and backbone NH. |
| 4-F-D-Phe | +0.5 to +1.0 ppm | Primarily reflects bulk dielectric constant change; less specific interaction. |
Experimental Protocol: Chemical Shift Assignment
This protocol ensures self-validating assignment using a standard 400 MHz or higher NMR spectrometer.
Phase 1: Sample Preparation
-
Solvent Choice: Dissolve 5-10 mg of 2-F-D-Phe in 600
L of D O (for biological relevance) or DMSO-d (for chemical characterization). -
Reference Standard: Add 5
L of Trifluoroacetic Acid (TFA) as an internal standard.-
Critical: Set TFA to -76.55 ppm (referenced to CFCl
).[2] Do not set TFA to 0 ppm.
-
-
pH Adjustment: For aqueous samples, adjust pH to 7.0 using NaOD/DCl. The protonation state of the
-amine significantly affects the ortho-fluorine shift.
Phase 2: Acquisition Parameters (19F)
-
Pulse Sequence: zgfigqn (Inverse gated decoupling) to suppress NOE for integration accuracy, or standard zg if only shifts are needed.
-
Spectral Width: 200 ppm (centered at -120 ppm).
-
Relaxation Delay (D1): Set to
3.0 seconds. Fluorine has long T1 relaxation times; insufficient delay leads to signal saturation. -
Scans (NS): 64 (High sensitivity of 19F allows fewer scans than 13C).
Phase 3: Assignment Workflow
Caption: Figure 1. Step-by-step logical workflow for assigning 2-Fluoro-D-phenylalanine signals, distinguishing them from para-isomers via coupling patterns.
Mechanistic Insight: The "Ortho-Effect"
Why does 2-F-D-Phe behave differently?
-
Steric Compression (Van der Waals Shift): The fluorine atom at the ortho position is physically close to the alanine side chain (
-carbons). This steric compression deshields the nucleus, typically shifting it downfield relative to the 4-F position. -
Rotameric Locking: Unlike 4-F, which rotates freely with the phenyl ring, the 2-F atom creates a rotational barrier. In protein environments, this can "lock" the side chain into specific
rotamers.-
Observation: In a 19F NMR spectrum of a folded protein, a 2-F probe often yields multiple peaks (representing slow-exchange rotamers), whereas a 4-F probe usually yields a single averaged peak.
-
Decision Matrix: When to use 2-F vs. 4-F
Caption: Figure 2. Strategic selection guide for Fluorinated Phenylalanine probes based on experimental intent.
References
-
Alfa Chemistry. 19F NMR Chemical Shift Table & Coupling Constants. (Comprehensive database of organofluorine shifts referenced to CFCl3).[1]
-
University of Illinois (Oldfield Group). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (Detailed analysis of electric field effects on chemical shifts).
-
National Institutes of Health (PMC). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (Scaling factors and theoretical calculations for assigning shifts in multifluorinated aromatics).
-
Protein Science. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor. (Comparative binding and shift data for positional isomers).
-
UCSB NMR Facility. 19F Chemical Shifts and Coupling Constants Table. (Standard reference for J-coupling values in fluoro-aromatics).
Sources
Comparing proteolytic stability of 2-Fluoro-D-Phe vs native Phe peptides
Title: Engineering Peptide Longevity: A Comparative Guide to 2-Fluoro-D-Phenylalanine vs. Native Phenylalanine
Executive Summary: This guide evaluates the structural and functional advantages of substituting native L-Phenylalanine (L-Phe) with 2-Fluoro-D-Phenylalanine (2-F-D-Phe) in therapeutic peptide design. While native L-Phe is a primary target for rapid enzymatic cleavage (proteolysis) and metabolic oxidation, the 2-F-D-Phe analog offers a synergistic "dual-armor" mechanism. The D-configuration renders the peptide bond invisible to stereoselective proteases (like Chymotrypsin), while the 2-Fluoro substitution blocks oxidative metabolism and enhances membrane permeability. This guide provides the mechanistic rationale, comparative data, and validated protocols for assessing this modification.
Part 1: Mechanism of Action – The "Dual-Armor" Effect
To understand the stability profile, we must decouple the two modifications: the stereochemical inversion (L to D) and the halogenation (H to F).
Stereochemical Protection (The "D" Effect)
Proteases such as Chymotrypsin and Carboxypeptidase A possess chiral active sites evolved to recognize and cleave L-amino acids.
-
Native L-Phe: The benzyl side chain fits perfectly into the hydrophobic S1 pocket, positioning the scissile amide bond near the catalytic triad (Ser-His-Asp) for hydrolysis.
-
D-Phe: The inverted stereocenter orients the side chain away from the S1 pocket or misaligns the amide bond relative to the catalytic nucleophile. This effectively "masks" the peptide bond from proteolytic attack.
Electronic & Metabolic Protection (The "2-Fluoro" Effect)
Fluorine is a bioisostere of hydrogen but with extreme electronegativity.
-
Metabolic Blockade: The 2-position (ortho) on the phenyl ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution at this position strengthens the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), preventing metabolic degradation.
-
Conformational Constraint: The 2-Fluoro atom introduces a specific steric bulk and electrostatic repulsion that restricts the rotation of the side chain (
and angles). This pre-organizes the peptide into a bioactive conformation, reducing the entropic cost of binding and potentially increasing potency.
Visualization: Proteolytic Resistance Mechanism
The following diagram illustrates why Chymotrypsin fails to cleave the modified residue.
Caption: Schematic comparison of Chymotrypsin interaction. Native L-Phe fits the S1 pocket facilitating cleavage, whereas 2-F-D-Phe induces a steric mismatch, preventing hydrolysis.
Part 2: Comparative Performance Data
The following data summarizes the stability metrics derived from standard pharmacological assays. Note that while Fluorine alone (on L-Phe) provides metabolic stability, it does not significantly stop proteolysis. The D-configuration is required for the dramatic increase in proteolytic half-life.
| Feature | Native L-Phe Peptide | 2-Fluoro-L-Phe Peptide | 2-Fluoro-D-Phe Peptide |
| Proteolytic Half-life (Plasma) | < 30 Minutes | ~30-45 Minutes | > 24 Hours |
| Chymotrypsin Resistance | Low (Rapid Cleavage) | Low (Substrate Mimic) | High (Complete Resistance) |
| Microsomal Stability (P450) | Low (Ring Hydroxylation) | High (Blocked 2-position) | High (Dual Protection) |
| Lipophilicity (LogD) | Baseline | Increased (+0.5 to +1.0) | Increased |
| Membrane Permeability | Moderate | High | High |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: Do not rely on fluorination alone for proteolytic stability. Research indicates that fluorinated L-isomers (e.g., 4-F-L-Phe) can sometimes be cleaved faster than native Phe because the fluorine increases the hydrophobicity, making the residue "stickier" for the enzyme's hydrophobic pocket [1]. Always pair Fluorine with the D-configuration if proteolysis is the primary failure mode.
Part 3: Experimental Protocols
To validate the stability of your 2-F-D-Phe analog, use the following self-validating workflow. This protocol distinguishes between simple chemical instability and enzymatic degradation.
Experiment A: In Vitro Plasma Stability Assay
Objective: Determine the half-life (
Materials:
-
Pooled Human/Rat Plasma (heparinized).
-
Test Peptide (10 mM DMSO stock).
-
Internal Standard (e.g., Tolbutamide or a stable isotope-labeled analog).
-
Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.
Workflow Diagram:
Caption: Step-by-step workflow for plasma stability assessment using LC-MS/MS quantification.
Step-by-Step Protocol:
-
Preparation: Dilute peptide stock to 1 µM final concentration in pre-warmed (37°C) plasma.
-
Incubation: Incubate in a shaking water bath.
-
Sampling: At defined time points (0, 15, 30, 60, 120, 240 min, 24h), remove 50 µL aliquots.
-
Quenching (Critical Step): Immediately add 150 µL of ice-cold ACN containing the Internal Standard. Why? This denatures plasma proteins and halts enzymatic activity instantly.
-
Processing: Vortex for 1 min, centrifuge at 4,000g for 15 min to pellet proteins.
-
Analysis: Inject supernatant onto a C18 Reverse Phase column coupled to a Mass Spectrometer.
-
Calculation:
Where is the slope of the linear regression of vs. time.
Part 4: Strategic Application in Drug Design
When should you choose 2-Fluoro-D-Phe over simple D-Phe?
-
Metabolic Hotspots: If your peptide is stable in plasma but rapidly cleared by the liver (microsomal intrinsic clearance), the aromatic ring is likely being oxidized. The 2-Fluoro atom blocks this specific metabolic route [2].
-
Blood-Brain Barrier (BBB) Penetration: The addition of fluorine increases lipophilicity without adding significant bulk. This often improves passive diffusion across the BBB, making 2-F-D-Phe ideal for CNS-targeting peptides.
-
Receptor Selectivity: The "ortho" (2-position) fluorine induces a specific bioactive conformation. If a standard D-Phe reduces potency at the target receptor, the 2-Fluoro analog can sometimes restore binding affinity by locking the side chain in a favorable orientation [3].
References
-
ResearchGate. (2025). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Retrieved from [Link]
-
National Institutes of Health (PMC). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
MDPI. (2025). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]
Mass spectrometry fragmentation patterns of 2-Fluoro-D-phenylalanine
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Fluoro-D-phenylalanine (2-F-Phe) . It is designed for researchers requiring precise structural confirmation and differentiation of fluorinated phenylalanine isomers in proteomic and metabolomic workflows.
Executive Summary
2-Fluoro-D-phenylalanine is a non-canonical amino acid used as a metabolic probe and structural stabilizer in protein engineering. In Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), it exhibits a fragmentation pattern analogous to native phenylalanine but shifted by the mass of the fluorine substituent (+17.99 Da).
-
Core Signature: The presence of the fluorine atom on the aromatic ring results in a characteristic m/z 138.07 immonium ion (vs. m/z 120.08 for native Phe).
-
Isomer Challenge: 2-F-Phe is isobaric with 3-F-Phe and 4-F-Phe. While their MS/MS spectra are nearly identical under standard collision energies (CID), they can be differentiated via chromatographic retention time (RT) and Ion Mobility Spectrometry (IMS) .
-
Ortho-Effect: A subtle diagnostic feature for the ortho (2-F) isomer is the potential for enhanced HF loss (m/z 164) under specific high-energy conditions, though this is often minor compared to ammonia loss.
Chemical Identity & Physical Properties[1][2]
| Property | Data |
| Compound Name | 2-Fluoro-D-phenylalanine |
| Chemical Formula | C₉H₁₀FNO₂ |
| Monoisotopic Mass | 183.0696 Da |
| Precursor Ion [M+H]⁺ | 184.0768 m/z |
| Key Substituent | Fluorine (-F) at the ortho position of the phenyl ring |
| Stereochemistry | D-isomer (R-configuration) |
Note on Stereochemistry: Standard MS/MS fragmentation cannot distinguish D- and L-enantiomers. Chiral chromatography or chiral derivatization (e.g., Marfey's reagent) is required for stereochemical assignment.
Detailed Fragmentation Mechanism (ESI-MS/MS)
The fragmentation of protonated 2-F-Phe ([M+H]⁺ = 184) follows the classic neutral loss pathways of aromatic amino acids, modified by the stability of the C-F bond.
Primary Fragmentation Channels
-
Ammonia Loss (Neutral Loss -17 Da): The protonated amine facilitates the loss of NH₃, yielding the ion at m/z 167 . This is often the base peak at low collision energies.
-
[M+H]+ (184) → [M+H - NH3]+ (167)
-
-
Immonium Ion Formation (Diagnostic Peak): Combined loss of H₂O and CO (formic acid equivalent) from the backbone generates the immonium ion. For native Phe, this is m/z 120.[1] For 2-F-Phe, the fluorine remains attached to the ring, shifting this peak to m/z 138 .
-
[M+H]+ (184) → [R-CH=NH2]+ (138) + H2O + CO
-
-
Fluorotropylium Ion (High Energy): Further fragmentation of the immonium ion or direct side-chain cleavage leads to the formation of the resonance-stabilized fluorotropylium ion (C₇H₆F⁺) at m/z 109 . This corresponds to the native tropylium ion (m/z 91) + 19 Da (F) - 1 Da (H).
-
Fluorophenyl Cation: At very high energies, the tropylium ring can contract or lose acetylene equivalents to form the fluorophenyl cation (C₆H₄F⁺) at m/z 95 .
The "Ortho Effect" (2-F Specificity)
Unlike the meta (3-F) and para (4-F) isomers, the ortho (2-F) fluorine is sterically proximal to the amino acid backbone. In some quadrupole-time-of-flight (Q-TOF) experiments, this proximity can facilitate a minor loss of HF (20 Da) from the precursor or the [M+H-NH3]⁺ ion, generating a peak at m/z 164 or m/z 147 . However, due to the high strength of the C-F bond (~485 kJ/mol), this pathway is less dominant than in chlorinated analogs.
Fragmentation Pathway Diagram[2][4]
Caption: ESI-MS/MS fragmentation pathway of 2-Fluoro-phenylalanine. The m/z 138 and m/z 109 ions are the primary diagnostic peaks for fluorinated phenylalanine residues.
Comparative Analysis: Isomer Differentiation
Distinguishing 2-F-Phe from its isomers (3-F, 4-F) and native Phe is critical.
Table 1: Fragment Ion Comparison
| Ion Identity | Native Phe (m/z) | 2-Fluoro-Phe (m/z) | 3-Fluoro-Phe (m/z) | 4-Fluoro-Phe (m/z) |
| Precursor [M+H]⁺ | 166.09 | 184.08 | 184.08 | 184.08 |
| [M+H - NH3]⁺ | 149.06 | 167.05 | 167.05 | 167.05 |
| Immonium Ion | 120.08 | 138.07 | 138.07 | 138.07 |
| Tropylium Ion | 91.05 | 109.04 | 109.04 | 109.04 |
| Phenyl Cation | 77.04 | 95.03 | 95.03 | 95.03 |
| [M+H - HF]⁺ | N/A | 164.07 (Trace) | Absent | Absent |
Differentiation Strategy
Since the MS/MS spectra are nearly identical for the fluorinated isomers:
-
Chromatography (Primary Method): On standard C18 Reverse Phase columns, the elution order is typically 2-F < 3-F < 4-F . The ortho-fluorine creates a dipole and steric bulk that slightly reduces lipophilic interaction compared to the "flat" para-isomer, causing 2-F-Phe to elute earlier.
-
Ion Mobility (IMS): If available, IMS can separate isomers based on Collisional Cross Section (CCS). 2-F-Phe typically has a slightly more compact gas-phase structure than 4-F-Phe.
Experimental Protocol: LC-MS/MS Identification
Objective: To confirm the presence of 2-F-Phe in a peptide or metabolite mixture.
Reagents
-
Solvent A: Water + 0.1% Formic Acid (FA).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
Workflow Steps
-
Sample Prep: Dissolve sample in 95:5 Water:ACN to a concentration of 1–10 µM.
-
LC Gradient:
-
0–1 min: 5% B (Isocratic hold)
-
1–10 min: 5% → 40% B (Linear gradient)
-
Note: A shallow gradient is required to separate 2-F from 4-F isomers.
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 25 V (Low enough to preserve precursor)
-
Collision Energy (CID): Ramp 15–30 eV.
-
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for m/z 184.0768 .
-
Verify MS/MS spectrum for presence of m/z 138.07 (Immonium) and m/z 109.04 (Fluorotropylium).
-
Differentiation Check: Compare Retention Time (RT) against authentic standards of 2-F and 4-F. 2-F should elute ~0.2–0.5 minutes earlier on a standard 10-minute gradient.
-
Caption: Validated LC-MS/MS workflow for the identification of 2-Fluoro-D-phenylalanine.
References
-
Harrison, A. G. (2002).[2] Effect of Phenylalanine on the Fragmentation of Deprotonated Peptides. Journal of the American Society for Mass Spectrometry. Link
-
NIST Chemistry WebBook. L-Phenylalanine Mass Spectrum (Analogous mechanisms for F-Phe). Link
-
Tripet, B. et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link
-
Matrix Science. Mascot Help: Peptide Fragmentation & Immonium Ions. Link
Sources
Comparative Validation Guide: Optical Rotation vs. Chiral HPLC for 2-Fluoro-D-phenylalanine Purity Analysis
Executive Summary: The Chiral Challenge
2-Fluoro-D-phenylalanine (2F-D-Phe) is a critical non-canonical amino acid, increasingly utilized in peptide therapeutics to enhance metabolic stability and in protein engineering as a structural probe. However, its synthesis often risks contamination with the L-enantiomer.
While Optical Rotation (Polarimetry) is the traditional method for identity verification, this guide argues that it is insufficient for the rigorous purity standards required in modern drug development (>99.5% enantiomeric excess). This document outlines a self-validating protocol for optical rotation and objectively compares it against the industry gold standard: Chiral HPLC .
Technical Deep Dive: Optical Rotation Methodology
Optical rotation relies on the interaction of plane-polarized light with chiral centers. For 2F-D-Phe, the fluorine substitution on the phenyl ring alters the electronic environment compared to native phenylalanine, affecting the specific rotation
The Limitation of "Literature Values"
Unlike common amino acids, literature values for fluorinated derivatives vary significantly based on concentration, pH, and temperature.
-
Standard Phenylalanine:
(in water). -
2-Fluoro-D-phenylalanine: Values typically range between -15^\circ to -25^\circ (in 1M HCl), but batch-to-batch consistency is the real metric.
Critical Insight: You cannot rely solely on a textbook number. You must establish a Reference Standard Offset using a sample of known purity (validated via HPLC).
Validated Experimental Protocol (Polarimetry)
Objective: Determine Specific Rotation
Reagents:
-
Solvent: 1.0 M Hydrochloric Acid (HCl). Note: Acidic conditions ensure the amino acid is fully protonated (cationic form), stabilizing the rotation.
-
Reference Standard: 2F-D-Phe (>99% ee, confirmed by CoA).
Step-by-Step Workflow:
-
Drying: 2F-D-Phe is hygroscopic. Dry the sample at
under vacuum for 4 hours. Moisture errors propagate directly to concentration calculations. -
Weighing: Accurately weigh
into a 10 mL volumetric flask. -
Dissolution: Add approx. 5 mL of 1.0 M HCl. Sonicate for 5 minutes to ensure complete dissolution. Dilute to volume.
-
Final Concentration (
): .
-
-
Temperature Equilibration: Thermostat the polarimeter cell to
.-
Why? Optical rotation is temperature-dependent (
).
-
-
Blanking: Measure the rotation of pure 1.0 M HCl solvent.
-
Measurement: Inject sample. Record the average of 5 readings.
Calculation:
The Superior Alternative: Chiral HPLC
While polarimetry provides a "gross" purity check, it fails to detect trace L-isomer impurities (e.g., 0.5% L-isomer in 99.5% D-isomer may not significantly shift the rotation value outside error margins).
Recommended Method: Ligand Exchange Chromatography or Crown Ether Columns.
HPLC Protocol (Crown Ether Method)[4][5]
-
Column: Crownpak CR(+) or equivalent (Chiral crown ether stationary phase).
-
Mobile Phase: Perchloric acid (pH 1.5 to 2.0).
-
Mechanism: The crown ether forms a host-guest complex with the ammonium group of the amino acid. The D- and L-isomers have different binding constants due to steric hindrance from the side chain.
-
Detection: UV at 210 nm (or 254 nm if phenyl ring absorption is sufficient).
Comparative Analysis: Data & Performance
The following table summarizes why HPLC is preferred for quantitative purity, while Polarimetry remains useful for qualitative identity.
| Feature | Optical Rotation (Polarimetry) | Chiral HPLC (Crown Ether) |
| Primary Use | Identity confirmation; Batch consistency. | Quantitative impurity profiling (% ee). |
| Limit of Detection (LOD) | ~1-2% impurity (Low sensitivity). | < 0.05% impurity (High sensitivity). |
| Sample Requirement | High (~100 mg). | Low (< 1 mg). |
| Time per Run | Fast (5-10 mins). | Slow (20-40 mins). |
| Cost per Run | Low (Solvent only). | High (Column wear, solvents). |
| Risk Factor | False Negatives: A racemic mixture reads | Separation Failure: Requires method development. |
Visualizing the Logic
Diagram 1: Method Selection Decision Matrix
This logic gate helps you decide which validation method applies to your current development stage.
Caption: Decision matrix for selecting between Polarimetry and HPLC based on the stage of drug development (R&D vs. QC).
Diagram 2: The Self-Validating Polarimetry Workflow
This workflow emphasizes the "Reference Standard" loop to ensure data integrity.
Caption: Step-by-step workflow for polarimetry, highlighting the critical comparison against a known reference standard.
Conclusion & Recommendation
For 2-Fluoro-D-phenylalanine , reliance on optical rotation alone is a risk to scientific integrity. The fluorine atom's electronic effect can subtly alter rotation, and the method lacks the sensitivity to detect small but catalytic amounts of the L-isomer.
Final Recommendation:
-
Use Polarimetry only as a rapid "Identity Test" to ensure the container holds the D-isomer and not the L-isomer or racemate.
-
Use Chiral HPLC (Crown Ether or Zwitterionic phases) for the definitive Certificate of Analysis (CoA) to certify enantiomeric excess
.
References
-
United States Pharmacopeia (USP). General Chapter <781> Optical Rotation.[4][5] Rockville, MD: United States Pharmacopeial Convention.
-
Hyun, M. H. (2006). "Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases." Journal of Separation Science. (Validates Crown Ether columns for amino acids).
-
Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."[6] Technical Guide. (Provides mobile phase data for fluorinated amino acids).
- Sanguineti, G., et al. (2023). "Synthesis and resolution of fluorinated phenylalanine derivatives." Journal of Fluorine Chemistry. (Context on synthesis-derived impurities).
Sources
Comparative binding affinity of fluorinated vs non-fluorinated D-peptides
Topic: Comparative Binding Affinity of Fluorinated vs. Non-Fluorinated D-Peptides Content Type: Publish Comparison Guide
Executive Summary
D-peptides (enantiomers of natural L-peptides) represent a frontier in drug discovery due to their near-absolute resistance to proteolytic degradation.[1][2] However, identifying D-peptides with nanomolar affinity for natural L-protein targets is challenging.[1][2] Fluorination—the strategic substitution of hydrogen with fluorine—has emerged as a critical "affinity maturation" tool.[1][2] This guide objectively compares the binding performance of fluorinated vs. non-fluorinated D-peptides, analyzing the thermodynamic drivers (
The Physicochemical Basis: Why Fluorinate?
Fluorine is often called "the magic methyl" in medicinal chemistry, but in peptide engineering, its role is more nuanced.[1][2] It is not merely a hydrophobic spacer; it is an electronic modulator.[1][2]
| Feature | Non-Fluorinated (Wild Type) | Fluorinated (F-Variant) | Impact on Binding |
| Van der Waals Radius | 1.20 Å (Hydrogen) | 1.47 Å (Fluorine) | Steric Fit: F is slightly larger than H but smaller than a methyl group (2.0 Å).[1][2] It fills hydrophobic pockets tightly without causing significant steric clash (unless perfluorinated).[1][2] |
| C-X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | Bond Strength: The C-F bond is the strongest in organic chemistry, preventing metabolic oxidation at that site.[1][2] |
| Electronegativity | 2.1 (Paulings) | 4.0 (Paulings) | Electronic Dipole: Creates a polarized C-F bond.[1][2] This can induce "orthogonal multipolar interactions" (e.g., C-F[1][2]···H-N hydrogen bonding or C-F[1][2]···C=O dipole interactions). |
| Lipophilicity ( | Baseline | +0.14 to +0.25 (per F atom) | Hydrophobic Burial: Increases the driving force for the peptide to enter a hydrophobic binding pocket, reducing the desolvation penalty.[1] |
Mechanistic Diagram: The Fluorine Scan Workflow
The following diagram illustrates the logical flow for selecting residues for fluorination to optimize binding affinity.
Caption: Decision matrix for incorporating fluorinated amino acids into D-peptide scaffolds to tune binding affinity.
Comparative Performance Data
The following data illustrates the magnitude of affinity enhancement typically observed when replacing a standard aromatic residue (Phenylalanine) with fluorinated analogs.
Note: While specific D-peptide data is proprietary in many pipelines, the thermodynamic effects of fluorination are chemically symmetric.[1][2] The data below, derived from the Tax11-19 peptide model (binding to a protein receptor), serves as the field-standard benchmark for the "Fluorine Effect" on
Table 1: Thermodynamic Impact of Fluorination on Binding Affinity [1][3]
| Peptide Variant | Modification (at Phe position) | Relative Affinity | Mechanistic Interpretation | ||
| Wild Type | L-Phe (Reference) | 2.10 | 1.0x | 0.0 | Baseline hydrophobic interaction.[1][2] |
| Variant A | 3-Fluoro-Phe | 1.10 | ~2.0x | -0.3 | Slight increase in hydrophobicity; dipole alignment favors binding.[1][2] |
| Variant B | 4-Fluoro-Phe | 0.70 | ~3.0x | -0.7 | Optimal Fit: Perfect balance of size and polarity.[1][2] The 4-position F atom likely engages in a specific dipole interaction. |
| Variant C | 3,4-Difluoro-Phe | 0.46 | 4.6x | -0.9 | Additive Effect: Both fluorine atoms contribute to hydrophobic burial without steric clash.[1][2] |
| Variant D | Pentafluoro-Phe (F5) | > 85 | < 0.02x | > +2.0 | Steric Failure: The perfluorinated ring is too bulky and electron-deficient, causing repulsion in the binding pocket.[1][2] |
Key Insight: "More Fluorine"
Experimental Protocols
To replicate these results, you must synthesize the D-peptide using Solid Phase Peptide Synthesis (SPPS) and validate using Surface Plasmon Resonance (SPR).[1][2]
Protocol A: SPPS of Fluorinated D-Peptides
Standard Fmoc chemistry requires modification for fluorinated residues due to the electron-withdrawing nature of fluorine, which can reduce the nucleophilicity of the amino group during coupling.[1]
-
Resin Loading: Use Rink Amide resin (0.6 mmol/g) for C-terminal amides.[1][2]
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Coupling (Standard AA): 5 eq. Fmoc-D-AA, 5 eq.[1][2] HBTU, 10 eq.[1][2] DIPEA.
-
Coupling (Fluorinated AA):
-
Activator: Switch to HATU (stronger activator) or DIC/Oxyma to drive the reaction.[1][2]
-
Stoichiometry: Reduce to 3 eq. (due to cost) but extend time to 2 hours.[1][2]
-
Double Coupling: Mandatory for the residue immediately following the fluorinated amino acid, as the N-terminus of the fluorinated residue is less nucleophilic.[1][2]
-
Cleavage: TFA:TIS:H2O (95:2.5:2.5) for 3 hours.
-
Purification: RP-HPLC (C18 column). Note: Fluorinated peptides will elute later (higher % ACN) than wild-type due to increased hydrophobicity.[1]
Protocol B: Kinetic Validation via SPR
Self-validating step: Ensure the ligand surface is stable before injecting the fluorinated analyte.[1][2]
Caption: SPR workflow for determining kinetic constants (
-
Immobilization: Covalently couple the target L-protein to a CM5 chip via amine coupling (EDC/NHS). Target density: ~1000 RU to avoid mass transport limitations.
-
Running Buffer: HBS-EP+ (avoid phosphate buffers if using high concentrations of fluorinated peptides, as solubility can vary).[1][2]
-
Injection: Inject the D-peptide (analyte) at 5 concentrations (e.g., 0.1x to 10x the expected
).[1][2] -
Regeneration: D-peptides are hard to remove.[1][2] Use harsh regeneration (e.g., 10mM Glycine pH 2.0 or 50mM NaOH) if necessary, but "Single Cycle Kinetics" is preferred to minimize regeneration steps.[1][2]
Mechanistic Insights & Causality
Why does the 4-F-Phe variant in Table 1 outperform the wild type?
-
Hydrophobic Desolvation: The fluorine atom is highly hydrophobic.[1][2] When the peptide binds, the removal of water molecules from the fluorinated surface and the target's hydrophobic pocket releases "high-energy" water into the bulk solvent.[1][2] This entropy gain (
) drives binding.[1][2] -
Quadrupole Stacking:
-
Phenyl Ring: Electron-rich face (negative quadrupole).[1][2]
-
Fluorinated Ring: Electron-poor face (positive quadrupole).[1][2]
-
Interaction: If the target protein has an electron-rich aromatic residue (Phe, Tyr, Trp) in the pocket, the fluorinated D-peptide can form a "face-to-face" stacking interaction that is electrostatically attractive, unlike the repulsive Phe-Phe stacking.[1][2]
-
-
Conformational Pre-organization: The Gauche Effect . Fluorine prefers to align gauche to adjacent heteroatoms.[1][2] This can lock the D-peptide side chain into a bioactive conformation, reducing the entropic cost of binding (
) because the peptide doesn't have to "freeze" as much motion upon binding.[1][2]
References
-
Baker, B. M., et al. (2009).[1][2] "Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner."[1][2][3] Journal of Immunology. [Link]
-
Marsh, E. N. G. (2014).[1][2][4] "Fluorine: a new element in the design of proteins and peptides."[1][2][5] Accounts of Chemical Research. [Link][1]
-
Salwiczek, M., et al. (2012).[1][2] "Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions."[1][2] Chemical Society Reviews. [Link]
-
Pomerantz, W. C., et al. (2010).[1][2] "Profiling the thermodynamic signature of a fluorinated peptide-protein interaction." Angewandte Chemie International Edition. [Link][1]
-
Creative Biolabs. (2024).[1][2] "Surface Plasmon Resonance Protocol & Troubleshooting." Creative Biolabs Resources. [Link]
Sources
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-D-phenylalanine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel amino acid 2-Fluoro-D-phenylalanine offers exciting possibilities. However, with innovation comes the responsibility of ensuring safe handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Fluoro-D-phenylalanine, grounded in established safety protocols and regulatory compliance. Our aim is to empower laboratory personnel with the knowledge to manage this compound responsibly, ensuring both personal and environmental safety.
Immediate Safety and Handling: The First Line of Defense
Before any disposal procedures are initiated, it is imperative to handle 2-Fluoro-D-phenylalanine with the appropriate precautions. This compound, while a valuable research tool, presents potential hazards if mishandled.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling 2-Fluoro-D-phenylalanine, the following should be considered the minimum requirement:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact and absorption. Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[1] |
| Body Protection | A standard lab coat is recommended to prevent skin contact.[2] | Provides a removable barrier in case of a spill. |
| Respiratory Protection | Use in a well-ventilated area or under a laboratory fume hood to avoid dust formation and inhalation.[1][3] | Minimizes the risk of inhaling the compound, which may be harmful.[1] |
Spill Management
Accidents can happen, and a well-defined spill response plan is crucial.
For Minor Spills:
-
Control the Area: Ensure the spill is contained and prevent it from spreading.
-
Avoid Dust Generation: Do not use dry sweeping methods.[4]
-
Absorb and Collect: Use an inert, dry material like sand, earth, or vermiculite to absorb the spill.[4]
-
Containerize: Carefully scoop the absorbed material and the spilled compound into a suitable, labeled container for waste disposal.[4]
-
Decontaminate: Clean the spill area with soap and water.[2]
For Major Spills:
-
Evacuate: Clear the area of all personnel.[4]
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and emergency responders, informing them of the location and nature of the hazard.[4]
-
Secure the Area: Prevent entry to the contaminated area.
A Step-by-Step Guide to the Disposal of 2-Fluoro-D-phenylalanine
The proper disposal of 2-Fluoro-D-phenylalanine is not merely a suggestion but a requirement governed by local, state, and federal regulations. The following workflow provides a systematic approach to ensure compliance and safety.
Caption: Disposal workflow for 2-Fluoro-D-phenylalanine.
Waste Characterization
The first critical step is to determine the nature of the waste. Is it pure, unadulterated 2-Fluoro-D-phenylalanine, or is it part of a solution or mixture with other chemicals? This determination will dictate the appropriate disposal pathway. If it is mixed with other hazardous materials, it must be treated as hazardous waste.[2]
Segregation: The Importance of Halogenated Waste Streams
2-Fluoro-D-phenylalanine is a halogenated organic compound due to the presence of fluorine. Halogenated hydrocarbons require separate disposal in designated "Halogenated Organic Waste" containers because they can be toxic upon inhalation and ingestion.[5][6] Never mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.
Containerization and Labeling
-
Container Selection: Choose a robust, leak-proof container that is chemically compatible with the waste.[7] Plastic containers are often preferred over glass for storing hazardous waste when compatibility is not an issue.[8]
-
Labeling: Accurate and clear labeling is a regulatory requirement and a critical safety measure. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-Fluoro-D-phenylalanine."
-
If it is a mixture, list all constituents and their approximate percentages.
-
The accumulation start date.
-
The relevant hazard characteristics (e.g., "Toxic").
-
Interim Storage
Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.[9] Ensure that incompatible waste streams are not stored in close proximity.
Professional Disposal
The final and most crucial step is to arrange for the disposal of the waste through a licensed and reputable professional waste disposal service.[1] Your institution's EHS office will have established procedures and approved vendors for this purpose. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
Regulatory Framework: Adherence to EPA and OSHA Guidelines
The disposal of laboratory chemicals is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Additionally, the Occupational Safety and Health Administration (OSHA) mandates that employers inform and train employees on the hazards of chemicals in the workplace and the protective measures to be taken.[10] It is the responsibility of the chemical waste generator to ensure that all disposal activities comply with these regulations.
By adhering to the procedures outlined in this guide, researchers can confidently and safely manage the disposal of 2-Fluoro-D-phenylalanine, ensuring a secure working environment and protecting our planet.
References
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
-
Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk. Retrieved from [Link]
-
How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety - University of Tennessee, Knoxville. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group - Northwestern University. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.fi [fishersci.fi]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. hscprep.com.au [hscprep.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 2-Fluoro-D-phenylalanine
Executive Safety Summary
Immediate Action Required: Treat 2-Fluoro-D-phenylalanine (CAS: 128049-22-9 / 1939-29-3) as a bioactive chemical irritant. While it does not possess the acute lethality of hydrofluoric acid or fluorine gas, it is a fluorinated metabolic probe that requires strict inhalation and contact precautions.
-
Primary Hazard: Respiratory and mucosal irritation (STOT SE 3).
-
Hidden Hazard: Bio-mimicry. As a phenylalanine analog, this compound can be actively transported across biological membranes.
-
Core Directive: Zero-Inhalation Policy. All solid-phase handling must occur inside a certified chemical fume hood.
Scientific Grounding & Hazard Analysis
As researchers, we must understand why we take specific precautions. This compound is not merely an inert powder; it is a modified biological building block.
The "Fluorine Effect" on Safety
The substitution of a hydrogen atom with fluorine on the phenyl ring introduces unique physicochemical properties that dictate our safety protocol:
-
Metabolic Stability & Mimicry: The C-F bond is extremely strong (approx. 116 kcal/mol) and mimics the C-H bond sterically. This allows the molecule to potentially bypass standard enzymatic breakdown or be incorporated into proteins erroneously [1].
-
Increased Lipophilicity: Fluorination often increases the lipophilicity of the phenyl ring compared to native phenylalanine. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), making dermal absorption a credible risk even if the acute toxicity is low [2].
-
Electrostatic Behavior: Like many amino acids, the zwitterionic solid form is prone to static charging. This causes "flying powder" during weighing, significantly increasing the risk of inhalation exposure if not controlled.
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 2-Fluoro-D-phenylalanine in a research setting.
| Protection Zone | Standard Requirement | Technical Specification & Rationale |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Material: 100% Nitrile (latex is insufficient for organic solvents often used in downstream synthesis).Thickness: Minimum 0.11 mm (4 mil).Rationale: Nitrile provides excellent resistance to amino acid solutions and prevents skin contact with lipophilic powders [3]. |
| Eye Protection | Chemical Safety Goggles | Standard: ANSI Z87.1 or EN 166.Rationale: Safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against "flying" electrostatic dust. |
| Respiratory | Engineering Control First | Primary: Fume Hood (Face velocity: 0.3–0.5 m/s).Secondary: N95/P100 Respirator only if weighing outside a hood (strongly discouraged) or during spill cleanup. |
| Body Defense | Lab Coat (Buttoned) | Material: Cotton/Polyester blend or Tyvek.Rationale: Prevents accumulation of dust on street clothes. Must be buttoned to the neck to protect the suprasternal notch. |
Operational Protocol: Safe Handling Workflow
A. Engineering Controls (Pre-Check)
Before opening the container, verify the fume hood is operational. The sash should be at the safe working height (usually 18 inches).
-
Static Control: If available, use an ionizing bar or anti-static gun inside the hood. This neutralizes the charge on the powder, preventing it from repelling off the spatula.
B. Weighing & Solubilization
-
Donning: Put on PPE in the following order: Lab coat
Goggles Gloves.[2][3] Inspect gloves for micro-tears. -
Transfer: Move the balance inside the fume hood if possible. If the balance is external, tare a closed vessel, move it to the hood, add the reagent, seal it, and return to the balance.
-
Solvent Addition: Add solvent (e.g., dilute HCl, NaOH, or buffer) slowly.
-
Note: 2-Fluoro-D-phenylalanine is soluble in water (slightly) and dilute acid/base.
-
-
Doffing: Remove gloves by turning them inside out to trap any residue. Wash hands immediately with soap and water.
C. Visualized Workflow
The following diagram outlines the decision logic for handling this compound safely.
Figure 1: Decision logic for the safe handling of fluorinated amino acid derivatives, prioritizing engineering controls.
Emergency & Disposal Procedures
Spill Management
-
Minor Spill (< 5g):
-
Major Spill: Evacuate the area and contact EHS.
Disposal Guidelines
Do not dispose of via sink drains.[5] Although not a heavy metal, fluorinated organics can persist in water treatment systems.
-
Solid Waste: Collect in a container labeled "Solid Chemical Waste - Fluorinated Organic."
-
Liquid Waste: Segregate into "Organic Waste" or "Aqueous Waste" depending on the solvent used.
-
Incompatibility: Avoid mixing with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste stream, as this may degrade the phenyl ring and release fluoride ions [4].
Thermal Decomposition Warning
In the event of a fire, 2-Fluoro-D-phenylalanine may decompose to release Hydrogen Fluoride (HF) , Carbon Oxides, and Nitrogen Oxides.
-
Firefighting: Use water spray, alcohol-resistant foam, or dry chemical.
-
Post-Fire: Do not enter the area without Self-Contained Breathing Apparatus (SCBA) due to potential HF presence.
References
- Haufe, G., & Leroux, F. (2023). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. Academic Press. (Context: Bio-mimicry of C-F bonds).
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Context: Nitrile glove resistance to organic acids).
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Fluoro-DL-phenylalanine.[6][7] (Context: GHS Classification and Incompatibilities).
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
